RCM-1

Catalog No.
S541129
CAS No.
339163-65-4
M.F
C20H12N2OS4
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RCM-1

CAS Number

339163-65-4

Product Name

RCM-1

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

Molecular Formula

C20H12N2OS4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2

InChI Key

DCCYTKKDAZEVLY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4

solubility

Soluble in DMSO

Synonyms

RCM-1; RCM1; RCM 1.

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4

The exact mass of the compound 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile is 423.9832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RCM-1 role in transcription regulation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

RCM-1 specifically targets the oncogenic transcription factor FOXM1, a protein frequently overexpressed in cancers and associated with poor patient prognosis [1] [2]. Its mechanism is multi-faceted:

  • Inhibition of Nuclear Localization: this compound inhibits the translocation of FOXM1 into the nucleus, which is essential for its function as a transcription factor [1].
  • Promotion of Degradation: The compound increases the ubiquitination of FOXM1, leading to its degradation by proteasomes [1].
  • Disruption of Protein Interaction: this compound inhibits the protein-protein interaction between FOXM1 and β-catenin, another key signaling molecule, in both cultured tumor cells and in vivo. This also leads to a decrease in β-catenin protein levels and its nuclear localization [1].

The following diagram illustrates this primary mechanism and its functional consequences.

G cluster_0 RCM1 This compound FOXM1_cyt FOXM1 (Cytoplasm) RCM1->FOXM1_cyt Binds Func_Effect Functional Effect: Inhibition of proliferation Increased apoptosis FOXM1_nuc FOXM1 (Nucleus) FOXM1_cyt->FOXM1_nuc Blocks nuclear localization Ubiquitination Ubiquitination FOXM1_cyt->Ubiquitination  Promotes p1 Complex FOXM1/β-Catenin Complex FOXM1_nuc->Complex Forms BetaCat_nuc β-Catenin (Nucleus) BetaCat_nuc->Complex Prolif Cell Proliferation Complex->Prolif  Activates Surv Cell Survival Complex->Surv  Promotes Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Diagram of this compound mechanism: inhibits FOXM1 nuclear translocation, promotes its degradation, and disrupts β-catenin complex, reducing proliferation and survival.

Quantitative Anti-Tumor Efficacy Data

This compound demonstrates efficacy across various cancer types in vitro and in vivo. The tables below summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Tumor Cell Lines [1]

Cancer Type Cell Line Assay Key Finding with this compound (20 µM)
Rhabdomyosarcoma Rd76-9 Growth Curve Inhibited tumor cell proliferation
Melanoma B16-F10 Growth Curve Inhibited tumor cell proliferation
Prostate Cancer MyC-CaP Phase-Contrast Live Imaging Increased cell cycle duration
Multiple Rd76-9, B16-F10 Colony Formation Reduced formation and growth of colonies

Table 2: In Vivo Efficacy of this compound in Mouse Models [1]

Cancer Type Model Dosage Regimen Key Finding
Rhabdomyosarcoma C56Bl/6J mice with Rd76-9 cells 20 mg/kg, IP Inhibited tumor growth
Melanoma C56Bl/6J mice with B16-F10 cells 20 mg/kg, IP Inhibited tumor growth
Lung Adenocarcinoma NSG mice with H2122 cells 20 mg/kg, IP Inhibited tumor growth
General Toxicity Multiple Models 20 mg/kg, IP No toxicity observed (liver enzyme profiling)

Key Experimental Protocols

The following methodologies are critical for evaluating this compound's activity.

1. Cell Proliferation and Viability Assays [1]

  • Procedure: Seed tumor cells (e.g., 2x10⁴ cells/well in 6-well plates) in triplicate. Treat with this compound (e.g., 20 µM) or vehicle control (DMSO). At 24, 48, and 72 hours, count the total number of viable cells using an automated cell counter (e.g., Countess II FL) with Trypan Blue to exclude dead cells.
  • Application: Used to generate the growth curve data in Table 1.

2. Colony Formation Assay [1]

  • Procedure: Seed a low density of tumor cells (e.g., 2x10³ cells/well in 6-well plates). Treat with varying concentrations of this compound (1-20 µM). After 7 days, fix the colonies, stain with crystal violet, and count the number of colonies containing ≥50 cells.
  • Application: Demonstrates this compound's ability to inhibit clonal expansion and long-term survival of cancer cells.

3. In Vivo Tumor Growth Inhibition Study [1]

  • Procedure: Inject tumor cells (e.g., 1x10⁶ Rd76-9 cells) subcutaneously or intramuscularly into immunocompromised or syngeneic mice. Randomize tumor-bearing animals into groups (n=5-8). Administer this compound (e.g., 20 mg/kg in DMSO) or vehicle control via intraperitoneal injection every 48 hours. Measure tumor volume regularly using a digital caliper, calculating volume as (L x W²)/2. Collect serum for liver enzyme profiling to assess toxicity.

4. Immunofluorescence and Confocal Imaging [1]

  • Procedure: Culture tumor cells on coverslips and treat with this compound (e.g., 20 µM for 24 hours). Fix cells, permeabilize, and stain with primary antibodies against FOXM1, followed by fluorescently-labeled secondary antibodies. Use a confocal microscope to visualize the subcellular localization of FOXM1 (nuclear vs. cytoplasmic).

Therapeutic Potential and Combination Strategies

Research indicates this compound's potential extends beyond monotherapy. A 2023 study explored its combination with the chemotherapeutic drug Vincristine (VCR) in Rhabdomyosarcoma (RMS) [3].

  • Synergy with Chemotherapy: The combination of low-dose VCR and this compound was more effective in increasing apoptosis and decreasing RMS cell proliferation in vitro than either drug alone [3].
  • Nanoparticle Delivery: To overcome this compound's hydrophobicity, an innovative nanoparticle system (using poly-beta-amino-esters and folic acid, NP-FA) was developed for efficient in vivo delivery [3].
  • Enhanced In Vivo Efficacy: In a mouse RMS model, the combination of low-dose VCR and this compound delivered via NP-FA nanoparticles significantly reduced tumor volume, increased tumor cell death, and decreased proliferation more effectively than single-agent treatments, all without observed toxicity [3]. RNA sequencing of treated tumors identified the gene Chac1 as being uniquely downregulated by the combination therapy [3].

References

Core Complex and Biological Functions

Author: Smolecule Technical Support Team. Date: February 2026

The RCO-1 and RCM-1 proteins in Neurospora crassa are homologs of the yeast Tup1-Ssn6 complex, forming a dimeric transcriptional corepressor [1] [2]. The table below summarizes its key characteristics and biological roles.

Aspect Description
Molecular Function Transcriptional corepressor; interacts with sequence-specific DNA-binding proteins to repress target genes [1] [3].
Composition RCO-1 (Tup1 homolog) & this compound (Ssn6 homolog) [1] [2].
Mechanisms of Repression Proposed to involve direct inhibition of activators, chromatin remodeling via histone deacetylase recruitment, and direct interference with transcription machinery [1].

| Key Biological Roles in *Neurospora* | 1. Photoadaptation: Represses light-induced genes after long light exposures [1] [3]. 2. Hyphal Fusion: Essential for vegetative cell fusion (anastomosis) [4] [2]. 3. Development: Regulates conidiation (spore formation) and sexual development [2]. 4. Stress Response: Represses adaptive responses to antifungal azoles [5]. |

Interaction Partners and Regulatory Networks

The RCO-1/RCM-1 complex does not bind DNA directly but is recruited to specific genomic loci by interacting with other transcription factors. The diagram below illustrates its integration into key regulatory pathways.

cluster_0 Recruitment to DNA RCOM RCO-1/RCM-1 Complex Genes Target Genes (e.g., vvd, erg11, cdr4) RCOM->Genes Represses CSP1 CSP-1 Transcription Factor DNA Promoter with CSP-1 Binding Site CSP1->DNA WCC White Collar Complex (WC-1/WC-2) WCC->CSP1 Directly Activates Transcription WCC->Genes Binds & Activates Light Light Signal Light->WCC Activates Azole Azole Stress Azole->WCC Reduces WC-2 Binding DNA->RCOM Recruits

RCO-1/RCM-1 regulatory network. The complex is recruited by DNA-binding partners like CSP-1 to repress transcription of target genes, integrating light and stress signals [3] [5].

A key DNA-binding partner is the transcription factor CSP-1 [5]. The RCO-1/RCM-1 complex physically interacts with CSP-1, and this interaction is crucial for CSP-1's repressive function on its target genes [5]. These targets include genes involved in azole resistance, such as the drug efflux pump cdr4 and the azole target erg11 [5].

Key Experimental Findings and Methodologies

Research on the RCO-1/RCM-1 complex employs genetic, molecular, and biochemical approaches. The table below summarizes foundational experimental data.

Experimental Context Key Findings in Mutants (Δrco-1 / this compoundRIP) Experimental Methods & Strains

| Photoadaptation [1] [3] | • Sustained mRNA accumulation of light-induced genes (e.g., con-10, con-6, al-1) after 5 hrs of light, unlike wild-type. • Increased light sensitivity for gene activation. • Reduced VVD photoreceptor levels, altering WCC regulation. | • Strains: Δrco-1 (FGSC 11372), This compoundRIP (FGSC 10215), Δvvd (FGSC 7854), wild-type (74-OR23-1VA). • Method: qRT-PCR on mycelia exposed to continuous light. | | Hyphal Fusion [4] [2] | • Defective in conidial anastomosis tube (CAT) fusion and vegetative hyphal fusion. • Abnormal hyphal morphology and "flat" conidiation pattern. | • Strains: Δrco-1 (FGSC 11371, 11372), rco-1CH119 (FGSC 9511). • Methods: Heterokaryon formation assays; microscopy (DIC, SEM) to visualize CATs and cytoplasmic streaming. | | Azole Resistance [5] | • Δcsp-1 mutant is azole-resistant; CSP-1 function requires interaction with RCO-1/RCM-1. • Δwc-1 or Δwc-2 mutants (which reduce csp-1 expression) are also azole-resistant. | • Strains: Δcsp-1 (FGSC 11348), csp-1OE (overexpression), Δwc-1, Δwc-2. • Methods: Growth inhibition assays on ketoconazole/voriconazole; ChIP-qPCR to measure WC-2 binding to csp-1 promoter. |

This compound in Cancer Drug Development

It is important to distinguish the fungal protein this compound from a small molecule in cancer research that shares the same name. The small molecule This compound (Robert Costa Memorial drug-1) is an inhibitor of the oncogenic transcription factor FOXM1 [6].

  • Mechanism: this compound inhibits the nuclear localization of FOXM1, leading to its ubiquitination and proteasomal degradation [6].
  • Experimental Evidence: Treatment with this compound inhibited tumor cell proliferation, reduced colony formation, and suppressed the growth of mouse rhabdomyosarcoma, melanoma, and human lung adenocarcinoma in vivo [6].
  • Significance: This highlights FOXM1 as a promising therapeutic target, and this compound serves as a prototype for specific FOXM1 inhibitor development [6].

Critical Research Workflows

To investigate the RCO-1/RCM-1 complex, researchers typically follow these core workflows:

1. Genetic Analysis and Phenotyping

  • Method: Use deletion mutants (e.g., Δrco-1, This compoundRIP from FGSC) and compare phenotypes to wild-type strains [1] [4] [2].
  • Assays:
    • Photobiology: Expose mycelia to light and measure gene expression over time via qRT-PCR [1] [3].
    • Hyphal Fusion: Conduct heterokaryon compatibility tests or direct microscopic observation of conidial anastomosis tubes (CATs) and fusion events [4] [2].
    • Stress Response: Perform growth assays on media containing antifungal drugs like ketoconazole [5].

2. Molecular Mechanism Analysis

  • Protein Interaction: Confirm the physical interaction between RCO-1 and this compound, and with partners like CSP-1, using techniques such as co-immunoprecipitation (co-IP) [5].
  • Chromatin Recruitment: Use Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to test if RCO-1/RCM-1 recruitment to target gene promoters depends on DNA-binding partners like CSP-1 [5].
  • Localization: Determine the nuclear localization of the complex through fluorescence microscopy or cell fractionation [1].

References

Molecular Function and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The RCO-1/RCM-1 complex acts as a master regulator of transcription by repressing gene expression through several mechanisms [1] [2]. Its function is often recruited to specific genes by DNA-binding transcription factors. The core mechanisms include:

  • Chromatin Remodeling: The complex can modify local chromatin structure, making it less accessible for transcriptional activators [1] [2].
  • Direct Interaction with Activators: It can directly inhibit the activity of transcriptional activators [1] [2].
  • Interaction with the Transcription Machinery: The complex can directly interfere with the assembly of the general transcription machinery [1].

Biological Roles and Regulatory Networks

RCM-1 is involved in a wide spectrum of cellular processes. The diagram below outlines the key signaling pathways and regulatory networks involving the RCO-1/RCM-1 complex.

fungus cluster_light Light Signaling & Photoadaptation cluster_stress Azole Drug Resistance cluster_ccr Carbon Catabolite Repression (CCR) cluster_other Other Critical Processes WCC White Collar Complex (WC-1/WC-2) LightGenes Light-Responsive Genes (e.g., con-10, con-6, al-1) WCC->LightGenes Activates VVD VVD Photoreceptor WCC->VVD Activates VVD->WCC Inhibits RCOM_Light RCO-1/RCM-1 Complex RCOM_Light->LightGenes Represses RCOM_Light->VVD Represses CSP1 Transcription Factor CSP-1 RCOM_Stress RCO-1/RCM-1 Complex CSP1->RCOM_Stress Recruits AzoleResponse Azole-Responsive Genes (erg11, cdr4) RCOM_Stress->AzoleResponse Represses AzoleDrug Antifungal Azole AzoleDrug->CSP1 Downregulates CRE1 Transcription Factor CRE-1 GlycogenGenes Glycogen Metabolism Genes CRE1->GlycogenGenes Represses RCOM_CCR RCO-1/RCM-1 Complex RCOM_CCR->GlycogenGenes Represses RCOM_Other RCO-1/RCM-1 Complex HyphalFusion Hyphal Fusion (Anastomosis) RCOM_Other->HyphalFusion Required for Development Asexual & Sexual Development RCOM_Other->Development Influences

Key Experimental Evidence

The understanding of this compound's function is supported by several key experimental approaches.

Experimental Method Key Findings Related to this compound
Mutant Phenotyping Strains with This compound mutations are unable to perform vegetative hyphal fusion and show altered hyphal morphology and defects in development [3].
Gene Expression Analysis Quantitative RT-PCR of rco-1 and This compound mutants shows a failure in photoadaptation, with sustained high expression of light-induced genes during prolonged light exposure [1] [2].
Protein Interaction Assays Affinity purification and yeast two-hybrid assays confirm that this compound physically interacts with its partner RCO-1 and with transcription factors like CSP-1 [4] [5].
Chromatin Immunoprecipitation (ChIP) ChIP-qPCR experiments demonstrate that the complex binds to the promoters of target genes, such as those involved in glycogen metabolism, to exert repression [6].

Implications for Drug Development

The role of the RCO-1/RCM-1 complex in regulating antifungal resistance is of significant interest for drug development.

  • Modulating Azole Resistance: The complex, recruited by CSP-1, represses genes that confer resistance to antifungal azoles [5]. Deleting csp-1 de-represses these genes, increasing resistance to drugs like ketoconazole [5].
  • Targeting Transcriptional Regulation: Components of the RCO-1/RCM-1 repressor complex or its partner transcription factors like CSP-1 could be potential targets for new antifungals or adjuvants that re-sensitize resistant strains [5].

References

Core Mechanism of RCM-1/RCO-1 in Photoadaptation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Component Description Biological Outcome
Complex Identity RCM-1 and RCO-1 are the Neurospora crassa homologs of the yeast Tup1-Ssn6 global transcriptional repressor complex [1] [2]. Forms a conserved nuclear repressor complex [1] [2].
Role in Photoadaptation Represses gene transcription after long exposures to light, enabling the transient response characteristic of photoadaptation [2] [3]. Prevents sustained, high-level expression of light-induced genes; allows perception of new light changes [1] [2].
Regulation of VVD The complex is required for proper light-induced transcription of the vvd gene. Mutants show reduced VVD levels [1] [3]. Limits the amount of VVD available to inactivate the WCC, disrupting normal photoadaptation [1].
Effect on WCC Activity In mutants, the WCC shows increased binding to target gene promoters both in the dark and after long light exposures [1]. Leads to derepression (sustained expression) of some light-induced genes like con-10 [1] [2].
Gene-Specific Effects The complex's effect is gene-specific. It is a repressor in the dark for some genes (e.g., al-1, fl) and necessary for their light activation [1]. In mutants, some genes lose light responsiveness, while others show dark derepression or sustained expression [1].

The following diagram illustrates the signaling pathway involving this compound and its partner RCO-1 in the regulation of photoadaptation.

cluster_nucleus Nucleus Light Light WCC WCC (White Collar Complex) Light->WCC Activates LightInducedGenes Light-Induced Genes (e.g., con-10, vvd) WCC->LightInducedGenes Binds Promoter Activates Transcription VVD VVD VVD->WCC Competes with WCC Interaction RCOMplex This compound/RCO-1 Repressor Complex RCOMplex->LightInducedGenes Represses Transcription LightInducedGenes->VVD Produces VVD Protein

Regulation of photoadaptation by the this compound/RCO-1 complex.

Experimental Insights & Protocols

Key experimental evidence for this model comes from studies comparing wild-type and mutant strains.

Quantitative Data on Gene Expression in Mutants

The table below summarizes mRNA accumulation changes in rco-1 and This compound mutants versus the wild-type, as measured by quantitative RT-PCR [1].

Gene mRNA Accumulation in rco-1 / This compound mutants vs. Wild-Type Interpretation
con-10 Increased in dark; Sustained high level after long light exposure [1] [2]. Loss of repressor complex leads to derepression in dark and failed photoadaptation [1].
con-6 Altered kinetics (delayed synthesis/degradation); response to light is reduced in This compound [1] [2]. Complex is required for proper timing and magnitude of light response [1].
al-1 No light activation; mRNA levels high in dark but do not increase with light [1]. Complex acts as a repressor in dark but is also necessary for light activation [1].
fl No light activation; mRNA levels high in dark but do not increase with light [1]. Complex acts as a repressor in dark but is also necessary for light activation [1].
vvd Reduced mRNA accumulation in response to light [1]. Explains photoadaptation defect, as less VVD is available to inactivate WCC [1].
Detailed Experimental Protocol

The core methodology used to generate this data can be summarized as follows [1] [2]:

  • Strains and Growth: The standard wild-type N. crassa strain (74-OR23-1VA) and mutant strains (e.g., Δrco-1, This compoundRIP) are cultured in liquid Vogel's minimal medium with 1.5% sucrose. Mycelia are grown in darkness at a specific temperature (e.g., 22°C) for a set period (e.g., 48 hours) to achieve a consistent developmental state before light exposure.
  • Light Induction: Mycelia are subjected to a defined light stimulus. A common protocol uses broad-spectrum white light or blue light at a specified fluence rate (e.g., 1 W/m²). Samples are harvested at critical time points: in the dark (control), after a short pulse of light (e.g., 30 minutes) to capture initial activation, and after prolonged exposure (e.g., 2 hours, 5 hours, or even 2 days) to study photoadaptation.
  • RNA Extraction & qRT-PCR: Total RNA is isolated from the harvested mycelia. For gene expression analysis, complementary DNA (cDNA) is synthesized from the RNA. Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (con-10, con-6, al-1, fl, vvd) and a reference housekeeping gene (e.g., tub-2 or act) for normalization. The relative mRNA accumulation is calculated using the comparative CT method (2-ΔΔCT).
  • Data Presentation: Results are typically presented as the average and standard error of the mean from multiple independent biological replicates (e.g., n=3). The mRNA levels are often normalized to the value in the wild-type strain after 30 minutes of light exposure to facilitate comparison across genotypes [1] [4].
Protein-Level Analysis
  • Western Blotting: Total or nuclear proteins are extracted from mycelia harvested under different light conditions. The protein levels and light-dependent phosphorylation status of the key photoreceptor WC-1 are analyzed by western blot using specific antibodies. Studies show that in rco-1 mutants, the amount and phosphorylation of WC-1 are not altered, indicating RCO-1/RCM-1 acts downstream or independently of WC-1 activation [2].
  • Chromatin Immunoprecipitation (ChIP): This technique is used to measure the in vivo binding of the WCC to the promoters of its target genes. In rco-1/rcm-1 mutants, ChIP experiments show that the WCC remains bound to promoters for longer durations in the light compared to the wild-type, directly demonstrating the failure to disengage the transcription complex [1].

References

RCM-1/RCO-1 Regulatory Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism of how the RCM-1/RCO-1 complex regulates the light response in Neurospora crassa:

rcm1_pathway Light Light WCC White Collar Complex (WCC) (WC-1/WC-2) Light->WCC Activates LightGenes Light-Induced Genes (e.g., con-10, con-6) WCC->LightGenes Transcription Activation RCM1_RCO1 This compound/RCO-1 Corepressor Complex LightGenes->RCM1_RCO1 Induces Expression? RCM1_RCO1->WCC Represses Activity Adaptation Photoadaptation RCM1_RCO1->Adaptation

Overview of this compound/RCO-1 in Photoadaptation

Experimental Evidence & Key Findings

The role of this compound was established through classical genetics and molecular biology experiments. The table below summarizes key experimental findings and the methodologies used to uncover them.

Experimental Finding Key Experimental Methods Interpretation

| This compound/RCO-1 are essential for photoadaptation. Mutants show sustained high mRNA of light-genes after long light exposure [1]. | - Northern blot analysis

  • Quantitative RT-PCR (qRT-PCR) [1] | The complex is required to terminate the light-induced transcription signal. | | This compound/RCO-1 represses transcription after long light exposures, without altering the light receptor WC-1 or its phosphorylation [1]. | - Western blot analysis
  • Protein phosphorylation assays [1] | The complex acts downstream of the primary photoreceptor activation. | | This compound and RCO-1 are nuclear proteins that physically interact [1]. | - Cellular fractionation
  • Co-immunoprecipitation (Co-IP) with specific antibodies [1] | The complex functions directly in the nucleus to regulate gene transcription. | | RCO-1 (and by extension, the complex) interacts with chromatin remodelers and transcription factors [2]. | - Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS) [2] | The repressor complex likely recruits other proteins to modify chromatin and silence gene expression. |

Key Experimental Protocols

To experimentally study this compound, researchers have employed several standard molecular techniques. Here is an overview of the core methodologies cited in the research:

  • Light Induction Experiments: Mycelia are typically grown in darkness and then exposed to light (e.g., white or blue light) for defined periods. Samples are harvested at various time points post-induction, from minutes to hours, to capture both the acute and adaptive phases of the light response [1].
  • Assaying Gene Expression (qRT-PCR):
    • RNA Isolation: Total RNA is extracted from frozen fungal tissue using a method like TRIzol reagent or commercial kits.
    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
    • Quantitative PCR: Gene-specific primers are used to amplify target sequences (e.g., con-10, con-6) from the cDNA. The relative abundance of mRNA is calculated using methods like the 2^(-ΔΔCt) method, with normalization to constitutively expressed housekeeping genes [1].
  • Protein-Protein Interaction (Co-Immunoprecipitation):
    • Protein Extraction: Total protein is isolated from fungal cells under native conditions.
    • Immunoprecipitation: An antibody specific to one protein (e.g., RCO-1) is added to the protein lysate to form an immune complex.
    • Pull-down: The antibody-protein complex is pulled down using Protein A/G beads.
    • Analysis: The co-precipitated proteins are identified by Western blot (if candidates are known) or by mass spectrometry for an unbiased discovery of interacting partners [1] [2].
  • Determining Subcellular Localization:
    • Cellular Fractionation: Fungal cells are lysed, and nuclei are separated from the cytoplasm via differential centrifugation.
    • Detection: The presence of this compound and RCO-1 in the nuclear fraction is confirmed by Western blotting using specific antibodies, with markers for nuclear and cytoplasmic fractions serving as controls [1].

References

Comprehensive Technical Guide: RCM-1 as the Neurospora crassa Homolog of Yeast Ssn6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The RCM-1 (Regulator of Carbon Metabolism-1) protein in the filamentous fungus Neurospora crassa serves as the functional homolog of the yeast Ssn6 protein, a critical component of the conserved Ssn6-Tup1 co-repressor complex. This complex represents one of the most important global transcriptional regulatory systems in fungi, with fundamental roles in carbon metabolism, light response, morphological development, and environmental adaptation. This compound forms a dedicated complex with its partner RCO-1 (the Tup1 homolog in N. crassa), and this dimeric complex is recruited to specific genomic loci by sequence-specific DNA-binding proteins to mediate transcriptional repression of diverse gene sets [1] [2]. Unlike simpler yeast systems, N. crassa employs this regulatory complex in sophisticated multicellular processes including hyphal fusion, photoadaptation, and carbon catabolite repression (CCR), making it a valuable model for understanding conserved eukaryotic regulatory mechanisms with potential applications in antifungal drug development and industrial enzyme production [1] [3] [4].

The significant conservation between fungal Ssn6-Tup1 complexes and higher eukaryotic transcriptional co-repressors suggests that insights gained from studying this compound may have broad implications for understanding fundamental gene regulatory mechanisms across eukaryotes. This technical guide comprehensively synthesizes current research on this compound, with particular emphasis on its molecular characterization, diverse biological functions, associated experimental methodologies, and integration with broader cellular regulatory networks. The information presented herein is specifically tailored to support researchers and drug development professionals in leveraging this knowledge for targeted therapeutic interventions and industrial applications.

Molecular Characterization of this compound

Domain Architecture and Complex Formation

This compound belongs to the family of tetratricopeptide repeat (TPR)-containing proteins that facilitate critical protein-protein interactions in various regulatory contexts. Structural analyses indicate that the TPR domains in Ssn6 homologs mediate interactions with both DNA-binding proteins and chromatin-modifying factors, enabling context-specific gene repression [5]. In N. crassa, this compound directly interacts with RCO-1, which contains WD40 repeats that likely facilitate additional protein interactions and contribute to the stability of the repressor complex [1] [2]. This architectural organization is highly conserved with the yeast Ssn6-Tup1 complex, where Ssn6 (through its TPR domains) serves as the primary adaptor that recruits the complex to promoter regions by interacting with pathway-specific DNA-binding proteins, while Tup1 (via its WD40 repeats) mediates repression through interactions with chromatin-modifying enzymes [6].

The this compound/RCO-1 complex is estimated to form a large macromolecular assembly approximately 440 kDa in size, consistent with the stoichiometry observed for the yeast Ssn6-Tup1 complex [6]. This substantial size facilitates simultaneous interactions with multiple regulatory components, allowing the complex to serve as a platform for recruiting various chromatin-modifying enzymes to target loci. In N. crassa, this complex functions as a central coordinator that integrates signals from multiple regulatory pathways, including the CRE-1-mediated carbon catabolite repression pathway, the White Collar Complex (WCC)-mediated light response pathway, and the MAP kinase-mediated hyphal fusion pathway [7] [1] [3].

Molecular Mechanisms of Transcriptional Repression

The this compound/RCO-1 complex employs multiple mechanistic strategies to achieve transcriptional repression:

  • Chromatin remodeling: The complex recruits histone deacetylases (HDACs) and other chromatin-modifying enzymes that create transcriptionally repressive chromatin environments at target loci. This remodeling establishes condensed chromatin structures that limit accessibility to the transcriptional machinery [1].

  • Direct interference with transcription initiation: The complex physically obstructs the assembly of the pre-initiation complex or interacts with basal transcription factors to prevent transcription initiation [6].

  • Promoter context-specific repression: The mechanism of repression varies depending on the specific DNA-binding protein that recruits the complex to particular promoters, allowing for customized regulatory outcomes based on cellular context [1] [6].

This multifaceted repression mechanism enables the this compound/RCO-1 complex to dynamically regulate diverse gene sets in response to changing environmental conditions, ensuring appropriate cellular adaptation while conserving energy resources.

Biological Functions and Regulatory Networks

Carbon Catabolite Repression and Glycogen Metabolism

This compound plays an essential role in carbon source utilization and energy reserve management in N. crassa. The complex works in concert with the CRE-1 transcription factor (the homolog of yeast CreA/Cre1) to mediate carbon catabolite repression (CCR), a fundamental process that ensures preferential utilization of preferred carbon sources like glucose over alternative carbon sources [1]. In CCR, this compound/RCO-1 contributes to the repression of genes encoding plant cell wall-degrading enzymes such as cellulases and hemicellulases when glucose is available [1] [4]. Recent research demonstrates that simultaneous deletion of high-affinity glucose transporters hgt-1/hgt-2 leads to substantial derepression of cellulolytic genes in N. crassa, with observed downregulation of both cre-1 and this compound expression under glucose-depleted conditions, suggesting coordinated regulation within this network [4].

The this compound/RCO-1 complex also exerts significant influence over glycogen metabolism, a crucial energy storage and mobilization system. Mutants lacking functional this compound or RCO-1 display elevated glycogen accumulation and increased glycogen synthase (gsn) activity, indicating that the complex normally represses glycogen biosynthesis under specific metabolic conditions [1]. Molecular analyses confirm that CRE-1 directly binds to promoters of glycogen metabolism genes (gsn, gpn, gph), and this binding is functionally connected to this compound/RCO-1 activity, establishing a coordinated regulatory circuit that balances energy storage with immediate metabolic needs [1].

Photoadaptation and Light Response

A distinctive function of the this compound/RCO-1 complex in N. crassa involves mediating photoadaptation—the process by which light-induced gene expression attenuates during prolonged light exposure despite continuous illumination [7] [5]. In this context, the complex represses light-responsive genes such as con-10 after initial activation by the White Collar Complex (WCC), which serves as the primary blue light photoreceptor and transcription factor [7]. Mutants deficient in rco-1 or This compound exhibit sustained mRNA accumulation of light-induced genes even after extended light exposure, demonstrating the critical role of this complex in terminating the light response [7] [5].

Notably, the photoadaptation function of this compound/RCO-1 occurs without altering the protein levels or light-dependent phosphorylation of the photoreceptor WC-1, indicating that the complex operates downstream of the initial light signaling events [7]. This photoadaptation mechanism allows N. crassa to perceive changes in light intensity rather than responding to absolute light levels, providing an evolutionary advantage in natural environments where light conditions fluctuate considerably [7] [5].

Hyphal Fusion and Cellular Development

The this compound/RCO-1 complex plays an essential role in regulating hyphal fusion events (anastomosis) that establish interconnected networks in filamentous fungi, a process critical for colony integrity, resource sharing, and coordinated growth [3] [2]. Mutants lacking functional this compound or RCO-1 are completely deficient in vegetative hyphal fusion and fail to form conidial anastomosis tubes (CATs) during colony initiation [3] [2]. These mutants also exhibit distinct morphological abnormalities including altered hyphal morphology and reduced aerial hyphae formation, resulting in a characteristic "flat" conidiation pattern [3] [2].

The involvement of this compound/RCO-1 in hyphal fusion places it within a broader regulatory network that includes the MAK-1 and MAK-2 MAP kinase pathways and several additional transcription factors such as ADV-1 and ADA-3 [3]. This integrated regulatory system coordinates gene expression necessary for the detection of fusion partners, directed growth, cell wall remodeling, and plasma membrane fusion during hyphal anastomosis [3].

Osmotic Stress Response

While less extensively characterized in N. crassa, the conservation of function between this compound and yeast Ssn6 suggests probable involvement in osmotic stress response regulation. In Saccharomyces cerevisiae, the Ssn6-Tup1 complex regulates both HOG-dependent and HOG-independent osmotic stress response genes [8]. The complex represses osmoresponsive genes such as HAL1 and GPD1 under non-stress conditions through upstream repressing sequences (URS), with this repression relieved upon osmotic stress [8]. Deletion of SSN6 or TUP1 can suppress the osmotic sensitivity of hog1 mutants, demonstrating the central position of this complex in the osmotic stress regulatory network [8]. Given the high degree of functional conservation observed for other this compound/RCO-1 activities, it is likely that similar mechanisms operate in N. crassa, although this specific aspect requires further experimental validation.

Experimental Protocols and Methodologies

Genotyping and Mutant Generation

The generation and validation of This compound mutants involves specific molecular techniques:

  • Repeat-Induced Point Mutation (RIP): N. crassa employs a unique mutagenesis process called RIP that introduces GC to AT mutations in duplicated DNA sequences during the sexual cycle. The This compound mutant (FGSC#10215) was generated using this approach [1].

  • Deletion Mutant Verification: The This compound deletion mutant is available from the Fungal Genetics Stock Center (FGSC#10215). Genotyping involves PCR amplification using specific primers flanking the deletion region and verification through DNA sequencing of the mutant locus [1] [3].

  • Cosegregation Analysis: Essential for confirming that observed phenotypes result from the target deletion rather than secondary mutations. This involves crossing mutants with wild-type strains (e.g., FGSC#2489 or 4200) and analyzing ascospore progeny for co-inheritance of the hygromycin resistance marker (used in deletion constructs) with mutant phenotypes [3].

Phenotypic Characterization

Comprehensive phenotypic analysis of This compound mutants includes the following assessments:

  • Hyphal Fusion Assays:

    • Grow strains on cellophane-overlaid Vogel's sucrose medium at 30°C for 16-24 hours
    • Examine fusion events microscopically by transferring 2mm² colony segments to slides
    • Score for presence of fused hyphae evidenced by cytoplasmic streaming [3]
  • CAT (Conidial Anastomosis Tube) Formation:

    • Harvest conidia from 10-day cultures grown on VM medium with 2% sucrose
    • Suspend in liquid Vogel's medium at 10⁶ conidia/mL
    • Incubate 6-8 hours and examine for CAT formation using DIC microscopy [1] [2]
  • Photoadaptation Assays:

    • Grow cultures in constant darkness for 24 hours
    • Expose to light (e.g., 1,500 lux white light) for varying durations (15 min to 4 hours)
    • Measure light-responsive gene expression (e.g., con-10, con-6) via quantitative RT-PCR or Northern blotting at multiple time points [7] [5]
Molecular Biology Techniques

Key molecular methods for studying this compound function include:

  • Chromatin Immunoprecipitation (ChIP):

    • Crosslink proteins to DNA with formaldehyde
    • Sonicate chromatin to 200-500 bp fragments
    • Immunoprecipitate with α-RCM-1 antibodies
    • Analyze bound DNA by qPCR with promoter-specific primers [1]
  • Gene Expression Analysis:

    • Extract total RNA using TRIzol method
    • Perform DNase I treatment to remove genomic DNA
    • Conduct reverse transcription with random hexamers
    • Quantitative PCR with SYBR Green and gene-specific primers
    • Normalize using reference genes (e.g., act, tub) [7] [1]
  • Protein-Protein Interaction Studies:

    • Co-immunoprecipitation from nuclear extracts
    • Yeast two-hybrid analysis with full-length and truncated constructs
    • In vitro pull-down assays with recombinant proteins [1] [6]

Data Presentation and Analysis

Quantitative Phenotypic Data

Table 1: Phenotypic Characteristics of this compound Mutants in Neurospora crassa

Phenotypic Category Observed Effect in Mutant Measurement Method Reference
Glycogen Accumulation 2.5-3.0× increase vs wild-type Spectrophotometric assay [1]
Glycogen Synthase Activity 2.0× increase in specific activity Radioactive enzyme assay [1]
Light-Induced Gene Expression Sustained expression after 4h light (no adaptation) qRT-PCR (con-10, con-6) [7] [5]
Hyphal Fusion Complete absence of fusion plates Microscopic examination [3] [2]
CAT Formation No conidial anastomosis tubes observed DIC microscopy [3] [2]
Colonial Growth "Flat" conidiation pattern Visual inspection [3]
Cellulase Production Derepressed on cellulose RNA-Seq, enzyme assays [4]

Table 2: Genetic Interactions of this compound with Key Regulatory Pathways

| Interacting Gene/Pathway | Nature of Interaction | Biological Process | Experimental Evidence | |-----------------------------|---------------------------|------------------------|---------------------------| | RCO-1 | Direct protein interaction | All processes (complex formation) | Co-IP, yeast two-hybrid | [1] [2] | | CRE-1 | Cooperative repression | Carbon catabolite repression | ChIP-qPCR, expression analysis | [1] [4] | | White Collar Complex | Sequential regulation | Photoadaptation | Phosphorylation assays, expression timing | [7] [5] | | MAP Kinase Pathways (mak-1, mak-2) | Genetic epistasis | Hyphal fusion | Double mutant analysis | [3] | | Glucose Transporters (hgt-1/hgt-2) | Coordinated expression | Glucose signaling, CCR | RNA-Seq, transport assays | [4] |

Regulatory Pathway Diagrams

Diagram 1: this compound/RCO-1 Role in Photoadaptation. The regulatory circuit shows how the complex terminates light-induced gene expression after prolonged illumination in wild type, while mutants show sustained expression.

Diagram 2: this compound/RCO-1 in Carbon Catabolite Repression. The complex is recruited by CRE-1 to repress alternative carbon source utilization genes under high glucose, with derepression occurring during glucose limitation or in mutants.

Research Applications and Future Directions

Potential for Antimicrobial Drug Development

The this compound/Ssn6 regulatory complex represents a promising target for novel antifungal interventions due to its central role in fungal adaptation and virulence. Several characteristics make this system particularly attractive for therapeutic development:

  • Fungal-specificity: While higher eukaryotes possess related transcriptional co-repressor systems, the specific architecture and regulatory mechanisms of the this compound/RCO-1 complex show sufficient divergence to enable selective targeting [1] [6].

  • Pleiotropic effects: Disruption of this complex impacts multiple cellular processes simultaneously, including carbon utilization, stress response, and morphological development, potentially leading to severe fitness costs for pathogenic fungi [3] [2].

  • Virulence connections: In pathogenic fungi, homologs of this compound/RCO-1 regulate key virulence factors including dimorphic switching, tissue invasion mechanisms, and antioxidant defense systems [2].

Future research should focus on identifying small molecule inhibitors that disrupt specific protein-protein interactions within the complex, particularly the this compound/RCO-1 interface or the recruitment of the complex by pathway-specific DNA-binding proteins.

Industrial Biotechnology Applications

Understanding this compound function has significant implications for industrial enzyme production, particularly for biofuel production from plant biomass:

  • Strain engineering: Targeted manipulation of This compound or associated regulators could yield hypercellulolytic strains with reduced carbon catabolite repression, enhancing enzyme production efficiency [1] [4].

  • Carbon utilization optimization: Engineering this compound/CRE-1 regulatory circuits may enable simultaneous co-utilization of multiple carbon sources, improving fermentation kinetics and product yields [1] [4].

  • Production stability: Modulating this compound function could help maintain genetic stability and consistent enzyme production profiles in industrial fermentation conditions [1].

Outstanding Research Questions

Despite significant advances, several important questions about this compound biology remain unresolved:

  • What specific chromatin-modifying enzymes does the complex recruit in different regulatory contexts?
  • How is the activity of the complex itself regulated by post-translational modifications?
  • What determines the pathway specificity of the complex when recruited to different gene sets?
  • Are there tissue-specific or developmental stage-specific cofactors that modulate complex function?

Addressing these questions will not only advance fundamental understanding of fungal biology but may also reveal new opportunities for therapeutic intervention and biotechnological application.

Conclusion

This compound represents a central component of the conserved Ssn6-Tup1 co-repressor complex in Neurospora crassa, with pleiotropic functions in carbon metabolism, light response, cellular development, and stress adaptation. Its partnership with RCO-1 creates a versatile regulatory platform that integrates multiple environmental signals to coordinate appropriate gene expression responses. The complex employs sophisticated molecular mechanisms involving targeted recruitment to specific genomic loci and subsequent chromatin modification to achieve transcriptional repression of diverse gene sets.

References

RCM-1 role in blue light response

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights & Data

The role of RCM-1 has been characterized through various experiments, providing key quantitative data on its effects.

Gene Expression in Repressor Complex Mutants

The absence of a functional RCO-1/RCM-1 complex leads to gene-specific alterations in transcription. The table below summarizes the mRNA accumulation in Δrco-1 and rcm-1RIP mutants compared to the wild-type (WT) [1].

Gene Response in Mutants vs. WT Specific Alteration
con-10 Increased & Sustained Expression mRNA accumulation observed after 30 min light; sustained after long exposures (e.g., 2 days).
con-6 Reduced Light-Regulation Light-dependent activation is reduced.
al-1 Abolished Light Activation No light-dependent mRNA accumulation observed.
fl Abolished Light Activation No light-dependent mRNA accumulation observed.
vvd Reduced mRNA Levels Lower VVD availability for regulating White Collar Complex (WCC) activity.
This compound Phosphorylation by PKA

Protein Kinase A (PKA) directly phosphorylates this compound, regulating its repressor activity [2].

  • Phosphorylation Sites: Five PKA-dependent phosphorylation sites were identified on this compound (S718, S733, S630, S682, and T536) [2].
  • Functional Consequence: Phosphorylation by PKA inhibits this compound activity. Mutating all five sites to alanine (non-phosphorylatable, rcm-15A) or glutamic acid (phospho-mimetic, rcm-15E) impairs clock function [2].
  • Chromatin Association: this compound is associated with the chromatin at the frq locus, a process inhibited by PKA phosphorylation [2].

Detailed Experimental Protocols

To investigate this compound's function, researchers employ specific methodologies in genetics, molecular biology, and biochemistry.

Genetic Analysis and Strain Construction
  • Mutant Generation: rco-1 knockout strains (rco-1KO) and This compound mutant strains (rcm-1RIP) are generated via repeat-induced point mutation (RIP). A complete deletion of This compound is lethal [1] [2].
  • Double Mutants: Double mutants (e.g., rcm-1RIP wc-1KO) are created by genetic crossing to dissect genetic interactions [2].
  • Knock-in Strains: To study phosphorylation, wild-type and mutant This compound genes (e.g., rcm-15A, rcm-15E) are introduced as knock-in cassettes at the endogenous locus via homologous recombination [2].

Start Start: Strain Construction A Generate rco-1KO or rcm-1RIP mutants Start->A B Create double mutants (e.g., rcm-1RIP wc-1KO) via genetic crossing A->B C Generate knock-in strains (e.g., rcm-15A, rcm-15E) via homologous recombination B->C D Validate genotypes by DNA sequencing C->D E Proceed to Phenotypic and Molecular Analysis D->E

Molecular Biology Techniques
  • Northern Blot Analysis: To monitor mRNA accumulation (e.g., for frq, con-10, con-6). Total RNA is extracted, electrophoresed, blotted, and probed with specific RNA probes [2].
  • Quantitative RT-PCR: Used for precise measurement of mRNA accumulation levels for light-regulated genes like con-10, con-6, al-1, and fl [1].
  • Chromatin Immunoprecipitation (ChIP): Determines the binding of protein complexes (like WCC or this compound itself) to target gene promoters (e.g., frq). This can show increased WCC binding in rco-1/This compound mutants [1] [2].
Protein Biochemistry Methods
  • Protein Extraction and Western Blotting: Proteins are extracted, quantified, and analyzed via Western blot with specific antisera (e.g., against this compound, RCO-1, PKAC-1) [2].
  • Immunoprecipitation: Used under denaturing conditions with phosphatase inhibitors to monitor in vivo PKA phosphorylation of this compound, detected with an anti-PKA substrate antibody [2].
  • In Vitro Phosphorylation Assay: Purified GST/RCM-1 fusion protein is incubated with bovine PKA or purified Neurospora PKAC-1 to confirm direct phosphorylation [2].

PKA High PKA Activity RCM1 This compound Repressor PKA->RCM1 Phosphorylates PhosphoRCM1 Phosphorylated this compound (Inactive) RCM1->PhosphoRCM1 frq frq Gene Transcription (WC-independent) PhosphoRCM1->frq Loss of Repression

Future Research Perspectives

While the core function of this compound is established, several questions remain open for investigation:

  • Gene Specificity: How does the RCO-1/RCM-1 complex achieve gene-specific effects, repressing some light genes (e.g., al-1, fl) while regulating photoadaptation of others (e.g., con-10) [1]?
  • Partner Transcription Factors: The complex likely requires gene-specific partner proteins to target particular promoters. Identifying these partners for different light responses is a key future direction [3].
  • Precise Chromatin Mechanism: The exact mechanism by which the complex modifies chromatin structure at target loci like frq warrants further elucidation [2].

References

RCM-1 in circadian rhythm regulation

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanism of RCM-1

The table below summarizes the core information about this compound found in the scientific literature.

Aspect Description
Primary Identity Small molecule inhibitor of the transcription factor FOXM1 [1].
Secondary Action Also identified as an inhibitor of the IL-13/STAT6 signaling pathway [1].
Known Biological Context Studied in host immune responses to the parasitic worm Hymenolepis nana; its role in circadian rhythm regulation is not established in available literature [1].

Potential Indirect Link to Circadian Rhythms

While no direct link between this compound and the circadian clock is documented, a theoretical connection exists through its target, FOXM1.

The core circadian clock is a transcription-translation feedback loop (TTFL) governed by clock genes like CLOCK, BMAL1, PER, and CRY [2] [3] [4]. This master clock in the suprachiasmatic nucleus (SCN) coordinates peripheral clocks in organs throughout the body [3] [5].

The circadian clock tightly regulates the cell cycle by controlling the expression of key genes at different phases [3]. FOXM1 is a master regulator of the G2/M cell cycle phase transition. Since the circadian clock can rhythmically control the expression and activity of cell cycle genes, FOXM1 could potentially be one of the downstream effectors. Inhibiting FOXM1 with this compound might therefore disrupt a clock-output pathway that controls cell proliferation timing.

This potential relationship can be visualized in the following pathway diagram.

cluster_circadian Core Circadian Clock cluster_cellcycle Cell Cycle Regulation CLOCK CLOCK BMAL1 BMAL1 CLOCK->BMAL1 Heterodimerize PER PER BMAL1->PER Transactivates CRY CRY BMAL1->CRY Transactivates PER->CLOCK Inhibits CRY->CLOCK Inhibits CellCycleGenes G2/M Phase Cell Cycle Genes Proliferation Cell Proliferation CellCycleGenes->Proliferation FOXM1 FOXM1 Transcription Factor FOXM1->CellCycleGenes Activates RCM1 This compound Inhibitor RCM1->FOXM1 Inhibits CircadianOutput Circadian Clock Output Signals CircadianOutput->FOXM1 Potential Regulation

A theoretical model linking circadian output to this compound's target.

References

RCM-1: A Potential FOXM1 Inhibitor for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 (Robert Costa Memorial drug-1) is a small molecule compound identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [1]. FOXM1 is a proliferation-associated transcription factor that is overexpressed in a wide variety of human cancers, and its expression is often correlated with poor patient prognosis [2].

The core mechanism of this compound is to promote the degradation of FOXM1 by inhibiting its nuclear localization, thereby inducing its ubiquitination and subsequent degradation in proteasomes [1]. This is significant because FOXM1 must be in the nucleus to function as a transcription factor.

Established Experimental Findings on this compound

The following table summarizes the key experimental findings on the anti-tumor activities of this compound from the available study.

Experimental Model Treatment Details Key Findings Proposed Molecular Effect
In Vitro (Various cancer cell lines) 20 μM this compound [1] ↓ Cell proliferation; ↑ cell cycle duration; ↓ colony formation [1] Inhibition of FOXM1 nuclear localization [1]
In Vivo (Mouse models) 20 mg/kg, Intraperitoneal (IP) injection [1] ↓ Tumor growth (rhabdomyosarcoma, melanoma, lung adenocarcinoma) [1] ↓ FOXM1 protein levels; ↓ cell proliferation; ↑ apoptosis [1]
Mechanistic Studies 20 μM this compound [1] ↓ β-catenin protein levels & nuclear localization; inhibited β-catenin/FOXM1 interaction [1] Disruption of pro-tumorigenic transcription complex [1]

Key Experimental Protocols for this compound

Here are the detailed methodologies for key experiments cited in the primary research paper [1].

  • Cell Viability and Proliferation Assays

    • Growth Curve Analysis: Seed tumor cells (e.g., 2×10⁴ cells per well) in triplicate in 6-well plates. Treat with 20 μM this compound or vehicle control (DMSO). Count viable cells at 24, 48, and 72-hour intervals using an automated cell counter (e.g., Countess II FL) with Trypan Blue to exclude dead cells [1].
    • Proliferation Marker Assays (EdU/BrdU): Treat cells with this compound or vehicle. Incubate with EdU (5-ethynyl-2'-deoxyuridine) or BrdU (bromodeoxyuridine). Perform immunofluorescence staining using antibodies against EdU, BrdU, Ki67, or phospho-histone H3 (PH3) to label actively proliferating cells [1].
  • Colony Formation Assay

    • Seed a low density of tumor cells (e.g., 2×10³ cells per well) in 6-well plates. Treat with varying concentrations of this compound (1, 5, 10, 20 μM). After 7 days, fix and stain colonies with crystal violet. Count the number of colonies containing ≥50 cells [1].
  • Analysis of Cell Cycle Dynamics via Live-Cell Imaging

    • Treat cells (e.g., Rd76–9, B16-F10) with this compound or DMSO. Image every 5 minutes for 2-3 days using an inverted microscope (e.g., Leica DMI 6000b). Manually analyze the recorded videos to measure mitotic duration (nuclear envelope breakdown to anaphase onset) and cell cycle duration (time between consecutive mitoses) for approximately 100 cells [1].
  • In Vivo Tumor Growth Inhibition Studies

    • Inoculate immunocompromised mice subcutaneously with cancer cells (e.g., 1×10⁶ H2122 lung adenocarcinoma cells in NSG mice). Randomize tumor-bearing mice into groups (n=5-8). Administer this compound (20 mg/kg) or vehicle (DMSO) via intraperitoneal injection. Measure tumor volume regularly with digital calipers [1].
  • Mechanistic Immunofluorescence and Confocal Imaging

    • Culture tumor cells on coverslips and treat with 20 μM this compound for 24 hours. Fix cells, permeabilize, and stain with primary antibodies against FOXM1 and β-catenin, followed by fluorescent dye-conjugated secondary antibodies. Use a confocal microscope to visualize and quantify the subcellular localization (nuclear vs. cytoplasmic) of the target proteins [1].

Experimental Workflow for this compound

The diagram below outlines the logical workflow for a typical in vitro and in vivo study investigating this compound.

Experimental workflow for this compound investigation

Knowledge Gaps and Future Research

The available study confirms that this compound inhibits FOXM1 nuclear localization but does not elucidate the direct molecular target or the precise mechanism [1]. Nuclear import is typically mediated by Nuclear Localization Signals (NLSs) that are recognized by importin proteins [3] [4]. Future research is needed to determine:

  • Whether this compound directly binds to FOXM1's NLS, blocking its interaction with importins.
  • Whether this compound binds to importin α itself, disrupting its cargo recognition function.
  • How this compound induces the ubiquitination of FOXM1.

Advanced techniques like structural biology (X-ray crystallography/Cryo-EM) or biochemical pull-down assays with recombinant proteins could help identify this compound's direct binding partner.

References

RCM-1 in the Neurospora Circadian Clock

Author: Smolecule Technical Support Team. Date: February 2026

In the fungus Neurospora crassa, RCM-1 (a homolog of yeast Ssn6) forms a complex with RCO-1 (a homolog of yeast Tup1) that functions as a transcriptional repressor. This complex is integral to the circadian clock and the light-response pathway [1] [2].

Molecular Mechanism and Role in the WCC Pathway

The core circadian oscillator in Neurospora involves a transcription-translation negative feedback loop. The White Collar Complex (WCC), composed of WC-1 and WC-2, activates the transcription of the frequency (frq) gene. FRQ protein then represses its own activation by inhibiting the WCC, thus closing the loop [1] [3].

The RCO-1/RCM-1 complex is critical for repressing WC-independent transcription of the frq gene. This repression is essential for maintaining robust circadian rhythms [1]. The mechanism involves several key players and post-translational modifications:

  • Repression of WC-independent transcription: The RCO-1/RCM-1 complex is recruited to the frq locus, where it helps maintain a repressive chromatin state, suppressing transcription that is not initiated by the WCC [1].
  • Regulation by PKA (Protein Kinase A): Elevated PKA activity inhibits the function of the this compound/RCO-1 complex. This compound is a phosphoprotein and a direct substrate of PKA. Phosphorylation of this compound by PKA inhibits its association with the frq locus chromatin, thereby preventing it from repressing transcription [1].
  • Interaction with CBF-1: The transcription factor CBF-1 is another critical regulator that also binds to the frq promoter. Loss of CBF-1 leads to WC-independent frq expression, partly by reducing the recruitment of this compound to the frq locus [3].

The diagram below illustrates the core circadian feedback loop and the points of regulation by this compound/RCO-1 and PKA.

neurospora_clock Neurospora Core Circadian Loop and this compound Regulation WCC WCC (WC-1/WC-2) frq_gene frq gene WCC->frq_gene Binds C-box, Activates FRQ_mRNA frq mRNA frq_gene->FRQ_mRNA Transcription FRQ_protein FRQ Protein FRQ_mRNA->FRQ_protein Translation FFC FRQ/FRH Complex (FFC) FRQ_protein->FFC Binds FRH FFC->WCC Promotes WCC Phosphorylation & Inactivation RCM1_RCO1 This compound/RCO-1 Repressor Complex RCM1_RCO1->frq_gene Suppresses WC- Independent Transcription PKA PKA (High Activity) PKA->RCM1_RCO1 Phosphorylates this compound, Inhibits Chromatin Association CBF1 Transcription Factor CBF-1 CBF1->frq_gene Binds C-box, Modulates WCC

Figure 1: The core circadian negative feedback loop in Neurospora crassa, showing the role of the this compound/RCO-1 repressor complex and its regulation by PKA. Solid arrows represent activation or formation; blunt arrows represent inhibition.

Quantitative Genetic and Molecular Data

The following table summarizes key phenotypic and molecular consequences of perturbing this compound and related components in the circadian system.

Strain / Condition Circadian Rhythm Phenotype Molecular Effect on frq Expression Key Experimental Evidence
rcm-1RIP mutant [1] Loss of rhythmicity Constitutive, high-level WC-independent frq transcription. Luciferase reporter assays, Northern blots.
rcm-15E (Phosphomimetic) [1] Impaired clock function Increased WC-independent transcription. Race tube analysis, frq-luc assays in wc-2KO background.
High PKA activity (e.g., mcb mutant) [1] Loss of clock function Induction of WC-independent frq transcription; reduced this compound binding to frq locus chromatin. Chromatin association assays, Western blot with anti-PKA substrate antibody.
cbf-1KO mutant [3] Long period, low amplitude Increased frq mRNA levels in DD; WC-independent FRQ expression. Race tubes, Northern/Western blot time courses, luciferase reporter assays.
Key Experimental Protocols

Critical methodologies from the research are outlined below.

1. Assessing Circadian Rhythms and Gene Expression

  • Race Tube Assay: Used to analyze circadian conidiation (spore formation) rhythms. Strains are grown in glass race tubes containing agar medium in constant darkness (DD). The linear growth and rhythmic conidiation pattern are recorded and analyzed for period and amplitude [1] [3].
  • Luciferase Reporter Assay (frq-luc):
    • A plasmid with the frq promoter driving luciferase is introduced into Neurospora strains.
    • Cultures are grown in DD, and bioluminescence is measured in real-time using a luminometer.
    • Raw data is normalized to subtract the baseline, revealing the rhythmic expression of the frq promoter [1] [3].

2. Protein Interaction and Phosphorylation Analysis

  • In Vitro Phosphorylation Assay:
    • A GST-RCM-1 fusion protein is purified from E. coli.
    • The substrate is incubated with commercial bovine PKA or purified Myc/His-PKAC-1 from Neurospora in a reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂).
    • Phosphorylation is detected by autoradiography or Western blotting with a phospho-specific antibody [1].
  • Western Blot with Anti-PKA Substrate Antibody:
    • Proteins are extracted under denaturing conditions with protease and phosphatase inhibitors.
    • This compound is immunoprecipitated.
    • Phosphorylation by PKA is assessed using a commercial anti-PKA substrate antibody, which recognizes the PKA consensus phosphorylation motif [1].

3. Chromatin Association Studies

  • Method: Chromatin Immunoprecipitation (ChIP) is implied, though not described in detail in the provided excerpts. The general approach involves crosslinking proteins to DNA, shearing chromatin, immunoprecipitating the protein of interest (e.g., this compound) with a specific antibody, and quantifying the associated DNA (e.g., the frq promoter) via PCR or qPCR [1] [3].

This compound as a Small Molecule FOXM1 Inhibitor

In a completely different context, This compound (Robert Costa Memorial drug-1) is a synthetic small molecule identified as a specific inhibitor of the FOXM1 transcription factor, with demonstrated anti-tumor activity [4] [5].

Mechanism of Action as a Cancer Therapeutic

This compound inhibits the nuclear localization of the oncogenic transcription factor FOXM1, leading to its ubiquitination and subsequent degradation by the proteasome. It also inhibits the protein-protein interaction between FOXM1 and β-catenin and reduces nuclear β-catenin levels [4] [5].

Quantitative Pharmacological and Efficacy Data
Parameter In Vitro Findings In Vivo Findings
Proliferation Inhibited tumor cell proliferation; increased cell cycle duration [4]. -
Colony Formation Reduced formation and growth of tumor cell colonies (IC₅₀ in low µM range) [4]. -
FOXM1 Protein Decreased protein levels and inhibited nuclear localization [4] [5]. Decreased FOXM1 in tumors [4].
Apoptosis - Increased tumor cell apoptosis [4].
Tumor Models - Inhibited growth of mouse rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) in mice [4].
In Vivo Dosing - 20 mg/kg, delivered intraperitoneally (IP) [4].
Key Experimental Protocols in Cancer Research

1. Colony Formation Assay [4]

  • Seed 2x10³ tumor cells per well in 6-well plates.
  • Treat cells with varying concentrations of this compound (1, 5, 10, 20 µM).
  • Incubate for 7 days, fix colonies, and stain with crystal violet.
  • Count the number of colonies containing ≥50 cells.

2. Analysis of FOXM1 Localization and Expression [4]

  • Immunofluorescence and Confocal Imaging:
    • Tumor cells grown on coverslips are treated with this compound (e.g., 20 µM for 24 h).
    • Cells are fixed, permeabilized, and stained with antibodies against FOXM1 and a nuclear marker (e.g., DAPI).
    • Nuclear vs. cytoplasmic fluorescence intensity is quantified using confocal microscopy.

Key Distinctions and Further Research

It is crucial to distinguish between these two "this compound" entities. The first is a protein (a component of a repressor complex) in a fungal model organism, while the second is a synthetic small molecule with therapeutic potential in mammalian systems.

For fellow researchers, the depth of available data allows for robust experimental replication. The Neurospora system provides a powerful genetic model for dissecting circadian mechanisms, while the pharmacological compound offers a promising starting point for oncology drug development.

References

Comprehensive Application Notes and Protocols: RCM-1 Co-Immunoprecipitation for Studying FOXM1 Protein Interactions in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 and FOXM1 Inhibition Mechanism

Forkhead Box M1 (FOXM1) is an oncogenic transcription factor overexpressed in numerous cancer types, including lung adenocarcinoma, rhabdomyosarcoma, melanoma, prostate cancer, and glioblastoma, where its expression correlates with poor patient prognosis [1]. FOXM1 plays a critical role in promoting cellular proliferation and has been implicated in chemo- and radio-resistance across various cancer types, making it a promising therapeutic target [1]. This compound (Robert Costa Memorial drug-1) is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of FOXM1. This compound uniquely inhibits FOXM1 nuclear localization, increases its ubiquitination, and promotes degradation via proteasomal pathways [1].

The primary molecular mechanism of this compound involves disrupting the protein-protein interaction between FOXM1 and β-catenin, a critical signaling node in carcinogenesis. Research has demonstrated that this compound treatment reduces both FOXM1 and β-catenin protein levels in tumors, decreases β-catenin nuclear localization, and specifically inhibits the physical interaction between these two proteins in cultured tumor cells and in vivo models [1]. This targeted disruption of the FOXM1/β-catenin complex represents a novel approach to cancer therapy that differs from conventional non-specific proteasomal inhibitors.

Co-Immunoprecipitation Principles

Core Methodology

Co-immunoprecipitation (co-IP) is a powerful affinity-based technique used to study protein-protein interactions in near-physiological conditions [2] [3]. The fundamental principle involves using a specific antibody immobilized on a solid support to capture a target "bait" protein (FOXM1 in this context) along with its associated "prey" proteins from a complex mixture such as a cell lysate [3]. This technique preserves transient interactions and protein complexes that maintain their structure under mild lysis conditions, making it ideal for investigating the mechanism of action of targeted therapeutics like this compound [2].

The co-IP workflow consists of three main stages: cell lysis under non-denaturing conditions to preserve protein interactions, immunoprecipitation using an antibody specific to the target protein, and downstream analysis of the isolated complexes [2]. For this compound studies, co-IP serves as a crucial experimental approach to validate direct effects on FOXM1 protein interactions and to elucidate the compound's mechanism of action at the molecular level. The technique allows researchers to confirm whether this compound treatment disrupts specific protein complexes, alters interaction kinetics, or affects complex stoichiometry [3].

Workflow Visualization

The following diagram illustrates the general co-immunoprecipitation workflow applied to this compound studies:

co_ip_workflow Lysate Prepare Cell Lysate (this compound treated/control) Antibody Add FOXM1 Antibody Lysate->Antibody Beads Add Magnetic/Agarose Beads Antibody->Beads Incubation Incubation & Complex Formation Beads->Incubation Washing Wash Beads (Remove non-specific binding) Incubation->Washing Elution Elute Protein Complexes Washing->Elution Analysis Downstream Analysis (Western Blot, Mass Spectrometry) Elution->Analysis

Application Notes: this compound Co-IP Experimental Design

Key Experimental Considerations

Cell line selection should reflect the cancer types where FOXM1 is known to be functionally significant. The anti-tumor activity of this compound has been experimentally demonstrated in multiple models, including mouse rhabdomyosarcoma (Rd76-9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) cell lines [1]. For initial experiments, selecting at least two different cell lines with confirmed FOXM1 expression is recommended to establish robust protocols. The This compound treatment conditions that have shown efficacy in previous studies include concentrations of 20 μM in cell culture and 20 mg/kg (approximately 47.1 μM) in animal models, with treatment duration typically ranging from 24-72 hours [1].

Proper control design is essential for interpreting co-IP results. Essential controls include vehicle-treated (DMSO) controls, isotype control antibodies to distinguish specific from non-specific binding, and input lanes representing 1-10% of starting material [2] [3]. For this compound studies specifically, including positive controls known to interact with FOXM1 (such as β-catenin) and negative controls without the primary antibody helps validate the experimental setup. When preparing samples, lysis buffer optimization is critical; NP-40 lysis buffer (150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH=8.0) is recommended for cytoplasmic and membrane proteins, while RIPA buffer may be required for nuclear proteins or more challenging extractions [2].

Quantitative Data from this compound Studies

Table 1: Experimentally Determined Efficacy of this compound in Preclinical Models

Experimental Model This compound Concentration Exposure Time Key Findings Reference
Cell culture proliferation 20 μM 24-72 hours Increased cell cycle duration; inhibited colony formation [1]
Mouse xenograft models 20 mg/kg (IP) Not specified Reduced tumor growth; decreased FOXM1 and β-catenin protein levels [1]
Colony formation assay 1-20 μM 7 days Dose-dependent reduction in colony formation [1]
FOXM1/β-catenin interaction 20 μM 24 hours Inhibited protein-protein interaction in cultured cells and in vivo [1]

Table 2: Recommended Antibodies for this compound Co-IP Studies

Target Antibody Type Application Recommended Dilution Purpose in this compound Studies
FOXM1 Monoclonal or polyclonal Co-IP, Western Blot 1:1000 (WB) Bait protein detection
β-catenin Monoclonal Western Blot, IF 1:2000 (WB) Prey protein confirmation
Ki-67 Monoclonal Immunofluorescence, IHC 1:500 (IF) Proliferation marker
Cleaved Caspase-3 Polyclonal Western Blot, IHC 1:1000 (WB) Apoptosis detection
c-Myc Monoclonal Co-IP, Western Blot 1:1000 (WB) Tag detection in transfection

Detailed Co-IP Protocol for this compound Studies

Cell Culture and Treatment

Cell preparation begins with culturing appropriate cell lines (e.g., H2122, Rd76-9, or B16-F10) to 80-90% confluency in recommended media [1]. For transfection-based approaches, HEK293T cells have been successfully utilized in co-IP protocols when transfected with relevant cDNAs using transfection reagents such as X-tremeGENE HP, with cells typically collected 36 hours post-transfection [4]. This compound treatment should be performed using a concentration range of 1-20 μM, with 20 μM being the most extensively studied concentration for in vitro experiments [1]. Prepare a fresh stock solution of this compound in DMSO and add directly to cell culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v), with vehicle-only controls containing equivalent DMSO concentrations.

Cell Lysis and Protein Extraction

Lysis buffer preparation should utilize non-denaturing conditions to preserve protein-protein interactions. A recommended membrane solubilization buffer consists of 25 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂, 0.5% NP-40, and 10% glycerol, supplemented with protease and phosphatase inhibitors immediately before use [4]. For efficient inhibition, use complete protease inhibitor cocktail tablets and PhosSTOP phosphatase inhibitors according to manufacturer instructions [4]. Cell processing should be performed on ice: rinse cells with ice-cold PBS, then add chilled lysis buffer (300-600 μL per 1-3×10⁷ cells). Incubate on ice for 10 minutes without agitation, followed by brief sonication in ice-cold water if necessary [2]. Centrifuge the suspension at 8,000 × g for 10 minutes at 4°C, then transfer the supernatant to a fresh tube kept on ice.

Protein quantification is a critical step; use the Pierce BCA Protein Assay Kit or similar method to determine protein concentration [4]. For co-IP experiments, adjust lysates to a consistent concentration (typically 1-2 mg/mL total protein), with 300 μg to 2 mg of total protein recommended per co-IP reaction depending on target protein abundance [3]. Aliquot and snap-freeze unused lysate in liquid nitrogen for storage at -80°C if not used immediately.

Co-Immunoprecipitation Procedure

Bead preparation can utilize either magnetic or agarose beads. For magnetic beads, couple with anti-FOXM1 antibody according to the Dynabeads Antibody Coupling Kit manufacturer instructions [5]. As control, prepare beads with normal rabbit IgG or appropriate species-matched control antibody. Immunoprecipitation is performed by incubating equalized cell lysates with antibody-coupled beads for 6 hours at 4°C with continuous rotation [4]. Following incubation, place tubes in a magnetic separation rack or centrifuge briefly, then carefully remove and save the supernatant (flow-through) for potential analysis.

Wash steps are crucial for reducing non-specific binding: wash beads 3-4 times with chilled lysis buffer (approximately 500 μL per wash), gently inverting tubes several times during each wash [2] [4]. Avoid vortexing or vigorous shaking that might disrupt protein complexes. After the final wash, completely remove residual wash buffer without disturbing the beads. Protein elution can be achieved by adding 2× Laemmli sample buffer (without bromophenol blue if subsequent mass spectrometry is planned) and heating to 95°C for 5-10 minutes [4]. For non-denaturing elution when maintaining protein activity is required, consider using 0.5 M NH₄OH with 0.5 mM EDTA (pH 11.0) [5].

Downstream Analysis and Detection

Western Blot Analysis

Protein separation and detection should be performed following standard SDS-PAGE and western blotting protocols. Subject eluted protein samples to electrophoresis using 10% Criterion XT Precast Bis-Tris gels with XT MOPS running buffer [5]. Transfer proteins to PVDF membranes and block with 5% non-fat milk in TBST. For primary antibody incubation, use anti-FOXM1 at 1:1000 dilution to confirm bait protein precipitation, and antibodies against potential interacting partners (e.g., β-catenin at 1:2000) to identify co-precipitated proteins [1]. Secondary detection can utilize IRDye 680RD-conjugated antibodies at 1:100 dilution with detection on a system such as the SimpleWestern Jess automated immunoassay system [4]. Always include input lanes (1-10% of starting material), negative control IPs with normal IgG, and this compound-treated versus vehicle-treated samples on the same blot for accurate comparison.

Advanced Detection Methods

Mass spectrometry analysis provides an unbiased approach to identify novel protein interactions affected by this compound treatment. Following co-IP, process samples using the optimized protocol that includes reduction with tris(2-carboxyethyl)phosphine (TCEP), alkylation with iodoacetamide (IAA), and tryptic digestion [5]. Analyze peptides using nanoflow liquid chromatography coupled to a high-resolution mass spectrometer, with subsequent database searching using Proteome Discoverer software and interaction validation with Significance Analysis of INTeractome (SAINT) [5]. Advanced kinetic analysis through real-time single-molecule co-IP can reveal transient interactions and kinetic parameters of FOXM1 interactions disrupted by this compound [6] [7]. This method immobilizes bait proteins on the imaging plane of a total internal reflection microscope, allowing observation of single protein-protein interactions with prey proteins in real time with 50-ms time resolution [7].

Advanced Applications and Troubleshooting

Investigating this compound Mechanism of Action

Protein interaction mapping using co-IP has been instrumental in elucidating this compound's mechanism of action. Studies have confirmed that this compound treatment disrupts the physical interaction between FOXM1 and β-catenin, providing insight into how this small molecule inhibitor exerts its anti-tumor effects [1]. To investigate this further, researchers can perform co-IP experiments followed by western blotting for β-catenin in both this compound-treated and vehicle-treated samples. Additionally, subcellular fractionation combined with co-IP can determine whether this compound affects the nuclear localization of FOXM1 and its interaction partners, consistent with findings that this compound inhibits FOXM1 nuclear localization [1].

Time-dependent studies can reveal the kinetics of this compound action on FOXM1 complexes. By treating cells with this compound for different time points (0, 2, 4, 8, 12, and 24 hours) followed by co-IP, researchers can track the dissociation kinetics of FOXM1 protein complexes. This approach can be combined with cycloheximide chase experiments to determine whether this compound affects the stability of FOXM1 or its binding partners, building on existing knowledge that this compound increases FOXM1 ubiquitination and proteasomal degradation [1].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Co-IP Experiments

Problem Potential Causes Solutions
High background/non-specific binding Non-optimized wash stringency; antibody concentration too high Increase salt concentration in wash buffer (120-1000 mM NaCl); titrate antibody to optimal concentration; include pre-clearing step
Weak or no signal Insufficient starting material; inefficient cell lysis; antibody issues Increase input protein (up to 2 mg); verify lysis efficiency; validate antibody specificity with knockout controls
Inconsistent results between replicates Protein degradation; uneven bead handling; incomplete washing Use fresh protease inhibitors; standardize bead resuspension and washing; ensure consistent incubation times
High antibody background in western blot Co-elution of antibody heavy/light chains Use crosslinked antibody beads; employ biotinylated antibodies with streptavidin beads; switch to different antibody clones
Alternative Methodologies

Crosslinking co-IP can stabilize transient interactions for better detection of FOXM1 complexes affected by this compound. This approach uses mild crosslinkers such as DSP (dithiobis(succinimidyl propionate)) to covalently stabilize protein complexes before lysis, capturing weak or transient interactions that might be disrupted by this compound [8]. Tag-based purification offers an alternative when high-quality FOXM1 antibodies are unavailable. By expressing FOXM1 with tags such as c-Myc, HA, or FLAG, researchers can use well-characterized anti-tag antibodies for co-IP, though this requires genetic manipulation and may not reflect endogenous protein regulation [3] [8].

The following diagram illustrates the molecular mechanism of this compound and how co-IP validates its effects:

rcm1_mechanism FOXM1 FOXM1 Transcription Factor Complex FOXM1/β-catenin Complex FOXM1->Complex BetaCatenin β-catenin BetaCatenin->Complex Nucleus Nuclear Localization Gene Activation Complex->Nucleus RCM1 This compound Treatment Degradation FOXM1 Ubiquitination and Degradation RCM1->Degradation Disruption Complex Disruption RCM1->Disruption Disruption->Degradation

Conclusion

Co-immunoprecipitation represents an essential methodology for elucidating the molecular mechanism of this compound and its effects on FOXM1 protein interactions. The protocols outlined in this document provide a robust framework for researchers to investigate how this compound disrupts the FOXM1/β-catenin interaction, promotes FOXM1 ubiquitination and degradation, and inhibits its nuclear localization. As research on this compound progresses toward clinical development, co-IP will continue to play a crucial role in identifying biomarkers of response, understanding potential resistance mechanisms, and optimizing combination therapies. The comprehensive application notes and detailed protocols provided here will enable researchers in both academic and pharmaceutical settings to effectively utilize co-IP methodology in their development of FOXM1-targeted cancer therapeutics.

References

Alternative Information and Related Topics

Author: Smolecule Technical Support Team. Date: February 2026

Although protocols for developing RCM-1 as an antibody are not applicable, the search revealed rich information on its mechanism and delivery, which may be valuable for your research. The experimental details from the identified study are summarized below.

Aspect Description
Identity & Target Small molecule inhibitor of FOXM1 transcription factor [1].
Primary Mechanism Binds FOXM1, prompting its translocation from nucleus to cytoplasm for ubiquitination and proteasomal degradation [1].
Delivery System Encapsulated in folate acid (FA)-conjugated, amphiphilic poly-beta amino ester (aPBAE) nanoparticles [1].
Key In Vivo Finding Combination with low-dose Vincristine in mouse model reduced tumor volume, increased cell death, decreased proliferation with no toxicity per liver metabolic panels [1].

The nanoparticle delivery system for this compound was specifically engineered to address its hydrophobicity. The synthesis and encapsulation workflow is illustrated below.

G Start Start: Reagents Step1 Michael Addition Bisphenol A glycerolate diacrylate + 4,4’-Trimethylenedipiperidine in DMSO, 50°C, 24h Start->Step1 Step2 Polymer Chain Extension Add 6-amino-1-hexanol 90°C, 24h Step1->Step2 Step3 Polymer Capping Cap with FA-modified PEI (PEG modification via EDC/NHS coupling) Step2->Step3 Step4 Drug Encapsulation Mix polymer with RCM1 in DMSO Move to aqueous condition Step3->Step4 Step5 Nanoparticle Assembly Allow self-assembly for 4 hours Step4->Step5 Step6 Purification Dialysis for 48 hours (Remove DMSO and impurities) Step5->Step6 End End: RCM1-loaded NPFA Step6->End

How to Proceed Further

Given that this compound itself is not an antibody, the following suggestions might be more aligned with your goal of creating application notes for researchers:

  • Verify the Compound of Interest: Double-check the specific name "this compound" in your internal documents or with colleagues to ensure there is no confusion with another research compound.
  • Explore Adjacent Topics: The search results contained extensive information on modern therapeutic antibody development. I can help you create detailed notes on:
    • Bispecific Antibodies & ADCs: Covering their design, clinical pipeline, and characterization techniques [2] [3].
    • Immunogenicity Reduction: Detailed protocols for humanization, deimmunization, and assessing immunogenicity risk [4] [5].
    • Advanced Characterization Methods: Such as the Multi-Attribute Method (MAM) for monitoring critical quality attributes [6] or biophysical stability testing [7].

References

RCM-1 nuclear protein extraction technique

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the Term "RCM-1"

The name "this compound" is not a specific extraction technique but appears in different contexts:

  • A Small Molecule Inhibitor: In cancer and asthma research, this compound (Robert Costa Memorial drug-1) is a small molecule that inhibits the FOXM1 transcription factor. It blocks FOXM1's nuclear localization and promotes its degradation [1] [2].
  • A Protein in a Repressor Complex: In studies on the fungus Neurospora crassa, this compound is a protein that forms a complex with RCO-1. This RCO-1/RCM-1 complex represses gene transcription [3] [4].
  • A Human Embryonic Stem Cell Line: this compound is also the name of a specific human embryonic stem cell line [5].

Since your interest likely lies in the general technique, the following is a reliable nuclear extraction protocol.

A Standard Nuclear Extraction Protocol

This protocol is adapted from general laboratory methods for subcellular fractionation [6] [7]. It allows you to separate nuclear proteins from cytoplasmic proteins, which is crucial for studying transcription factors, nuclear receptors, and other nuclear components.

Key Principle: The method uses a series of buffers with different properties to first lyse the cell membrane while leaving the nucleus intact (cytoplasmic extraction), and then to break open the nucleus itself (nuclear extraction) [7].

Before Starting:

  • Perform all steps on ice or at 4°C.
  • Pre-cool the centrifuge.
  • Use pre-chilled buffers.
  • Add protease and phosphatase inhibitors to buffers immediately before use.
Buffer Recipes

Table 1: Cytoplasmic Extraction Buffer [7]

Reagent Concentration Purpose
HEPES (pH 7.9) 10 mM Maintains stable pH
KCl 10 mM Hypotonic salt; helps lyse cells
MgCl₂ 1.5 mM Salt; keeps polar species soluble
DTT 0.5 mM Reducing agent; prevents oxidation
EDTA 1.0 mM Chelating agent; protects from degradation
NP-40 / IGEPAL 0.05% Mild, non-ionic detergent; lyses cell membrane

Table 2: Nuclear Extraction Buffer [7]

Reagent Concentration Purpose
HEPES (pH 7.9) 5-20 mM [6] [7] Maintains stable pH
NaCl 300-400 mM [6] [7] High salt; disrupts nuclear membrane & releases proteins
MgCl₂ 1.5 mM [7] Salt; keeps polar species soluble
DTT 0.5-1 mM [6] [7] Reducing agent; prevents oxidation
EDTA 0.2-1 mM [6] [7] Chelating agent; protects DNA
Glycerol 25-26% [6] [7] Stabilizes proteins and prevents freezing
Step-by-Step Procedure
  • Harvest and Wash Cells: Harvest adherent or suspension cells as you normally would (e.g., by scraping or trypsinization). Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS) [7].
  • Lyse Cell Membrane: Suspend the cell pellet in a volume of Cytoplasmic Extraction Buffer (typically 500 µL). Incubate on ice for 10-15 minutes. The hypotonic buffer will cause the cells to swell, and the detergent will lyse the cell membrane [6] [7].
  • Separate Cytoplasm: Centrifuge the sample at 720 × g for 5-10 minutes at 4°C [6].
    • The resulting supernatant (S1) is your cytoplasmic fraction. Transfer it to a fresh tube.
    • The pellet (P1) contains the intact nuclei.
  • Wash Nuclear Pellet: Gently wash the nuclear pellet (P1) with more Cytoplasmic Extraction Buffer (without detergent) to remove any residual cytoplasmic contamination. Centrifuge again and discard the wash supernatant [6].
  • Extract Nuclear Proteins: Resuspend the purified nuclear pellet in Nuclear Extraction Buffer. Vortex or pipette to mix thoroughly. Incubate this suspension on ice for 30-60 minutes, vortexing intermittently every 10 minutes. The high salt concentration disrupts the nuclear membrane and solubilizes nuclear proteins [7].
  • Clarify Nuclear Extract: Centrifuge the suspension at a high speed (over 12,000 × g) for 15-30 minutes at 4°C [6] [7].
    • The resulting supernatant (S2) is your nuclear fraction.
    • The final pellet contains cell membrane debris and genomic DNA and can be discarded.

Workflow and Quality Control

The diagram below summarizes the entire procedure and key quality control checkpoints.

Start Harvested Cells Step1 Suspend in Cytoplasmic Extraction Buffer (Ice, 15 min) Start->Step1 Step2 Centrifuge at 720 × g for 5-10 min Step1->Step2 Super1 Supernatant (S1) Cytoplasmic Fraction Step2->Super1 Pellet1 Pellet (P1) Intact Nuclei Step2->Pellet1 QC1 Quality Control: Western Blot for GAPDH, HSP90 Super1->QC1 Step3 Wash Pellet Pellet1->Step3 Step4 Resuspend in Nuclear Extraction Buffer (Ice, 30-60 min) Step3->Step4 Step5 Centrifuge at >12,000 × g for 15-30 min Step4->Step5 Super2 Supernatant (S2) Nuclear Fraction Step5->Super2 Pellet2 Pellet (P2) Debris/DNA (Discard) Step5->Pellet2 QC2 Quality Control: Western Blot for Histone H3, TBP Super2->QC2

To verify the success and purity of your fractions, run a Western blot using specific markers [7]:

  • Cytoplasmic Fraction Markers: GAPDH, Heat Shock Protein 90 (HSP90), or Vimentin. These should be strong in the cytoplasmic fraction and absent/weak in the nuclear fraction.
  • Nuclear Fraction Markers: Histone H3, TATA-Binding Protein (TBP), or Lamin A/C. These should be strong in the nuclear fraction and absent/weak in the cytoplasmic fraction.

Key Considerations for Researchers

  • Optimization is Crucial: The ideal salt concentration, detergent type, and incubation times can vary by cell type. You may need to optimize these parameters [7].
  • Prevent Degradation: Always keep samples cold and use inhibitors. Mechanical shearing (e.g., passing lysate through a fine needle) can help with efficient lysis for some cell types but should be optimized to avoid damaging nuclei [6] [7].
  • Commercial Kits: Reliable commercial kits, such as the NE-PER Nuclear and Cytoplasmic Extraction Reagents, are available and can simplify the process, providing standardized protocols and buffers [8].

Frequently Asked Questions

Q: How long does a typical nuclear extraction take? A: A basic protocol can be completed in under 2 hours if you are experienced [8].

Q: Where is the genomic DNA after extraction? A: After the final high-speed centrifugation, the genomic DNA is located in the insoluble pellet (P2) along with other cellular debris and is typically discarded [8].

Q: Can I add protease inhibitors to the buffers? A: Yes, it is absolutely essential. Add protease and phosphatase inhibitors to all buffers just before use. Ensure the inhibitors are compatible with your buffers (e.g., avoid alcohol-based inhibitors that can precipitate salts) and do not dilute the buffers excessively (no more than 5%) [8].

References

Comprehensive Application Notes and Protocols: Quantitative RT-PCR for RCM-1 Target Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RT-qPCR

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying RNA targets. This technique combines the reverse transcription (RT) of RNA into complementary DNA (cDNA) with the subsequent quantitative amplification of specific cDNA sequences by real-time PCR. For research on RCM-1 targets—which could involve specific genes, regulatory RNAs, or pathogen biomarkers—RT-qPCR provides the precision necessary for reliable gene expression analysis, drug efficacy testing, and biomarker validation in drug development pipelines. Its unparalleled sensitivity allows researchers to detect low-abundance transcripts from minimal sample material, making it invaluable for pre-clinical studies where sample quantities are often limited [1].

The fundamental principle underlying RT-qPCR involves converting RNA templates into more stable cDNA through reverse transcription, followed by PCR amplification where the accumulation of amplification products is monitored in "real-time" using fluorescent reporting systems. The point in the amplification process where the fluorescence signal exceeds a predefined threshold is known as the quantification cycle (Cq), which correlates inversely with the starting quantity of the target nucleic acid [2]. This robust methodology enables precise quantification of this compound target expression across different experimental conditions, treatment groups, or disease states, providing critical insights for drug development decisions.

Workflow Overview

The diagram below illustrates the comprehensive RT-qPCR workflow for this compound target analysis, from sample preparation to data interpretation:

rtpcr_workflow cluster_rt Reverse Transcription Priming Options SampleCollection Sample Collection & Preservation RNAExtraction RNA Extraction & QC SampleCollection->RNAExtraction Liquid N₂ DNTreatment DNase Treatment RNAExtraction->DNTreatment Quality Check ReverseTranscription Reverse Transcription DNTreatment->ReverseTranscription High-quality RNA PrimerDesign Primer/Probe Design ReverseTranscription->PrimerDesign cDNA OligodT Oligo(dT) Primers PCRSetup PCR Reaction Setup PrimerDesign->PCRSetup Validated Primers Amplification Real-time Amplification PCRSetup->Amplification qPCR Mix DataAnalysis Data Analysis Amplification->DataAnalysis Cq Values Interpretation Interpretation DataAnalysis->Interpretation Statistical Analysis RandomHexamers Random Primers GeneSpecific Sequence-Specific Primers MixedApproach Mixed Primers (Oligo(dT)+Random)

Figure 1: Comprehensive RT-qPCR workflow for this compound target analysis. The process begins with proper sample collection and proceeds through RNA quality control, reverse transcription with various priming options, optimized PCR setup, real-time amplification, and rigorous data analysis. Each critical step requires quality assessment before progression to the next phase.

Experimental Design Considerations

Sample Preparation and Quality Control

Proper experimental design begins with rigorous sample preparation and quality control measures that significantly impact the reliability of RT-qPCR results:

  • Biological Replication: Include at least three independent biological replicates per experimental condition to account for natural biological variation and enable meaningful statistical analysis [3]. Biological replicates (samples collected from different sources or at different times) provide greater experimental power than technical replicates (multiple measurements of the same biological sample).

  • Sample Preservation: Immediately freeze collected samples in liquid nitrogen and store at -80°C to preserve RNA integrity by preventing degradation. This critical step maintains the original transcript profile and ensures accurate quantification of this compound targets [3].

  • RNA Quality Assessment: Isolate high-quality total RNA using methods that quantitatively recover small RNA species (avoiding glass-fiber filters that may not recover these efficiently). Assess RNA quality using multiple methods: RNA Integrity Number (RIN) >7 (ideally >9) on an Agilent Bioanalyzer, sharp ribosomal RNA bands on ethidium bromide-stained agarose gels, and spectrophotometric ratios of A260/A280 >1.8 and A260/A230 >2.0 [3].

  • Genomic DNA Elimination: Treat purified RNA with DNase I to remove contaminating genomic DNA that could lead to false-positive amplification. Verify DNA removal by performing PCR on DNase-treated RNA samples without reverse transcription (no-RT controls) [1] [3].

Reference Gene Selection

The diagram below illustrates the strategy for selecting and validating reference genes in RT-qPCR experiments:

reference_gene_strategy CandidateIdentification Identify Candidate Reference Genes ExperimentalTesting Test Candidates Across All Conditions CandidateIdentification->ExperimentalTesting 4+ genes CtValueAssessment Assess Ct Value Consistency ExperimentalTesting->CtValueAssessment All samples StabilityAnalysis Analyze Expression Stability CtValueAssessment->StabilityAnalysis Mean ±1 Ct OptimalSelection Select Optimal Reference Gene(s) StabilityAnalysis->OptimalSelection geNorm/BestKeeper StabilityCriteria Stability Criteria: • Minimal variation across conditions • Ct values within mean ±1 cycle • High expression stability score StabilityAnalysis->StabilityCriteria Normalization Normalize Target Gene Expression OptimalSelection->Normalization 1-2 genes

Figure 2: Reference gene selection and validation strategy. The process involves identifying potential reference genes from literature or preliminary experiments, testing them across all experimental conditions, assessing cycle threshold (Ct) consistency, analyzing expression stability using specialized algorithms, and selecting the most stable genes for normalization.

Detailed Protocols

One-Step vs. Two-Step RT-qPCR

Table 1: Comparison of one-step and two-step RT-qPCR approaches

Parameter One-Step RT-qPCR Two-Step RT-qPCR
Procedure Reverse transcription and PCR in single tube Separate RT and PCR reactions
Advantages Less experimental variation; fewer pipetting steps; reduced contamination risk; faster; highly reproducible Stable cDNA archive; flexible priming options; optimized conditions for each reaction; multiple targets from same cDNA
Disadvantages Compromised reaction conditions; limited optimization; fewer targets per sample More pipetting steps; higher contamination risk; more time-consuming
Best For High-throughput applications; limited sample material; rapid screening Multiple gene targets from same samples; need for cDNA archive; difficult RNA templates
Priming Options Sequence-specific primers only Oligo(dT), random, sequence-specific, or mixed primers
4.1.1 One-Step RT-qPCR Protocol
  • Reaction Setup: Combine in a single tube: 1-100 ng total RNA, sequence-specific primers for this compound target (200-500 nM each), RT-qPCR master mix, reverse transcriptase, and DNA polymerase.
  • Reverse Transcription: Incubate at 50-55°C for 10-30 minutes.
  • Reverse Transcriptase Inactivation/Initial Denaturation: 95°C for 2-5 minutes.
  • PCR Amplification: 40-45 cycles of: Denaturation at 95°C for 10-15 seconds, Annealing at 60°C for 20-30 seconds, Extension at 72°C for 20-30 seconds.
  • Data Collection: Acquire fluorescence during each cycle's annealing or extension step.
4.1.2 Two-Step RT-qPCR Protocol

Step 1: Reverse Transcription

  • Prepare RNA-primer mixture: 1 μg total RNA, 50 ng random primers OR 2.5 μM oligo(dT) primers OR 2.5 μM sequence-specific primers, nuclease-free water to 8 μL.
  • Denature at 65°C for 5 minutes, then immediately chill on ice.
  • Add: 4 μL 5X RT buffer, 0.5 μL RNase inhibitor (40 U/μL), 1 μL dNTP mix (10 mM each), 1.5 μL nuclease-free water, 1 μL reverse transcriptase (200 U/μL).
  • Incubate at: 25°C for 10 minutes (primer annealing), 50°C for 30-60 minutes (reverse transcription), 70°C for 15 minutes (enzyme inactivation).
  • Store cDNA at -20°C or proceed directly to qPCR.

Step 2: Quantitative PCR

  • Prepare reaction mix: 10 μL 2X SYBR Green Master Mix, 0.8 μL forward primer (10 μM), 0.8 μL reverse primer (10 μM), 4.4 μL nuclease-free water, 4 μL cDNA template (1:5-1:20 dilution of RT reaction).
  • Thermal cycling: Initial denaturation at 95°C for 2-5 minutes, 40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.
  • Include melting curve analysis: 95°C for 15 seconds, 60°C for 1 minute, then gradual increase to 95°C with continuous fluorescence measurement.
Primer and Probe Design
  • Amplicon Length: Design primers to generate 60-150 bp products to maximize amplification efficiency and detection sensitivity [3].
  • Exon-Exon Junctions: Position primers to span exon-exon junctions with one primer potentially crossing the exon-intron boundary to prevent amplification of genomic DNA contaminants [1].
  • Primer Properties: Design primers with Tm = 60±1°C, length of 18-25 bases, and GC content between 40-60% [3].
  • Specificity Validation: Test primers to ensure they generate a single product of expected length and melting temperature, confirmed by gel electrophoresis and melting curve analysis [3].
  • Stem-Loop Primers: For miRNA targets related to this compound, consider using stem-loop RT primers that provide better specificity and sensitivity through base stacking and spatial constraints [4].
Controls and Validation
  • No-RT Controls: Include reactions without reverse transcriptase to detect genomic DNA contamination [1].
  • No-Template Controls: Use nuclease-free water instead of template to identify reagent contamination.
  • Inter-Run Calibrators: For multi-plate experiments, include reference samples to normalize between runs.
  • Positive Controls: Use known positive samples to validate assay performance.
  • Reference Genes: Include multiple validated reference genes for accurate normalization [3].
  • Amplification Efficiency: Determine efficiency for each assay using standard curves (10-fold dilutions), with ideal efficiency ranging from 90-110% (slope of -3.1 to -3.6) [2].

Data Analysis

Quantification Strategies

Table 2: Comparison of quantitative analysis methods for RT-qPCR data

Method Principle Formula Advantages Limitations
Livak (2^(-ΔΔCT)) Relative quantification using reference genes 2^(-ΔΔCT) where ΔΔCT = (CT_target - CT_ref)_treatment - (CT_target - CT_ref)_control Simple, widely used; no efficiency calculation needed Assumes 100% amplification efficiency for both target and reference
Pfaffl Efficiency-corrected relative quantification Ratio = (E_target)^(ΔCT_target) / (E_ref)^(ΔCT_ref) Accounts for different amplification efficiencies; more accurate Requires precise efficiency determination
Standard Curve Absolute quantification using external standards Cq vs log concentration; interpolate unknowns Provides absolute copy numbers; high precision Requires accurate standards; more laborious
Analysis Protocols
5.2.1 Baseline and Threshold Setting

Proper data analysis begins with accurate baseline and threshold determination:

  • Baseline Correction: Set baseline to early cycles (typically cycles 5-15) to establish background fluorescence, avoiding the initial cycles (1-5) that may contain reaction stabilization artifacts [2].
  • Threshold Setting: Position the threshold sufficiently above background fluorescence but within the exponential phase of all amplifications where plots are parallel, ensuring consistent ΔCq values across samples [2].
  • Validation: Verify that threshold placement avoids plateau phases where amplification efficiency decreases, which could distort quantification accuracy.
5.2.2 Relative Quantification Using the rtpcr R Package

The rtpcr package in R provides a comprehensive framework for statistical analysis of qPCR data:

  • Data Preparation: Structure input data with factor columns first, followed by biological replicates, target gene efficiencies, CT values of target gene, reference gene efficiencies, and CT values of reference gene [5].
  • Efficiency-Weighted ΔCT Calculation: Compute weighted ΔCT values using the formula: wΔCT = log₂(E_target)^(CT_target) - log₂(E_ref)^(CT_ref) [5].
  • Relative Expression Calculation: Determine relative expression using: RE = 2^(-mean(wΔCT)) for each condition [5].
  • Fold Change Calculation: Calculate fold change between treatment and control using: FC = 2^(-(mean(wΔCT)_treatment - mean(wΔCT)_control)) [5].
  • Statistical Analysis: Apply appropriate statistical tests (t-test, ANOVA, or ANCOVA) based on experimental design, using biological replicates as random effects where appropriate [5].
  • Visualization: Generate publication-quality graphs using the ggplot-based plotting functions within the rtpcr package.

Troubleshooting Common Issues

  • Low Amplification Efficiency: Redesign primers, optimize annealing temperature, check reagent quality, or modify Mg²⁺ concentration.
  • Non-Specific Amplification: Increase annealing temperature, use hot-start polymerase, reduce template concentration, or redesign primers.
  • High Variation Between Replicates: Standardize pipetting techniques, ensure thorough mixing of reagents, use fresh reagents, and verify RNA quality consistency.
  • Abnormal Standard Curves: Prepare fresh standard dilutions, ensure accurate pipetting, check for inhibitor contamination, or verify primer specificity.
  • Inconsistent Reference Gene Expression: Validate additional reference genes using algorithms like geNorm or BestKeeper, and select the most stable genes for your specific experimental conditions [3].

Applications for this compound Target Research

The robust RT-qPCR methodologies outlined in these application notes enable drug development professionals to:

  • Validate this compound target modulation by candidate therapeutics in cellular and animal models
  • Assess biomarker expression in pre-clinical studies and clinical trials
  • Determine mechanism of action through time-course and dose-response studies
  • Evaluate target engagement in different tissue types and disease states
  • Support companion diagnostic development through precise quantification of predictive biomarkers

References

RCM-1: Mechanism of Action and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 (Robert Costa Memorial drug-1) is a specific inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell cycle progression, proliferation, and is frequently overexpressed in cancers, associated with poor prognosis and therapy resistance [1] [2].

  • Primary Mechanism: this compound inhibits FOXM1 by blocking its nuclear localization, leading to increased ubiquitination and proteasomal degradation [1].
  • Secondary Effects: this compound can also inhibit the IL-13/STAT6 signaling pathway, which is relevant in immune and inflammatory responses [3].
  • Key Protein Interactions: Research indicates that this compound treatment decreases the protein-protein interaction between FOXM1 and β-catenin, a crucial oncogenic complex [1].

Experimental Protocols

Here are detailed methodologies for key applications of this compound, compiled from recent studies.

Protocol 1: In Vitro Cell Proliferation and Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Lines Used: Mouse melanoma (B16-F10), human lung adenocarcinoma (H2122, A549), mouse rhabdomyosarcoma (Rd76–9), and others [1] [2].
  • Required Reagents:
    • This compound (e.g., from Selleck Chemicals or R&D Systems), dissolved in DMSO.
    • Cell culture medium appropriate for the cell line.
    • Cell Counting Kit-8 (CCK-8) or similar viability assay reagents.
    • 96-well cell culture plates.
  • Step-by-Step Procedure:
    • Seed cells into 96-well plates at a density of 2,000–5,000 cells per well in 100 µL of complete medium and culture overnight [4].
    • Prepare serial dilutions of this compound in culture medium. A common working concentration is 20 µM, but a range from 1-20 µM should be tested for dose-response studies [1].
    • Remove the medium from the plated cells and replace it with 100 µL of the this compound-containing medium. For the control group, use medium with an equal volume of DMSO vehicle.
    • Incubate the cells for 48–72 hours at 37°C in a 5% CO₂ incubator.
    • After incubation, add 10 µL of CCK-8 solution to each well.
    • Incubate the plate for 1–4 hours and then measure the absorbance at 450 nm using a microplate reader.
    • Calculate the percentage of viable cells relative to the DMSO control group.
Protocol 2: Colony Formation Assay

This assay tests the long-term clonogenic survival of cancer cells after this compound treatment.

  • Required Reagents:
    • This compound stock solution.
    • 6-well cell culture plates.
    • Crystal violet staining solution (0.5% w/v in methanol).
  • Step-by-Step Procedure:
    • Seed cells at a low density (e.g., 2,000 cells per well) in 6-well plates [1].
    • After 24 hours, treat the cells with this compound (e.g., at 1, 5, 10, and 20 µM) or DMSO vehicle.
    • Incubate the cells for 7–14 days, refreshing the medium and drug every 3–4 days.
    • Once visible colonies (typically defined as clusters of >50 cells) have formed in the control wells, terminate the assay.
    • Aspirate the medium, wash with PBS, and fix the colonies with 4% paraformaldehyde for 15 minutes.
    • Stain the fixed colonies with crystal violet solution for 30 minutes.
    • Rinse gently with water, air-dry the plates, and count the number of stained colonies manually or with imaging software.
Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol evaluates the effect of this compound on tumor growth in mouse models.

  • Animal Models: C57Bl/6J mice for mouse-derived cell lines (e.g., Rd76–9, B16-F10); NSG mice for human xenograft models (e.g., H2122) [1].
  • Required Reagents:
    • This compound, dissolved in DMSO and further diluted in a suitable vehicle for injection.
    • Sterile PBS.
  • Step-by-Step Procedure:
    • Subcutaneously inject 1 x 10⁶ tumor cells into the flanks of mice.
    • Randomize tumor-bearing mice into treatment and control groups (n=5-8).
    • Administer this compound via intraperitoneal (IP) injection at a dose of 20 mg/kg body weight daily or every other day [1]. The control group receives IP injections of the DMSO vehicle.
    • Monitor tumor volume regularly using a digital caliper, calculating volume with the formula: Volume = (Length x Width²) / 2.
    • Monitor animal body weight to assess potential toxicity.
    • At the endpoint, euthanize the animals, harvest the tumors, and weigh them. Tumors can be processed for further analysis (e.g., Western blot, immunohistochemistry).

Quantitative Data Summary

The table below summarizes key experimental data from published studies using this compound.

Assay Type Cell Line / Model This compound Concentration / Dose Key Findings Source
Cell Proliferation Rd76–9, B16-F10, H2122 20 µM Inhibited proliferation, increased cell cycle duration [1]
Colony Formation Various tumor cell lines 1-20 µM Reduced the number and size of colonies in a dose-dependent manner [1]
In Vivo Tumor Growth Mouse Rd76–9, B16-F10, human H2122 xenografts 20 mg/kg (IP) Significant inhibition of tumor growth; reduced FOXM1 and β-catenin protein levels in tumors [1]
Immune Response (H. nana infection) C57BL/6J mice 1.7 mg/kg (IP) Suppressed tuft/IL-13 mediated immune responses, impairing parasite clearance [3]
Protein Interaction (Co-IP) Cultured tumor cells & mouse tumors 20 µM (in vitro) Decreased FOXM1 and β-catenin protein interaction [1]

Technical Considerations and Troubleshooting

  • Handling and Storage: this compound is typically provided as a powder. Prepare a high-concentration stock solution in DMSO, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Cytotoxicity vs. Specific Action: Use a scrambled siRNA or an alternative FOXM1 inhibitor (e.g., siRNA knockdown) as a control to confirm that observed effects are specifically due to FOXM1 inhibition [2].
  • Off-Target Effects: Be aware that this compound also inhibits the IL-13/STAT6 pathway. This is crucial for interpreting results in immune response studies [3].

Experimental Workflow and Pathway Diagrams

The following diagrams illustrate the established signaling pathway of FOXM1 and a generalized workflow for conducting this compound studies.

G CLDN11 CLDN11 HH_Signaling Hedgehog Signaling Activation CLDN11->HH_Signaling FOXM1_Up FOXM1 Upregulation HH_Signaling->FOXM1_Up Tumor_Growth Tumor Progression (Proliferation, Migration) FOXM1_Up->Tumor_Growth RCM1 This compound Inhibition RCM1->FOXM1_Up

Mechanism of the CLDN11/FOXM1 Axis in Cancer. This diagram illustrates a signaling pathway where CLDN11 deficiency activates Hedgehog signaling, leading to FOXM1 upregulation and subsequent tumor progression. This compound directly inhibits FOXM1 to block this pathway [4].

G Start Define Experimental Objective InVitro In Vitro Studies (Cell culture, viability, colony formation assays) Start->InVitro InVivo In Vivo Studies (Mouse tumor models, drug administration) InVitro->InVivo Analysis Downstream Analysis (Western Blot, qPCR, Co-Immunoprecipitation, IHC) InVivo->Analysis Results Data Synthesis & Mechanistic Confirmation Analysis->Results

General Workflow for this compound Studies. This flowchart outlines a logical progression for a comprehensive research project involving this compound, from initial in vitro validation to final mechanistic confirmation in vivo.

Conclusion

This compound serves as a valuable pharmacological tool for probing FOXM1 function in cancer biology and immunology. The provided application notes and detailed protocols offer a foundation for researchers to reliably apply this inhibitor, enabling further investigation into FOXM1 as a therapeutic target.

Reference List

  • Chandran et al. (2019). The FOXM1 inhibitor this compound decreases carcinogenesis and interaction with β-catenin. Mol Cancer Ther. [1]
  • Li et al. (2025). Adult Hymenolepis nana and its excretory–secretory products elicit mouse immune responses via tuft/IL-13 and FOXM1 signaling pathways. Parasites & Vectors. [3]
  • Lin et al. (2024). CLDN11 deficiency upregulates FOXM1 to facilitate breast tumor progression through the hedgehog signaling pathway. Journal of Molecular Histology. [4]
  • Gartel et al. (2021). FOXM1-AKT Positive Regulation Loop Provides Venetoclax Resistance in AML. Frontiers in Oncology. [2]

References

Comprehensive Application Notes and Protocols for RCM-1 Gene Expression Analysis in Cardiovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gene Expression Analysis Techniques

Gene expression analysis has undergone a remarkable transformation over the past decade, evolving from low-throughput techniques to sophisticated high-resolution methods that provide unprecedented insights into transcriptional regulation. The study of gene expression patterns is particularly crucial in cardiovascular research, where precise molecular characterization of conditions like restrictive cardiomyopathy (RCM) can reveal novel therapeutic targets and diagnostic biomarkers. RCM-1 gene expression analysis enables researchers to decipher the complex molecular pathways underlying this rare but severe form of pediatric heart disease, characterized by diastolic dysfunction with preserved systolic function.

Traditional methods such as Northern blotting and reverse transcription PCR (RT-PCR) have provided foundational knowledge in gene expression studies but are limited in throughput and sensitivity. The advent of high-throughput technologies like microarrays and next-generation sequencing has revolutionized our ability to profile transcriptomes comprehensively, allowing simultaneous assessment of thousands of genes across multiple samples. These advances are particularly valuable for studying rare diseases like RCM, where sample availability is often limited and molecular heterogeneity presents significant challenges for diagnosis and treatment.

The selection of appropriate gene expression analysis methods depends on multiple factors, including experimental objectives, sample type and quality, required sensitivity and specificity, and resource constraints. This document provides a comprehensive overview of established and emerging techniques for this compound gene expression analysis, with detailed protocols designed to assist researchers in implementing these methods effectively in their investigations of cardiovascular pathophysiology and therapeutic development.

Overview of Gene Expression Analysis Methods

Traditional and Low-Throughput Techniques

Low-to-mid-plex gene expression techniques remain valuable for focused investigations where high-throughput capabilities are unnecessary. Northern blotting represents one of the earliest methods for RNA analysis, enabling detection of specific RNA molecules within a mixture through hybridization with complementary DNA probes. This technique provides information about RNA size and integrity but suffers from limitations in sensitivity and throughput. Similarly, Western blotting allows detection of specific protein molecules within complex protein mixtures, providing information about protein expression levels, post-translational modifications, and molecular weight. Though valuable for protein-level confirmation, Western blotting requires specific antibodies and may lack the sensitivity to detect low-abundance proteins.

The reporter gene assay represents another fundamental technique in gene expression studies, particularly valuable for investigating regulatory elements. In this approach, a promoter sequence of interest is linked to a detectable reporter gene such as luciferase or β-galactosidase. The regulatory potential of DNA sequences can be determined by measuring reporter protein activity using fluorescence, absorbance, or luminescence detection methods. This technique is especially useful for validating the functional impact of putative regulatory regions identified through genomic studies of this compound.

Reverse transcription polymerase chain reaction (RT-PCR) and its quantitative variant (qRT-PCR) have become cornerstone techniques for gene expression analysis due to their exceptional sensitivity and specificity. RT-PCR enables mRNA detection and quantification from extremely small sample inputs, potentially even single cells. The method involves reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification with gene-specific primers. Quantitative RT-PCR provides precise measurement of transcript abundance through fluorescence-based detection, making it ideal for validating expression changes observed in high-throughput studies and for clinical applications requiring rapid turnaround.

Advanced High-Throughput Technologies

High-throughput technologies have dramatically expanded our ability to study gene expression comprehensively across the entire transcriptome. DNA microarrays, also known as DNA chips or biochips, consist of solid surfaces with attached microscopic DNA spots that hybridize to fluorescently labeled cDNA samples. This approach allows simultaneous measurement of expression levels for thousands of genes, providing a broad overview of transcriptional activity. However, microarrays have limitations in detecting novel transcripts and may suffer from background noise and saturation effects.

RNA sequencing (RNA-Seq) has emerged as the gold standard for transcriptome analysis, providing both quantitative gene expression data and information about transcript isoforms, splice variants, and sequence variations. This high-resolution technique involves conversion of RNA to cDNA, followed by high-throughput sequencing and alignment to reference genomes. RNA-Seq offers a broad dynamic range, high sensitivity for detecting low-abundance transcripts, and the ability to identify novel genes and fusion transcripts without prior knowledge of the transcriptome. These advantages make it particularly valuable for studying this compound, where comprehensive molecular characterization is essential.

More specialized sequencing approaches include Serial Analysis of Gene Expression (SAGE), which creates libraries of short sequence tags representing transcripts, and tiling arrays, which use overlapping probes to cover genomic regions of interest. The choice between these methods depends on specific research goals, with RNA-Seq generally preferred for discovery-based studies and microarrays remaining relevant for targeted applications with limited budgets.

Table 1: Comparison of Major Gene Expression Analysis Techniques

Technique Throughput Sensitivity Key Applications Limitations
Northern Blot Low Moderate RNA detection, size determination Low throughput, requires large RNA amounts
RT-PCR/qPCR Low High Target validation, small sample analysis Limited to known genes, low multiplexing
Microarray High Moderate Expression profiling, large sample sets Limited dynamic range, background noise
RNA-Seq High Very High Discovery, isoform analysis, novel transcripts Higher cost, complex data analysis
Single-Cell RNA-Seq High Variable Cellular heterogeneity, rare cell populations Technical noise, high cost per cell

Experimental Design and Sample Preparation

Sample Collection and Preservation

Proper sample collection and preservation are critical first steps in any gene expression study, particularly when working with clinical specimens such as heart tissue from RCM patients. Cardiovascular tissues should be collected rapidly post-explantation and immediately stabilized to prevent RNA degradation. RNA integrity directly impacts data quality, with RNA Integrity Number (RIN) values >7.0 generally recommended for bulk RNA-Seq and >8.0 for single-cell applications. For pediatric RCM studies, where tissue availability is often limited, optimal preservation techniques are essential to maximize information yield from small samples.

The choice of preservation method depends on downstream applications. Flash-freezing in liquid nitrogen is ideal for bulk RNA extraction, while specialized preservatives like RNAlater may be preferable for field collections or when processing multiple samples simultaneously. For single-cell RNA-Seq applications, immediate processing or cryopreservation with appropriate freezing media is necessary to maintain cell viability. When working with formalin-fixed, paraffin-embedded (FFPE) samples, which are common in clinical archives, specialized extraction protocols are required to address RNA fragmentation and cross-linking, with recent protocol improvements making FFPE-derived RNA increasingly suitable for sequencing applications.

RNA Extraction and Quality Control

RNA extraction represents a crucial step that can significantly impact experimental outcomes. For comprehensive transcriptome analysis, high-purity RNA free from contaminants such as proteins, genomic DNA, and organic compounds is essential. Numerous commercial kits are available, employing methods based on phenol-chloroform extraction or silica membrane binding. The choice between these methods depends on sample type, with some protocols optimized for specific applications such as low-input samples or challenging tissues.

Comprehensive quality control assessments should include spectrophotometric analysis (A260/A280 and A260/A230 ratios) to evaluate purity, fluorometric methods (Qubit) for accurate quantification, and microfluidic analysis (Bioanalyzer, TapeStation) to assess RNA integrity. The RIN algorithm provides a numerical assessment of RNA quality based on the entire electrophoretic trace, with values >7.0 generally recommended for reliable gene expression data. For single-cell experiments, additional quality metrics such as cell viability, doublet rates, and ambient RNA contamination should be carefully evaluated.

Table 2: RNA Quality Standards for Different Expression Analysis Methods

Method Minimum RNA Quantity Quality Indicators Special Considerations
qRT-PCR 10-100 ng total RNA RIN >6.0, A260/280 >1.8 Design amplicons <150 bp for degraded samples
Microarray 50-500 ng total RNA RIN >7.0, A260/280 >1.9 Requires high purity for efficient labeling
Bulk RNA-Seq 100 ng - 1 μg total RNA RIN >7.0, A260/280 >2.0 rRNA depletion recommended for FFPE samples
Single-Cell RNA-Seq Individual cells Cell viability >80% Multiplexing recommended to control for batch effects
Nanopore Direct RNA 50-1000 ng total RNA RIN >8.0 Poly(A) selection or enrichment required

RNA Sequencing Workflow and Protocols

Library Preparation Strategies

Library preparation is a critical step in RNA-Seq that converts RNA into sequencing-ready molecules. The most common approaches include poly(A) enrichment for mRNA sequencing, ribosomal RNA depletion for total RNA analysis, and targeted enrichment for focused studies. For this compound studies focusing on protein-coding genes, poly(A) enrichment effectively captures mRNA by leveraging the polyadenylated tails of eukaryotic transcripts, simultaneously removing ribosomal RNA which constitutes >90% of total RNA. This approach provides excellent coverage of coding transcripts while minimizing sequencing costs on non-informative regions.

For applications requiring detection of non-coding RNAs or partially degraded samples (such as FFPE tissues), rRNA depletion offers advantages by preserving transcripts lacking poly(A) tails. Recent advancements in library preparation include stranded protocols that preserve information about the originating DNA strand, enabling determination of transcript directionality and accurate quantification of overlapping genes. Ultra-low input protocols have also been developed to enable sequencing from limited samples, a valuable capability when studying rare pediatric conditions like RCM where tissue availability is constrained.

The following workflow diagram illustrates the standard RNA sequencing process:

RNA_Seq_Workflow RNA Sequencing Workflow Sample Sample RNA_Extraction RNA_Extraction Sample->RNA_Extraction Tissue/Cells QC QC RNA_Extraction->QC Total RNA Library_Prep Library_Prep QC->Library_Prep RIN >7.0 Sequencing Sequencing Library_Prep->Sequencing cDNA Library Data_Analysis Data_Analysis Sequencing->Data_Analysis FASTQ Files

Sequencing Platforms and Considerations

Multiple sequencing platforms are available for RNA-Seq, each with distinctive characteristics influencing experimental design. Illumina short-read systems dominate the field due to their high accuracy, throughput, and cost-effectiveness, making them suitable for most transcriptome quantification applications. Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT) long-read platforms facilitate isoform resolution without assembly, providing valuable information about alternative splicing patterns potentially relevant to RCM pathophysiology.

Sequencing depth and read length are critical parameters requiring careful consideration. For standard differential expression analysis in mammalian transcriptomes, 20-30 million reads per sample typically provides sufficient coverage for robust quantification of medium- to high-abundance transcripts. Longer read lengths (150-300 bp) improve mapping accuracy and are particularly beneficial for splice junction analysis. For complex applications such as de novo transcriptome assembly or single-cell RNA-Seq, higher sequencing depths (50-100 million reads) are recommended to adequately capture transcriptional diversity.

Multiplexing strategies enable efficient processing of multiple samples in a single sequencing run, significantly reducing per-sample costs. Indexed libraries with unique barcode sequences allow sample pooling before sequencing, with computational demultiplexing based on these barcodes. Recent advancements in duplex sequencing methods have expanded multiplexing capabilities even for challenging applications like direct RNA sequencing, where commercial multiplexing options were previously unavailable. These approaches enable more sophisticated experimental designs with appropriate controls and replicates within a single sequencing run.

Data Analysis and Normalization Methods

Preprocessing and Quality Control

Raw sequencing data requires extensive preprocessing before biological interpretation. The initial quality assessment using tools like FastQC provides information about read quality, adapter contamination, GC content, and sequence duplication levels. Adapter trimming and quality filtering then remove technical sequences and low-quality bases that might compromise downstream analysis. For RCM studies comparing patient and control groups, careful attention to batch effects and systematic technical variations is essential, as these can create spurious expression patterns if not properly addressed.

Read alignment to a reference genome or transcriptome represents the next critical step. Splice-aware aligners such as STAR and HISAT2 are specifically designed to handle the junction spans characteristic of eukaryotic mRNA, significantly improving mapping accuracy compared to standard DNA aligners. For studies without a reference genome, or when investigating novel transcripts, de novo transcriptome assembly approaches can be employed, though these require deeper sequencing and computational resources. Following alignment, quantification tools like featureCounts and HTSeq generate count matrices representing the number of reads mapping to each genomic feature.

Normalization Techniques

Normalization is arguably the most critical step in RNA-Seq data analysis, addressing technical variations to enable valid biological comparisons. Different normalization methods address distinct sources of bias, with the choice of method depending on experimental design and research questions. Counts Per Million (CPM) provides a simple sequencing depth normalization but does not account for gene length or RNA composition effects, making it primarily useful for within-sample comparisons rather than between-sample differential expression analysis.

Transcripts Per Kilobase Million (TPM) represents an improvement over CPM by accounting for both sequencing depth and gene length, enabling more accurate cross-sample comparisons. For differential expression analysis, more sophisticated methods like the Trimmed Mean of M-values (TMM) and DESeq's median-of-ratios approach specifically model count data distributions to address composition biases that can arise when different samples have distinct expression profiles. These methods operate under the assumption that most genes are not differentially expressed, a generally reasonable premise for well-controlled experiments comparing similar tissue types.

Table 3: Comparison of RNA-Seq Normalization Methods

Method Principle Strengths Limitations Best Applications
CPM Scales by total counts Simple, intuitive Ignores gene length, composition effects Within-sample comparisons
TPM Gene length then sequencing depth Comparable across samples Sensitive to highly expressed genes Cross-sample gene comparison
RPKM/FPKM Sequencing depth then gene length Standardized units Not comparable across samples Within-sample isoform comparison
TMM Trimmed mean of expression ratios Robust to composition bias Assumes non-DE majority Differential expression
DESeq Median ratio of counts Handles varying library sizes Requires sufficient replicates Differential expression
Differential Expression and Alternative Splicing Analysis

Differential expression analysis identifies genes with statistically significant expression differences between experimental conditions, such as RCM patient tissues versus healthy controls. Model-based approaches like those implemented in DESeq2 and edgeR account for the mean-variance relationship in count data and incorporate appropriate dispersion estimates, providing more reliable significance assessments than simple fold-change thresholds. For RCM studies with limited sample sizes, which is common for rare diseases, recent methods like SWISH offer improved statistical power while controlling false discovery rates.

Alternative splicing analysis represents another crucial dimension in transcriptome characterization, particularly relevant for RCM given the established role of splicing factors in cardiomyopathy. Tools such as rMATS, MAJIQ, and LeafCutter detect differential splicing events from RNA-Seq data, identifying changes in exon inclusion, intron retention, and splice site usage. Integrative analysis combining both differential expression and alternative splicing can reveal coordinated regulatory programs, providing more comprehensive insights into RCM molecular pathology than either approach alone.

Single-Cell and Multiplexed Applications

Single-Cell RNA Sequencing Approaches

Single-cell RNA sequencing (scRNA-seq) has transformed our ability to study cellular heterogeneity in complex tissues like the heart, revealing cell-type-specific expression patterns masked in bulk tissue analyses. Several scRNA-seq platforms are available, including droplet-based systems (10x Genomics, ddSEQ), plate-based methods (SMART-Seq), and nanowell approaches (ICELL8). Each offers distinct trade-offs in terms of cell throughput, transcript coverage, and cost per cell, with the optimal choice depending on specific research goals.

The fundamental scRNA-seq workflow involves single-cell isolation, cell lysis, reverse transcription with cell barcoding, cDNA amplification, and library preparation for sequencing. Unique molecular identifiers (UMIs) are incorporated during reverse transcription to distinguish biological transcript molecules from PCR amplification duplicates, enabling more accurate quantification. For RCM research, scRNA-seq applications might include characterizing cellular composition changes in diseased myocardium, identifying rare cell populations contributing to pathology, or tracing developmental trajectories in model systems.

Multiplexed Transcriptional Profiling

Multiplexed transcriptional profiling methods like MIX-Seq enable efficient processing of multiple samples in single scRNA-seq experiments, significantly reducing batch effects and per-sample costs. MIX-Seq combines pooled cell culture with computational demultiplexing based on single-nucleotide polymorphism (SNP) profiles, allowing simultaneous assessment of transcriptional responses across dozens to hundreds of cell lines or samples. This approach is particularly valuable for perturbation studies screening multiple therapeutic compounds across diverse cellular contexts relevant to RCM.

The following diagram illustrates the MIX-Seq workflow for multiplexed perturbation screening:

MIX_Seq_Workflow MIX-Seq Multiplexed Profiling Cell_Lines Cell_Lines Pooling Pooling Cell_Lines->Pooling Multiple cell lines Treatment Treatment Pooling->Treatment Co-culture scRNA_Seq scRNA_Seq Treatment->scRNA_Seq Perturbation SNP_Demultiplexing SNP_Demultiplexing scRNA_Seq->SNP_Demultiplexing Sequence data Analysis Analysis SNP_Demultiplexing->Analysis Cell line assignment

Advanced multiplexing approaches combining genetic demultiplexing with cellular hashing further increase experimental throughput by enabling additional dimensions of multiplexing, such as multiple time points or drug doses within the same experiment. These methods use antibody-derived tags to label cells from different conditions before pooling, with computational separation based on these tags alongside genetic demultiplexing. For RCM therapeutic development, such highly multiplexed designs enable comprehensive assessment of compound efficacy across genetically diverse cellular models, accelerating the identification of promising treatment candidates.

Functional Interpretation and Validation

Pathway Analysis and Biological Interpretation

Following identification of differentially expressed genes and splicing events, functional enrichment analysis places these molecular changes in biological context. Gene set enrichment analysis (GSEA) and overrepresentation analysis (ORA) methods identify biological pathways, molecular functions, and cellular compartments significantly associated with expression changes. For RCM studies, cardiovascular-specific gene sets and pathways related to sarcomere function, calcium handling, energy metabolism, and extracellular matrix organization are particularly relevant.

Multiple databases provide curated gene sets for enrichment analysis, including Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), Reactome, and disease-specific resources like DisGeNET and MalaCards. Integration of multiple data types through weighted gene co-expression network analysis (WGCNA) can reveal higher-order organization in the transcriptome, identifying modules of co-expressed genes and their association with clinical traits. These systems-level analyses move beyond individual gene changes to provide more comprehensive understanding of RCM pathophysiology.

Visualization and Data Integration

Effective data visualization is essential for interpreting complex transcriptomic data and communicating findings. Heatmaps display expression patterns across genes and samples, while volcano plots visualize the relationship between fold-change and statistical significance in differential expression analysis. Venn diagrams and UpSet plots illustrate overlaps between gene sets, and sashimi plots depict splicing events across experimental conditions.

Integration of transcriptomic data with other molecular profiling approaches can provide additional insights into RCM mechanisms. Proteomic validation confirms that mRNA expression changes translate to protein level alterations, while epigenomic integration explores regulatory relationships between chromatin modifications and transcript abundance. For clinical translation, correlation of molecular signatures with imaging parameters and hemodynamic measurements strengthens the connection between molecular findings and disease presentation, potentially identifying biomarkers for diagnosis or treatment monitoring.

Experimental Validation

Independent validation of transcriptomic findings remains essential, particularly for potential biomarkers or therapeutic targets. Quantitative RT-PCR provides a sensitive and specific method for confirming expression changes in key genes, with TaqMan assays offering particularly robust performance for clinical samples. For splicing validation, reverse transcription PCR with gel electrophoresis or capillary separation can visually confirm alternative splicing events predicted by computational analysis.

At the protein level, Western blotting, immunohistochemistry, and immunofluorescence validate translation of mRNA changes and provide spatial context within tissue architecture. Functional validation in cellular and animal models establishes causal relationships between molecular changes and disease phenotypes. For this compound, candidate genes might be evaluated in induced pluripotent stem cell-derived cardiomyocytes or animal models using CRISPR-based gene editing, with assessment of functional consequences on cardiomyocyte contractility, calcium handling, and electrophysiological properties.

Conclusion

Comprehensive gene expression analysis provides powerful insights into the molecular basis of restrictive cardiomyopathy, with potential to identify novel diagnostic markers and therapeutic targets for this severe pediatric condition. The rapidly evolving methodology landscape offers multiple approaches suitable for different research questions and sample types, from targeted qRT-PCR to comprehensive single-cell RNA-Seq. As technologies continue advancing, with improvements in sensitivity, throughput, and spatial resolution, our ability to decipher the transcriptional complexity of cardiovascular diseases will further expand, potentially enabling more personalized approaches to RCM management and treatment.

Detailed Experimental Protocols for RCM-1 Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are adapted from the fungal biology study and can serve as a template for investigating phosphorylation of similar repressor complex proteins [1].

Protocol 1: Monitoring RCM-1 Phosphorylation In Vivo

This protocol is used to detect phosphorylated this compound directly from cell cultures.

  • Protein Extraction and Denaturing Immunoprecipitation:

    • Extract total protein from cell cultures under denaturing conditions to preserve phosphorylation status.
    • Include protease and phosphatase inhibitors in all buffers to prevent protein degradation and dephosphorylation.
    • Perform immunoprecipitation using a specific antiserum against this compound to isolate the protein from complex mixtures.
  • Western Blot Analysis:

    • Separate the immunoprecipitated proteins using SDS-PAGE gel electrophoresis.
    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
    • Probe the membrane with an anti-PKA substrate antibody. This antibody specifically recognizes proteins that have been phosphorylated by PKA, allowing for the direct detection of phosphorylated this compound.
Protocol 2: In Vitro Phosphorylation Assay

This method tests whether this compound is a direct substrate of a kinase, independent of cellular pathways.

  • Substrate Preparation:

    • Express and purify a recombinant GST-tagged this compound fusion protein from E. coli (e.g., BL21 strain).
  • Kinase Reaction:

    • Assemble a 30 µL reaction mixture containing:
      • 5 µg of the purified GST-RCM-1 substrate.
      • 0.5 µg of the kinase (e.g., commercially available bovine PKA or partially purified Myc/His-tagged PKAC-1 from Neurospora).
      • Reaction buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.
    • Incubate the mixture to allow the phosphorylation reaction to proceed.
  • Detection:

    • The phosphorylation can be detected by incorporating radioactive ATP (γ-³²P) into the reaction and visualizing it via autoradiography, or by using specific phospho-site antibodies in a Western blot.

Key Experimental Parameters for this compound Phosphorylation

The table below quantifies critical reagents and conditions from the established protocols.

Experimental Component Specification Notes / Purpose
This compound Antiserum Generated against GST/RCM-1 (amino acids 480-883) [1] Used for immunoprecipitation and Western blot detection.
Kinase for in vitro assay Bovine PKA (commercial) or Myc/His/PKAC-1 (partially purified) [1] Confirms direct phosphorylation.
Reaction Buffer (in vitro) 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ [1] Provides optimal enzymatic conditions.
Substrate Amount (in vitro) 5 µg per 30 µL reaction [1]
Kinase Amount (in vitro) 0.5 µg per 30 µL reaction [1]
Critical Reagents Protease & Phosphatase Inhibitors [1] Preserves native phosphorylation state during in vivo analysis.
Anti-PKA Substrate Antibody [1] Key for detecting specific phosphorylation in vivo.

This compound Phosphorylation Workflow

The diagram below illustrates the core experimental workflow for studying this compound phosphorylation, from hypothesis to validation.

G cluster_in_vivo In Vivo Pathway cluster_in_vitro In Vitro Pathway Start Research Question: Is this compound phosphorylated by PKA? Hypo Hypothesis: PKA phosphorylates this compound at specific sites Start->Hypo InVivo In Vivo Validation Hypo->InVivo InVitro In Vitro Confirmation Hypo->InVitro A 1. Extract protein from cells (With inhibitors) InVivo->A D 1. Purify recombinant GST-RCM-1 protein InVitro->D Conclusion Conclusion: This compound is a direct PKA substrate B 2. Immunoprecipitate this compound A->B C 3. Western Blot with anti-PKA substrate antibody B->C C->Conclusion Positive Signal E 2. Incubate with PKA and reaction buffer D->E F 3. Detect phosphorylation (e.g., autoradiography) E->F F->Conclusion Positive Signal

Important Research Notes

  • Functional Consequence: The phosphorylation of this compound by PKA inhibits its ability to associate with chromatin at the frq gene locus. This disrupts its repressive function and is a critical regulatory step for the circadian clock [1].
  • Specific Phosphosites: The study identified specific phosphorylation sites on this compound (including S718, S733, S630, S682, and T536). Mutating these sites to alanine (phospho-deficient) or glutamic acid (phospho-mimetic) impaired clock function, confirming their biological importance [1].
  • This compound as a Tool Compound: In cancer research, this compound is used to inhibit FOXM1. It works by inhibiting FOXM1's nuclear localization, leading to its ubiquitination and degradation by proteasomes. It is typically used at concentrations around 20 µM in cell culture experiments [2] [3].

References

Troubleshooting Guide: RCM-1 Mutant Phenotypes

Author: Smolecule Technical Support Team. Date: February 2026

If your experiments with Neurospora crassa RCM-1 mutants are yielding unexpected results, consult the following common problems and solutions.

Problem Phenomenon Underlying Cause in this compound Mutants Suggested Experimental Validation
Sustained mRNA accumulation after long light exposure (e.g., 5 hours) for genes like con-10, con-6, al-1, and fl [1] [2]. Failure in photoadaptation, the process that represses light-dependent transcription after initial activation [3]. Quantitative RT-PCR: Compare mRNA levels in WT and mutant strains at multiple time points (e.g., 30 min, 2-5 hours, up to 2 days of light) [1].
Increased sensitivity to light; gene activation at lower light intensities [2]. Derepression of the photoresponse pathway; the threshold for activation is lowered. Dose-response curves: Expose mycelia to a range of blue light fluences and measure mRNA accumulation of a reporter gene like con-10 [2].
Altered kinetics of mRNA synthesis and/or degradation [2]. Disrupted interaction with other transcriptional regulators, affecting mRNA stability or turnover. Transcript half-life assays: After a short light pulse, measure mRNA decay over time in the presence of a transcription inhibitor.
Reduced accumulation of VVD protein [1]. The this compound/RCO-1 complex is required for proper expression of the vvd gene [1]. VVD is essential for inactivating the White Collar Complex (WCC). Western Blot / qPCR: Measure VVD protein and mRNA levels in mutant strains compared to WT after light exposure [1].
Increased binding of the WCC to target gene promoters, even in the dark and after long light exposures [1]. Lower VVD levels fail to effectively disrupt active WCC dimers, leading to sustained promoter occupancy [1]. Chromatin Immunoprecipitation (ChIP): Assess WCC binding to promoters of con-10 or al-1 in dark and light conditions [1].

Molecular Mechanism & Experimental Protocols

Signaling Pathway

The diagram below illustrates how the absence of the this compound/RCO-1 complex disrupts the normal photoadaptation process.

architecture cluster_mutant This compound Mutant Phenotype Light Light WCC White Collar Complex (WCC) Light->WCC LightRegulatedGene Light-Regulated Gene (e.g., con-10, al-1) WCC->LightRegulatedGene Activates Transcription VVD VVD Photoreceptor WCC->VVD Induces Expression VVD->WCC Inactivates (Photoadaptation) RCOMComplex RCO-1/RCM-1 Repressor Complex RCOMComplex->LightRegulatedGene Represses Transcription (Long Exposure) RCOMComplex->VVD Promotes Expression MutantVVD Reduced VVD Levels RCOMComplex->MutantVVD Deficient MutantSustainedExpression Sustained Gene Expression MutantVVD->MutantSustainedExpression Causes

Key Experimental Protocol: Quantifying Photoadaptation Defects

This protocol is adapted from methods used in the search results to characterize rco-1 and This compound mutants [1].

  • Strain Preparation:

    • Wild-type strain (e.g., Neurospora crassa 74-OR23-1A).
    • Mutant strains (e.g., Δrco-1, This compoundRIP).
    • Positive control (e.g., Δvvd strain).
    • Grow all strains in the dark at a set temperature (e.g., 22°C) for 48 hours on appropriate solid or liquid medium [1] [2].
  • Light Induction:

    • Expose the dark-grown mycelia to a calibrated blue light source (e.g., 1 W/m²).
    • Crucially, include multiple time points to capture the full kinetics: short exposure (e.g., 15-30 minutes), medium exposure (1-2 hours), and long exposure (4-5 hours, up to several days) [1].
  • Sample Harvesting and RNA Extraction:

    • Harvest mycelia quickly by freezing in liquid nitrogen at each time point.
    • Extract total RNA using a standard hot phenol method or commercial kits. Treat with DNase to remove genomic DNA contamination.
  • Quantitative RT-PCR (Reverse Transcription Polymerase Chain Reaction):

    • Synthesize cDNA from equal amounts of RNA.
    • Perform qPCR using primers for target genes (con-10, con-6, al-1, fl) and a reference gene (e.g., β-tubulin, tub-2).
    • Run reactions in technical and biological triplicates.
  • Data Analysis:

    • Calculate relative expression levels using the 2^(-ΔΔCt) method.
    • Normalize the mRNA levels in all samples to the wild-type strain at the 30-minute light time point [1].
    • Plot the mRNA accumulation over time to visualize the photoadaptation defect: while WT mRNA levels peak and then decline, the mutant levels will remain high.

Frequently Asked Questions (FAQs)

Q1: Is the this compound/RCO-1 complex directly involved in sensing light? A1: No. The complex itself is not a photoreceptor. It functions as a transcriptional corepressor. Light is sensed by the White Collar Complex (WCC), which activates gene transcription. The this compound/RCO-1 complex is recruited later to help repress this transcription, enabling the cell to adapt to prolonged light [1] [3].

Q2: The this compound mutation is lethal in my fungus. How can I study its function? A2: In Neurospora crassa, a complete deletion of This compound is lethal [1]. Researchers use a severely truncated allele created by Repeat-Induced Point mutation (This compoundRIP), which retains some function but still shows a strong photoadaptation phenotype [1]. You may need to create a conditional knockout or use a hypomorphic (partially functional) allele in your organism.

Q3: Are the functions of this compound conserved in other fungi? A3: Yes. The this compound/RCO-1 complex is the homolog of the well-characterized Tup1-Ssn6 repressor complex in S. cerevisiae. Its role in regulating development and response to environmental signals, including light, appears to be widely conserved across ascomycete fungi [2] [4] [5].

References

RCM-1 Technical Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of the oncogenic transcription factor FOXM1 (Forkhead box protein M1) [1]. Its primary mechanism of action involves inhibiting the nuclear localization of FOXM1, promoting its ubiquitination, and leading to its subsequent degradation by proteasomes [1]. FOXM1 is overexpressed in many cancers and is a key regulator of cell proliferation, making it a promising therapeutic target [1] [2].

The following table summarizes the anti-tumor effects of this compound observed in various in vitro and in vivo models:

Table 1: Summary of this compound Anti-Tumor Efficacy

Model System Cell Lines / Types Key Findings Proposed Mechanism
In Vitro Mouse melanoma (B16-F10), Rhabdomyosarcoma (Rd76-9), Lung adenocarcinoma (H2122, A549) [1] Inhibited cell proliferation; Increased cell cycle duration; Reduced colony formation [1] Inhibition of FOXM1 nuclear localization; Disruption of FOXM1/β-catenin interaction [1]
In Vivo Mouse models of Rhabdomyosarcoma (Rd76-9), Melanoma (B16-F10), Human lung adenocarcinoma (H2122) [1] Inhibited tumor growth; Decreased FOXM1 protein in tumors; Reduced tumor cell proliferation; Increased tumor cell apoptosis [1] Decreased FOXM1 protein levels and nuclear localization of β-catenin [1]
Drug Resistance Acute Myeloid Leukemia (AML) cell lines (KG-1, THP-1) [3] Sensitized AML cells to the Bcl-2 inhibitor Venetoclax [3] Disruption of the FOXM1-AKT positive feedback loop [3]

Troubleshooting Guide: High mRNA Accumulation

The observation of "high mRNA accumulation" in the context of this compound treatment can be paradoxical, as this compound primarily targets the FOXM1 protein. This section outlines a systematic approach to diagnose and resolve this issue.

troubleshooting_workflow start Reported Issue: High mRNA Accumulation Post this compound hypo1 Hypothesis 1: Off-target Effect on RNA Metabolism/Stability start->hypo1 hypo2 Hypothesis 2: Compensatory Cellular Feedback Mechanism start->hypo2 hypo3 Hypothesis 3: Experimental Artifact or Assay Interference start->hypo3 invest1 Investigation: Genome-wide mRNA Stability Assays (e.g., Actinomycin D) hypo1->invest1 invest2 Investigation: Analyze Broader Gene Expression (RNA-seq) hypo2->invest2 invest3 Investigation: Include Additional Controls & Validate Assay hypo3->invest3 res1 Result: Confirmed/Denied Off-target mRNA Stabilization invest1->res1 res2 Result: Identify Upregulated Pathways/Genes invest2->res2 res3 Result: Confirm/Deny Technical Error in Measurement invest3->res3 act1 Action: Explore Combination Therapy with mRNA Destabilizing Agents res1->act1 act2 Action: Investigate & Therapeutically Target the Feedback Node res2->act2 act3 Action: Optimize Protocol & Repeat Experiment res3->act3

Diagram: A logical workflow for troubleshooting high mRNA accumulation observations during this compound experiments.

Hypothesis 1: Off-target Effects on RNA Metabolism

While not its primary function, a small molecule like this compound could theoretically influence RNA stability. You can investigate this directly.

  • Recommended Experiment: mRNA Stability Assay [4]
    • Treat cells with this compound (e.g., 20 µM) or DMSO control for a set period (e.g., 24 hours).
    • Add Actinomycin D (a transcription inhibitor, typically at 5 µg/mL) to halt new RNA synthesis.
    • Harvest cells at multiple time points after Actinomycin D addition (e.g., 0, 2, 4, 8 hours).
    • Extract total RNA and perform RT-qPCR for the mRNA of interest (e.g., FOXM1 and other accumulating mRNAs) and a stable housekeeping gene control (e.g., GAPDH or β-actin) [1] [3].
    • Calculate mRNA half-life: Plot the remaining mRNA level (%) against time and determine the decay rate. A significantly longer half-life in this compound treated cells would suggest an off-target effect on mRNA stability.
Hypothesis 2: Compensatory Cellular Feedback Mechanism

Inhibiting a key oncoprotein like FOXM1 can trigger adaptive resistance mechanisms, leading to the upregulation of other genes.

  • Recommended Experiment: Transcriptomic Analysis
    • Treat cells with this compound or vehicle control in biological replicates.
    • Perform RNA-seq for an unbiased, genome-wide profile of gene expression changes [3].
    • Analyze Data: Use bioinformatics tools to identify:
      • Which specific mRNAs are accumulating.
      • If upstream signaling pathways (e.g., AKT, STAT3) are transcriptionally upregulated [3].
      • Enrichment of transcription factor binding sites in the promoters of upregulated genes, which might reveal the compensatory factor.
Hypothesis 3: Experimental Artifact or Assay Interference

It is crucial to rule out technical errors.

  • Key Controls to Implement:
    • Viability Curve: Ensure this compound is not causing widespread cell death, which can artifactually alter mRNA levels in surviving cells. Perform a trypan blue exclusion assay alongside your mRNA experiment [1].
    • RT-qPCR Validation: If using a different method (like microarrays), confirm the mRNA accumulation findings with RT-qPCR, which is highly specific [1] [3]. Use pre-validated primers and include no-reverse-transcriptase controls.
    • Normalization: Double-check that your data normalization to housekeeping genes is valid, as some reference genes can be regulated under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the standard working concentration and formulation for this compound in cell culture?

  • A: Most in vitro studies use this compound at a concentration of 20 µM [1]. The compound is typically dissolved in DMSO as a stock solution, and an equal volume of DMSO should be used as the vehicle control in all experiments [1] [3].

Q2: How is this compound administered in animal models, and what is the typical dosage?

  • A: In mouse models, this compound is often delivered via intraperitoneal (IP) injection at a dose of 20 mg per kg of body weight [1]. The compound is dissolved in DMSO, with a final injection volume of around 40 µL [1].

Q3: Does this compound have known effects on other transcription factors or is it specific to FOXM1?

  • A: Initial evidence suggests this compound is a specific FOXM1 inhibitor. In a mouse asthma model, it effectively inhibited FOXM1 without altering the expression of other transcription factors like FOXA1 [1]. However, comprehensive profiling for off-target effects is always recommended in new cell systems.

Q4: How does this compound overcome drug resistance in cancer models?

  • A: Research in Acute Myeloid Leukemia (AML) shows that FOXM1 and the oncogenic kinase AKT can form a positive feedback loop that sustains their own activity and promotes resistance [3]. This compound, by inhibiting FOXM1, disrupts this loop, suppresses survival signals, and can re-sensitize cancer cells to other drugs like the Bcl-2 inhibitor Venetoclax [3]. The diagram below illustrates this mechanism.

foxm1_akt_loop AKT AKT FOXO3 FOXO3 (Inactive) AKT->FOXO3 Phosphorylates (Inactivates) FOXM1 FOXM1 Transcription FOXO3->FOXM1 Represses FOXM1->AKT Promotes Activation GeneExpr Proliferation & Survival Gene Expression FOXM1->GeneExpr RCM1 This compound Inhibitor RCM1->FOXM1 Inhibits

Diagram: The FOXM1-AKT positive feedback loop and this compound mechanism of action.

Detailed Experimental Protocols

Table 2: Key Experimental Parameters for this compound Studies

Experiment Cell Seeding Density This compound Concentration Treatment Duration Key Assay Steps
Cell Proliferation & Viability [1] 2 x 10⁴ cells/well (6-well plate) 20 µM 24, 48, 72 hours Cell counting with Trypan Blue exclusion using an automated cell counter.
Colony Formation Assay [1] 2 x 10³ cells/well (6-well plate) 1, 5, 10, 20 µM 7 days Fix and stain with Crystal Violet; count colonies with ≥50 cells.
Animal Tumor Studies [1] 1 x 10⁶ cells injected (s.c. or i.m.) 20 mg/kg (IP injection) Varies by tumor growth Measure tumor volume with calipers; analyze tissue via IHC/IF.
FOXM1 Knockdown (siRNA) [1] 2 x 10⁵ cells/well (12-well plate) N/A 24-48 hrs post-transfection Transfert with FOXM1-specific siRNA using Lipofectamine 2000.
Protocol 1: Assessing FOXM1 Localization by Immunofluorescence & Confocal Imaging [1]

This protocol is crucial for confirming this compound's on-target effect.

  • Cell Culture: Seed cells (e.g., B16-F10, Rd76-9) on glass coverslips and allow them to adhere.
  • Treatment: Treat cells with 20 µM this compound or DMSO control for 24 hours.
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Staining:
    • Block with 1% BSA for 1 hour.
    • Incubate with primary antibody against FOXM1 overnight at 4°C.
    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
    • Stain nuclei with DAPI.
  • Imaging: Mount coverslips and image using a confocal microscope. A clear reduction in FOXM1 signal within the nucleus upon this compound treatment confirms successful inhibition.
Protocol 2: Co-immunoprecipitation (Co-IP) for FOXM1/β-catenin Interaction [1]

This protocol verifies the disruption of a key protein-protein interaction.

  • Protein Extraction: Prepare total protein extracts from this compound or DMSO-treated tumor cells and mouse tumor tissues using RIPA buffer.
  • Immunoprecipitation:
    • Incubate protein lysates with an antibody against FOXM1 or a control IgG overnight at 4°C.
    • Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complex.
  • Washing and Elution: Wash beads thoroughly with RIPA buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in Laemmli sample buffer.
  • Analysis: Subject the eluted proteins and input controls to Western blotting and probe with antibodies against β-catenin and FOXM1. Reduced β-catenin in the FOXM1 pulldown indicates this compound successfully disrupts their interaction.

References

Understanding RCM-1's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it is crucial to understand the compound's mechanism. RCM-1 is a small molecule identified through high-throughput screening as a specific inhibitor of the transcription factor FOXM1 [1].

Its primary established mechanism is not to directly degrade the FOXM1 protein, but to inhibit its nuclear localization. This disruption leads to increased ubiquitination of FOXM1 and its subsequent degradation by proteasomes [1]. Therefore, successful treatment with this compound should result in a visible decrease of FOXM1 signal in the nucleus and an overall reduction in total FOXM1 protein levels.

The following diagram illustrates this mechanism and a typical validation workflow:

G RCM1 This compound Treatment NuclearImport Inhibition of FOXM1 Nuclear Import RCM1->NuclearImport Ubiquitination FOXM1 Ubiquitination NuclearImport->Ubiquitination NuclearLoss Loss of Nuclear FOXM1 NuclearImport->NuclearLoss Degradation Proteasomal Degradation Ubiquitination->Degradation TotalReduction Reduced Total FOXM1 Degradation->TotalReduction Validation Validation via Immunofluorescence & Western Blot NuclearLoss->Validation TotalReduction->Validation

Troubleshooting this compound & FOXM1 Detection Assays

Here are common issues and solutions for key assays used to monitor this compound efficacy, based on general protein detection best practices.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF is critical for visualizing the this compound-induced shift of FOXM1 from the nucleus. The table below summarizes common pitfalls and solutions.

Potential Issue Possible Cause Recommended Solution

| Weak or No Signal | Over-fixation, masking the epitope. Insufficient permeabilization. Antibody concentration too low or degraded. Photobleaching of the fluorophore. Protein not present/very low. | Reduce fixation time; perform antigen retrieval [2]. Ensure proper permeabilization with Triton X-100 [3]. Titrate antibody; use fresh aliquots to avoid freeze-thaw cycles [2]. Store and image samples in the dark with anti-fade mountant [4]. Include a positive control (untreated cells); increase signal amplification [2]. | | High Background | Antibody concentration too high. Insufficient blocking or washing. Non-specific secondary antibody binding. Sample autofluorescence. | Titrate both primary and secondary antibodies [3]. Increase blocking time; use serum from the secondary antibody host; increase wash times/detergent [4]. Run a secondary-only control [2]. Use an unstained control to check; treat with sodium borohydride to quench aldehyde autofluorescence [2]. | | Incorrect Localization | this compound efficacy is low. Fixation not optimal. | Verify this compound activity with a functional assay (e.g., proliferation). Consult antibody datasheet for recommended protocol [4]. |

Western Blotting

Western Blot is used to confirm the overall reduction in total FOXM1 protein levels after this compound treatment.

Potential Issue Possible Cause Recommended Solution

| Weak or No Signal | Over-transfer or incorrect membrane choice. Low protein abundance after this compound treatment. | Optimize transfer conditions; consider PVDF for better retention of low-abundance proteins [5]. Load more protein (e.g., 30-50 µg); confirm efficacy with a highly sensitive detection reagent [5]. | | High Background | Inadequate blocking or washing. Antibody concentration too high. | Try alternative blockers (e.g., BSA for phospho-proteins); increase wash volume/duration and detergent strength [5]. Titrate antibodies to find the optimal dilution [5]. | | Non-specific Bands | Antibody cross-reactivity. | Use knockout cells (e.g., via siRNA) as a negative control to confirm band specificity [1]. |

Experimental Protocol: Validating this compound Effects In Vitro

This detailed protocol, adapted from the methodology in the search results, allows you to assess the impact of this compound on FOXM1 in cell culture [1].

Cell Culture and this compound Treatment
  • Cell Lines: Use FOXM1-expressing cancer cell lines (e.g., mouse melanoma B16-F10, human lung adenocarcinoma H2122, mouse rhabdomyosarcoma Rd76–9) [1].
  • Treatment: Seed cells (e.g., 2x10⁴ cells per well in 6-well plates). The next day, treat with 20 µM this compound or an equal volume of DMSO (vehicle control) for 24-72 hours. Re-dissolve this compound in DMSO for a stock solution [1].
Sample Preparation for Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Subcellular Fractionation (Optional): To clearly separate nuclear and cytoplasmic FOXM1, use a commercial kit (e.g., NE-PER Reagents) to generate nuclear and cytoplasmic extracts [1].
Immunofluorescence Staining
  • Cell Seeding: Grow cells on sterile glass coverslips in a culture dish.
  • Fixation: After this compound treatment, fix cells with 4% formaldehyde for 15 minutes at room temperature. Avoid over-fixation.
  • Permeabilization and Blocking: Permeabilize with 0.2% Triton X-100 for 10 minutes. Block with 5% normal serum (from the species of your secondary antibody) for 1 hour.
  • Antibody Incubation:
    • Incubate with anti-FOXM1 primary antibody (diluted in blocking buffer) at 4°C overnight for optimal results [4].
    • Wash thoroughly.
    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor) for 1 hour at room temperature in the dark.
  • Mounting and Imaging: Mount coverslips with an anti-fade mounting medium. Image immediately using a confocal microscope, ensuring the correct laser and filter sets for your fluorophore [4].

The workflow for this validation process is summarized below:

G Start Seed Cells with Coverslips Treat Treat with this compound (20 µM, 24-72h) Start->Treat Fix Fix with 4% Formaldehyde Treat->Fix PermBlock Permeabilize & Block Fix->PermBlock PrimaryAB Incubate with Anti-FOXM1 Primary AB (4°C, Overnight) PermBlock->PrimaryAB Wash1 Wash PrimaryAB->Wash1 SecondaryAB Incubate with Fluorophore Secondary AB (RT, Dark, 1h) Wash1->SecondaryAB Wash2 Wash SecondaryAB->Wash2 Mount Mount with Anti-fade Medium Wash2->Mount Image Image via Confocal Microscope Mount->Image

Key Considerations for Your Research

  • Positive Controls are Crucial: Always include a DMSO-treated control and, if possible, a known positive control for FOXM1 inhibition (e.g., cells transfected with FOXM1-specific siRNA) to validate your experimental setup [1].
  • Correlate with Functional Assays: The molecular changes in FOXM1 should be correlated with functional outcomes. This compound treatment should lead to inhibited cell proliferation, increased cell cycle duration, and reduced colony formation in efficacy-tested cell lines [1].
  • Leverage New Technologies: For a broader, untargeted view of how this compound affects the entire proteome, consider newer techniques like HT-PELSA, a high-throughput method that can detect protein-ligand and protein-protein interactions on a massive scale [6].

References

Core Strategies for Antibody Validation

Author: Smolecule Technical Support Team. Date: February 2026

For any antibody, including RCM-1, specificity must be demonstrated for its intended use. The international scientific community has established foundational strategies, often called the "five pillars" of antibody validation [1] [2]. The table below summarizes these key concepts.

Validation Pillar Core Principle Key Application Notes
Genetic Strategies (KO/KD) [1] [2] Confirm loss of signal in cells/tissues where target gene has been knocked out (KO) or knocked down (KD). Considered a gold standard; essential for demonstrating specificity [3].
Orthogonal Strategies [1] [4] Correlate antibody-based results with data from a non-antibody-based method (e.g., mRNA sequencing, mass spectrometry). Verifies results and identifies artifacts related to the antibody itself [4].
Independent Antibody Strategies [1] [4] Use multiple antibodies against different epitopes on the same target; comparable results increase confidence. Particularly useful when KO/KD samples are not available [2].
Immunocapture & Mass Spectrometry (IP-MS) [1] Use antibody to pull down the target protein; identify bound proteins via mass spectrometry. Provides direct evidence of specificity and can reveal off-target interactions [2].
Tagged Protein Expression [1] Express the target protein with a tag (e.g., GFP); correlate signal from tag with antibody detection. Helpful for confirming antibody binding in a controlled system.

The following workflow diagram illustrates how these strategies form a logical framework for validation planning and execution.

Start Start: Plan Antibody Validation Genetic Genetic Validation (Knockout/Knockdown) Start->Genetic Ortho Orthogonal Validation (e.g., qPCR, MS) Start->Ortho Independent Independent Antibody (Multiple Antibodies) Start->Independent MS Immunocapture & Mass Spectrometry Start->MS Tagged Tagged Protein Expression Start->Tagged Specific Specific Antibody Validated for Use Genetic->Specific No signal in KO/KD Ortho->Specific Data correlates Independent->Specific Results agree MS->Specific Target identified Tagged->Specific Signals correlate

This compound Specific Application & Protocol

This compound is a specific inhibitor of the transcription factor FOXM1, and its use as a tool in breast cancer research is documented in a recent study [5]. The researchers used siRNA to reduce the target protein and then applied this compound to observe phenotypic and molecular changes.

Experimental Context from Literature [5]:

  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231.
  • Target Knockdown: CLDN11 gene was silenced using siRNA to create a model of breast cancer progression.
  • This compound Application: FOXM1 inhibitor this compound was sourced from Selleck (USA). It was used to demonstrate that the effects of CLDN11 deficiency were mediated through FOXM1 upregulation.
  • Key Assays: Cell proliferation (CCK-8 assay) and cell migration (Boyden chamber assay) were performed to confirm the functional role of the CLDN11/FOXM1 axis.

The diagram below summarizes the molecular mechanism uncovered in this study, which provides the biological context for why validating an antibody for FOXM1 (the target of this compound) is critical.

CLDN11 CLDN11 Deficiency Hh Activates Hedgehog Signaling CLDN11->Hh FOXM1 Upregulates FOXM1 Hh->FOXM1 Outcome Sustained Tumor Progression (Increased proliferation & migration) FOXM1->Outcome RCM1 This compound Application Block Blocks RCM1->Block Block->FOXM1

Suggested Validation Protocol for FOXM1 Antibody in this Context: Building on the five pillars and the referenced study, you could design a validation protocol as follows:

  • Genetic Strategy (KO): Use a FOXM1 knockout cell line (e.g., created via CRISPR-Cas9). Perform a western blot on lysates from both wild-type and KO cells. The validated antibody should show a strong band at the expected molecular weight in the wild-type cells and a absent or drastically reduced signal in the KO cells [3].
  • Orthogonal Strategy: Treat MCF-7 or MDA-MB-231 cells with this compound. Perform qIF (quantitative immunofluorescence) with the FOXM1 antibody and correlate the protein expression levels with FOXM1 mRNA levels measured by qPCR [4]. The inhibition by this compound should lead to a concurrent decrease in both protein and mRNA signals.
  • Independent Antibody Strategy: If available, use a second, well-validated FOXM1 antibody that recognizes a different epitope. Perform immunofluorescence on the same cell lines. The staining patterns and subcellular localization (nuclear for FOXM1) should be highly similar between the two antibodies [2] [4].

Troubleshooting Common Issues

Even with a clear strategy, experiments can fail. The table below addresses common problems and their solutions.

Problem Potential Cause Troubleshooting Guide

| No Signal | Incompatible application: Antibody may not work in your application (e.g., it's only validated for WB, not IHC). Epitope masked: The epitope may be inaccessible due to protein conformation or sample fixation. | Check the datasheet for validated applications [3]. Optimize antigen retrieval methods [3]. | | Non-specific Bands/Staining | Off-target binding: Antibody is binding to unrelated proteins with similar epitopes. Incomplete specificity validation. | Run a knockout negative control; this is the most definitive way to identify non-specific bands [3] [6]. Ensure the antibody has been validated using one or more of the five pillars [1]. | | High Background | Cross-reactivity of secondary antibody: Secondary antibody binds to endogenous immunoglobulins in the sample. | Choose a primary antibody raised in a species not present in your sample [3]. | | Inconsistent Results | Lot-to-lot variability: Different production batches of the antibody may have differing performance. Non-reproducible antibody: The antibody itself may be unreliable. | Always use the same lot number for a long-term project [6]. Check for citations and user reviews for the specific product lot [3]. |

Key Takeaways for Your Support Center

  • No Single Method is Sufficient: Emphasize that relying on a single validation method is risky. A combination of strategies is necessary to build confidence in antibody specificity [1] [4].
  • Context is Critical: An antibody validated for one application (e.g., Western blot) is not automatically validated for another (e.g., IHC), as the antigen may be in a different conformation [3] [6].
  • The Gold Standard: Knockout validation is widely considered one of the most trustworthy methods for confirming antibody specificity [3].

References

RCM-1: Mechanism & Experimental Background

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how RCM-1 works is the first step in troubleshooting related experiments. Here is a summary of its known mechanism and typical experimental use from the research.

  • Mechanism of Action: this compound is a small molecule inhibitor of the oncogenic transcription factor FOXM1. It works by inhibiting the nuclear localization of FOXM1, leading to its increased ubiquitination and subsequent degradation by proteasomes [1]. This action is crucial as FOXM1 is overexpressed in many cancers and is a key driver of cellular proliferation.
  • Key Experimental Findings:
    • In Vitro: Treatment with this compound inhibited tumor cell proliferation, increased cell cycle duration, and reduced colony formation in various cancer cell lines [1].
    • In Vivo: In mouse models, this compound treatment inhibited the growth of rhabdomyosarcoma, melanoma, and lung adenocarcinoma tumors. It decreased FOXM1 protein levels in the tumors, reduced tumor cell proliferation, and increased apoptosis [1].
  • Typical Experimental Use: In the cited study, this compound was used at a concentration of 20 µM for in vitro cell culture experiments. For animal studies, it was delivered intraperitoneally at a dose of 20 mg/kg of body weight [1].

Nuclear Extraction Protocol for FOXM1 Studies

Since the study on this compound explicitly involved preparing cytoplasmic and nuclear extracts for Western blot and co-immunoprecipitation analysis [1], here is a generalized and reliable nuclear extraction protocol. This can serve as a baseline for your experiments, which you can then optimize for use with this compound.

The goal of nuclear extraction is to separate the nuclear and cytoplasmic fractions of cells. This is an alternative to whole-cell lysis and is essential for studying nuclear proteins like FOXM1 [2]. The protocol below is a synthesis of common laboratory methods [2] [3].

Key Principles:

  • Keep it Cold: Perform all steps on ice or at 4°C to slow enzymatic activity and prevent protein degradation [2] [3].
  • Use Protease Inhibitors: Always add protease and phosphatase inhibitors to your buffers just before use to protect your samples [3].
  • Mechanical Disruption: Passing the cell suspension through a fine needle is a common and effective way to lyse the cell membrane while keeping nuclei intact [3].

Buffers and Reagents:

  • Cytoplasmic Extraction Buffer (Hypotonic buffer) [2]:
    • 10 mM HEPES (pH 7.9)
    • 1.5 mM MgCl₂
    • 10 mM KCl
    • 0.5 mM DTT
    • 1.0 mM EDTA
    • 0.05% NP-40 (detergent)
  • Nuclear Extraction Buffer (Hypertonic buffer) [2]:
    • 5 mM HEPES (pH 7.9)
    • 1.5 mM MgCl₂
    • 300 mM NaCl
    • 0.5 mM DTT
    • 0.2 mM EDTA
    • 26% Glycerol

Step-by-Step Procedure:

  • Harvest and Wash: Harvest cells (e.g., by trypsinization or scraping) and wash the cell pellet with ice-cold PBS [2].
  • Cytoplasmic Lysis: Suspend the cell pellet in a chilled cytoplasmic extraction buffer. Incubate on ice for 15-20 minutes. The hypotonic buffer and detergent will swell and lyse the cells but leave nuclei intact [2] [3].
  • Mechanical Shearing: Using a 1mL syringe, pass the cell suspension through a 27-gauge needle 10-20 times until the cells are lysed [3].
  • Separate Cytoplasm: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The supernatant (cytoplasmic fraction) can now be transferred to a new tube. The pellet contains the nuclei [3].
  • Wash Nuclei: Wash the nuclear pellet with fresh cytoplasmic extraction buffer (without detergent) or a similar buffer to remove residual cytoplasmic contamination [3].
  • Nuclear Lysis: Resuspend the purified nuclear pellet in nuclear extraction buffer. The high salt concentration helps break down the nuclear membrane and release nuclear proteins. Vortex intermittently for 30 minutes to 1 hour on ice [2].
  • Clarify Extract: Centrifuge the nuclear lysate at high speed (e.g., ~25,000 x g) for 15 minutes at 4°C. The supernatant is your nuclear extract. The final pellet is insoluble debris and can be discarded [2].

Optimization & Troubleshooting Guide

Based on general best practices for nuclei work and the specific action of this compound, here is a guide for optimizing your experiments. The following workflow diagram outlines the key stages and potential optimization points.

Start Start Nuclear Extraction Harvest Harvest & Wash Cells Start->Harvest CytoplasmicLysis Cytoplasmic Lysis (Hypotonic Buffer + Detergent) Harvest->CytoplasmicLysis Shear Mechanical Shearing (27G Needle) CytoplasmicLysis->Shear Centrifuge1 Centrifuge (720 g, 5 min) Shear->Centrifuge1 Opt4 Optimize: Needle Gauge & Passes Shear->Opt4 CollectSuper Collect Supernatant (Cytoplasmic Fraction) Centrifuge1->CollectSuper Supernatant WashPellet Wash Nuclear Pellet Centrifuge1->WashPellet Pellet NuclearLysis Nuclear Lysis (Hypertonic Buffer) WashPellet->NuclearLysis Centrifuge2 High-Speed Centrifuge (25,000 g, 15 min) NuclearLysis->Centrifuge2 Opt1 Optimize: Vortex/Incubation Time NuclearLysis->Opt1 Opt2 Optimize: Buffer Volumes NuclearLysis->Opt2 CollectNuclear Collect Supernatant (Nuclear Extract) Centrifuge2->CollectNuclear Supernatant Opt3 Optimize: Filtration Steps Centrifuge2->Opt3 QC Quality Control (Western Blot, CellDrop) CollectNuclear->QC

Nuclear Extraction Workflow with Optimization Points

Here are common issues and solutions presented in a Q&A format, synthesizing general nuclear extraction tips with considerations for this compound studies.

Issue Possible Cause Potential Solution
Low Nuclear Yield Incomplete nuclear lysis; nuclei loss during washes. Increase vortexing/incubation time in nuclear lysis buffer [2]; scale down nuclear extraction buffer volume to concentrate sample [2].
High Cytoplasmic Contamination Incomplete initial cell lysis; harsh mechanical disruption. Ensure proper number of needle passes; verify centrifugation speed and time; repeat wash steps [3].
Poor Downstream Western Blot Protein degradation; sample too dilute. Keep samples on ice; use fresh protease inhibitors; concentrate sample if needed [2] [3].
Inconsistent this compound Effects Inefficient FOXM1 inhibition; extraction method too harsh. Confirm this compound concentration (e.g., 20 µM in vitro); use native conditions (avoid SDS in buffers if studying protein interactions) [1] [3].

This compound Specific Experimental Considerations

When designing your experiments with this compound, keep these points in mind:

  • Validating Success: To confirm that this compound treatment is working in your system before extraction, you can check for inhibition of FOXM1 nuclear localization via immunofluorescence and confocal imaging, a method used in the original study [1].
  • Quality Control: Always check the purity of your nuclear and cytoplasmic fractions by Western blotting. Use TATA-binding protein or Histones as nuclear markers and Vimentin or Heat shock proteins as cytoplasmic markers [2].
  • Advanced QC for Sensitive Applications: For workflows like single-cell sequencing, quality control is critical. Instruments like the DeNovix CellDrop using acridine orange (AO) and propidium iodide (PI) staining provide a more accurate and less subjective count of nuclei and assessment of debris than traditional methods like trypan blue [4].

I hope this structured technical support guide provides a solid foundation for your work. The general protocols and troubleshooting advice will need to be adapted and validated for your specific cell lines and experimental conditions.

References

RCM-1 in Biological Research: A Quick Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the three primary contexts in which "RCM-1" is used to prevent confusion in your experiments.

Context Full Name / Description Key Phenotype & Characteristics Organism / System

| Transcription Factor Complex Subunit [1] | Regulator of Cell Morphology-1 | • Defective hyphal fusion (anastomosis) • Altered hyphal morphology • Impacts asexual/sexual development • Homolog of yeast SSN6 | Neurospora crassa (Fungus) | | Small Molecule FOXM1 Inhibitor [2] | Robert Costa Memorial drug-1 | • Inhibits oncogenic transcription factor FOXM1 • Reduces tumor cell proliferation & growth • Promotes FOXM1 ubiquitination & degradation | Mammalian cells (Cancer research) | | Chloroplast Development Protein [3] | Reduced Chlorophyll Mutant 1 | • Chlorophyll deficiency • Impaired chloroplast development • Yellowish fruits and leaves • Delayed fruit ripening | Tomato (Solanum lycopersicum) |

Troubleshooting FAQs for this compound Research

Here are some common experimental challenges and solutions, categorized by the type of this compound you are studying.

A. For Fungal Genetics (N. crassa this compound)
  • Q: My This compound mutant shows no hyphal fusion. How do I confirm the phenotype?

    • A: You can use two established microscopy-based assays [1]:
      • Heterokaryon Formation Assay: Co-culture the This compound mutant with a strain carrying a different auxotrophic marker (e.g., an inositol auxotroph). Fusion-deficient mutants will show severely delayed or absent formation of vigorously growing heterokaryons.
      • Direct Observation of CATs: Observe germinating conidia for Conidial Anastomosis Tubes (CATs). This compound mutants fail to produce these specialized, short, thin hyphae that grow chemotropically towards each other for fusion. Use differential interference contrast (DIC) microscopy 4 hours after conidial germination.
  • Q: What is the molecular function of the this compound protein?

    • A: this compound is a homolog of the yeast protein SSN6. In yeast, SSN6 forms a dimeric transcription factor complex with TUP1 (which is RCO-1 in Neurospora). This complex is a general repressor of transcription involved in regulating diverse developmental processes [1].
B. For Cancer Research (this compound small molecule)
  • Q: What is a standard in vitro protocol for testing the anti-tumor efficacy of this compound?

    • A: The following methodology has been used in recent studies [2]:
    • Cell Proliferation/Growth Curve Analysis:
      • Seed tumor cells (e.g., 2x10⁴ cells per well) in triplicate in 6-well plates.
      • Treat with this compound (a typical dose is 20 µM) or a vehicle control (DMSO).
      • Count the total number of viable cells at 24, 48, and 72-hour intervals using an automated cell counter and Trypan blue to exclude dead cells.
    • Colony Formation Assay:
      • Seed a low density of tumor cells (e.g., 2x10³ cells per well) in 6-well plates.
      • Treat with various concentrations of this compound (1-20 µM).
      • Allow colonies to grow for ~7 days, then fix, stain with crystal violet, and count the number of colonies containing 50 or more cells.
  • Q: How does this compound achieve its anti-tumor effect?

    • A: this compound specifically inhibits the oncogenic transcription factor FOXM1. It blocks FOXM1's nuclear localization, leading to its ubiquitination and subsequent degradation by proteasomes. This results in inhibited cell proliferation and induced apoptosis. This compound also disrupts the protein-protein interaction between FOXM1 and β-catenin [2].

Experimental Workflow and Signaling Pathways

To help visualize the core concepts and experimental approaches, here are diagrams generated using Graphviz.

FOXM1 Inhibition by this compound in Cancer

This diagram illustrates the mechanism of action of the small molecule this compound.

G RCM1 This compound Treatment FOXM1_cyt FOXM1 (Cytoplasm) RCM1->FOXM1_cyt Inhibits Nuclear Import FOXM1_nuc FOXM1 (Nucleus) Degradation Ubiquitination & Proteasomal Degradation FOXM1_cyt->Degradation Prolif Cell Proliferation FOXM1_nuc->Prolif Apoptosis Apoptosis Degradation->Apoptosis

Hyphal Fusion Workflow in N. crassa

This diagram outlines the key steps in characterizing a fungal This compound mutant.

G Start Start with this compound Mutant Strain Assay1 Heterokaryon Formation Assay Start->Assay1 Assay2 Microscopy: Observe CATs & Fusion Events Start->Assay2 Result Phenotype: Fusion-Defective Assay1->Result No Growth Assay2->Result No CATs Morph Analyze Hyphal Morphology Morph->Result

References

RCM-1 Mechanism & Known Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 is a small-molecule compound identified for its ability to inhibit the oncogenic transcription factor FOXM1. Its primary documented mechanism is disrupting the FOXM1 signaling pathway, which is crucial for cellular proliferation in multiple cancer types [1].

The table below summarizes key experimental findings from the literature for your reference.

Aspect Experimental Findings/Properties
Primary Target FOXM1 transcription factor [1].
Key Mechanism Inhibits FOXM1 nuclear localization, induces ubiquitination, degrades FOXM1 via proteasomes [1].
Effect on β-catenin Decreases protein levels & nuclear localization of β-catenin; inhibits β-catenin/FOXM1 interaction [1].
Cellular Proliferation Increases cell cycle duration; reduces colony formation in assays [1].
In Vivo Efficacy Inhibits growth of mouse rhabdomyosarcoma (Rd76-9), melanoma (B16-F10), human lung adenocarcinoma (H2122) [1].
Working Concentration (In Vitro) Studies used 20 μM for treatment of tumor cells [1].
Animal Model Dosage 20 mg/kg of body weight, delivered intraperitoneally (IP) [1].

Key Experimental Protocols Cited

The research paper provides methodologies for key experiments that validate this compound's activity and its effect on protein interactions. Integrating these protocols can help ensure your assays are properly designed.

  • Co-immunoprecipitation (co-IP) Analysis: This method was used to demonstrate that this compound inhibits the protein-protein interaction between β-catenin and FOXM1 in both cultured tumor cells and in vivo. Protein extracts were prepared using RIPA buffer, and standard co-IP procedures were followed [1].
  • Confocal Imaging: This technique was critical for confirming the inhibition of FOXM1 nuclear localization. Tumor cells grown on coverslips were treated with 20 μM of this compound for 24 hours, then fixed and stained with antibodies against FOXM1 and other proteins for visualization [1].
  • Colony Formation Assay: Used to show this compound's anti-proliferative effect. Briefly, 2x10³ tumor cells per well were seeded in 6-well plates and treated with varying concentrations of this compound (1, 5, 10, and 20 μM). Colonies were fixed and stained around day 7 [1].

Potential Troubleshooting Guide Based on Mechanism

Without documented specific failures, you can base troubleshooting on this compound's known mechanism. The diagram below outlines the intended pathway disruption and common experimental points to verify.

G RCM1_Treatment This compound Treatment Nuclear_Import Inhibition of FOXM1 Nuclear Import RCM1_Treatment->Nuclear_Import FOXM1_Degradation FOXM1 Ubiquitination & Proteasomal Degradation Nuclear_Import->FOXM1_Degradation Interaction_Failure Disrupted FOXM1/ β-catenin Interaction Nuclear_Import->Interaction_Failure Verify_Nuclear_FOXM1 Verify FOXM1 Nuclear Localization Nuclear_Import->Verify_Nuclear_FOXM1 FOXM1_Degradation->Interaction_Failure Verify_FOXM1_Protein Check Total FOXM1 Protein Levels FOXM1_Degradation->Verify_FOXM1_Protein Check_Ubiquitination Confirm Increased FOXM1 Ubiquitination FOXM1_Degradation->Check_Ubiquitination Assay_Readout Failed Interaction Assay Signal Interaction_Failure->Assay_Readout

Troubleshooting Steps based on the mechanism:

  • Verify Target Engagement: A failed interaction assay might be due to this compound not engaging its target. Use confocal imaging to check if FOXM1 is indeed excluded from the nucleus after treatment [1].
  • Check for Protein Degradation: this compound induces FOXM1 degradation. If degradation is too rapid or complete, the target protein for your interaction assay (FOXM1) might be absent. Perform a Western blot to monitor total FOXM1 protein levels over time in your assay conditions [1].
  • Confirm Compound Activity: Ensure the compound is working in your specific system. A colony formation assay can serve as a positive control for this compound's biological activity in your cell line [1].

References

RCM-1 quantitative PCR optimization

Author: Smolecule Technical Support Team. Date: February 2026

qPCR Troubleshooting FAQs

Here are answers to common questions and issues you might encounter during your qPCR experiments.

Q1: I have low yield or no amplification. What should I check? Low yield can be frustrating and is often due to issues with reaction components or cycling conditions [1].

  • Template DNA: Ensure your DNA is of high quality and integrity. Re-purify the template if you suspect contaminants like phenol, EDTA, or salts, which can inhibit the polymerase [2]. Also, verify that you are using a sufficient quantity of input DNA [3].
  • Primers: Check your primer design for specificity, secondary structures, and dimer formation. Optimize the primer concentration, typically between 0.1–1 μM [3] [2].
  • Mg²⁺ Concentration: Magnesium is a critical cofactor for DNA polymerases. The final concentration usually needs to be between 0.5-5.0 mM and may require optimization for your specific assay [3] [2].
  • Thermal Cycling Conditions: A suboptimal annealing temperature is a common cause. Optimize the temperature in 1–2°C increments, ideally using a gradient thermal cycler. The optimal annealing temperature is typically 3–5°C below the calculated Tm of your primers [2].

Q2: How can I reduce non-specific amplification and primer dimers? Non-specific products and primer dimers reduce your reaction efficiency and accuracy [1].

  • Use Hot-Start DNA Polymerases: These enzymes remain inactive at room temperature, preventing spurious amplification during reaction setup and increasing the yield of the desired product [3] [2].
  • Increase Annealing Temperature: Raising the temperature by a few degrees can significantly improve primer binding specificity [2].
  • Review Primer Design: Ensure the 3' ends of your primers are not complementary to each other, as this promotes dimer formation. Using primer design software is highly recommended [4] [3].
  • Optimize Reagent Concentrations: High concentrations of primers or Mg²⁺ can contribute to non-specific binding. Follow recommended concentration ranges and optimize as needed [2].

Q3: My Ct values are inconsistent across replicates. What could be the cause? Inconsistent Ct values are often a result of technical error rather than a biochemical issue [1].

  • Pipetting Inconsistency: This is a leading cause. Ensure you are using proper pipetting techniques. For high-throughput or multi-user labs, implementing an automated liquid handling system can dramatically improve accuracy and reproducibility [1].
  • Insufficient Mixing: Make sure all reagents and the prepared reaction mix are thoroughly mixed to avoid density gradients [2].
  • Sample Evaporation: If samples are stored before a run, ensure tube caps are sealed properly to prevent evaporation and concentration changes [5].

Q4: My no-template control (NTC) shows amplification. How do I address contamination? Amplification in your NTC indicates contamination of your reagents or primers with the target sequence, or splash-over during pipetting [5].

  • Decontaminate Your Workspace: Clean your work area, pipettes, and equipment with 10% bleach or 70% ethanol [5].
  • Use Fresh Reagents: Prepare new dilutions of primers and other reagents. Use fresh, sterile water [5].
  • Check for Primer-Dimer: Run a dissociation curve (melt curve) after the qPCR cycling. A peak at a lower temperature than your main product often indicates primer-dimer formation [5].
  • Physical Separation: Place the NTC wells away from samples with a high template concentration on the plate to prevent cross-contamination [5].

Detailed Optimization Protocols

For a deeper dive into optimizing your qPCR assays, follow these structured protocols.

1. Primer Design and Validation Proper primer design is the foundation of a successful qPCR assay [4] [3].

  • Design Criteria:
    • Length: 15-30 nucleotides.
    • GC Content: 40-60%.
    • Melting Temperature (Tm): 52-58°C for each primer, with the Tm for the primer pair differing by no more than 5°C.
    • 3' End: Should end with a G or C base (GC clamp) to increase priming efficiency, but avoid runs of three or more Gs or Cs.
    • Specificity: Avoid self-complementarity (hairpins) and complementarity between primers (dimers). Always check specificity using tools like NCBI Primer-BLAST.
  • Validation:
    • After a qPCR run, include a melt curve analysis to verify that a single, specific product was amplified.
    • Run the qPCR products on an agarose gel to confirm a single band of the expected size [5].

2. Mastering the qPCR Reaction Mix A standard 50 μl reaction mix can be assembled as shown in the table below. Preparing a master mix for multiple samples is recommended to minimize pipetting error and variability [4] [3].

Reagent Stock Concentration Final Concentration Volume per 50 μl Reaction
PCR Buffer 10X 1X 5.0 μl
dNTP Mix 10 mM (each) 200 μM (each) 1.0 μl
Forward Primer 20 μM Varies (e.g., 0.5 μM) 1.25 μl
Reverse Primer 20 μM Varies (e.g., 0.5 μM) 1.25 μl
MgCl₂ 25 mM 1.5 mM (optimize) 3.0 μl
DNA Template Variable 10-100 ng genomic DNA Variable (X μl)
DNA Polymerase 5 U/μl 1.25 U 0.25 μl
Sterile Water - - Q.S. to 50 μl
Total Volume 50 μl
  • Additives for Difficult Templates: For GC-rich targets or templates with secondary structures, additives can be invaluable [3].
    • DMSO: Use at a final concentration of 1-10% to help lower the Tm and disrupt secondary structures.
    • BSA: Use at ~400 ng/μL to counteract the effects of PCR inhibitors in complex biological samples.

3. Thermal Cycler Condition Optimization The following table outlines a standard 3-step cycling protocol, which can be modified based on your results [3].

Step Temperature Time Cycles Purpose & Notes
Initial Denaturation 94-98°C 1-5 min 1 Fully denature complex DNA.
Denaturation 94-98°C 10-60 s 25-40 Cycle-dependent denaturation.
Annealing 52-58°C* 30 s 25-40 *Optimize for your primers.
Extension 70-80°C Variable* 25-40 *~1 min/kb for the polymerase.
Final Extension 70-80°C 5-15 min 1 Ensure all products are fully extended.
Hold 4°C 1 Short-term storage.

qPCR Optimization Workflow

The diagram below outlines a logical workflow for systematically troubleshooting and optimizing your qPCR experiments.

start Start qPCR Optimization step1 Check DNA Quality & Quantity (Purity, Integrity, Concentration) start->step1 step2 Verify Primer Design (Specificity, Tm, Secondary Structures) step1->step2 step3 Optimize Reaction Mix (Mg²⁺, Additives, Enzyme) step2->step3 step4 Optimize Cycling Conditions (Annealing Temp, Ramp Rates) step3->step4 step5 Validate Results (Melt Curve, Gel Electrophoresis) step4->step5 success qPCR Optimized step5->success

I hope this technical support guide provides a solid foundation for your qPCR optimization work.

References

Core Functions of the RCM-1/RCO-1 Complex

Author: Smolecule Technical Support Team. Date: February 2026

The RCM-1 and RCO-1 proteins in Neurospora crassa form a repressor complex, which is the functional homolog of the Tup1-Ssn6 repressor complex in yeast [1] [2]. This complex is involved in several key regulatory processes:

  • Transcriptional Repression: It acts as a general transcriptional repressor. In the context of light-regulated genes, it is critical for photoadaptation—the process where light-induced gene expression decreases after prolonged light exposure [1] [2]. Mutations in either rco-1 or This compound lead to sustained, high-level expression of light-induced genes even after long light exposures [2].
  • Circadian Clock Regulation: The complex is required to maintain the chromatin structure at the frequency (frq) locus, a core component of the circadian clock [2]. It also interacts with other transcription factors, like CSP-1, to regulate rhythmic gene expression [3] [4].
  • Cell Fusion: RCO-1 is identified as one of several transcription factors required for the process of hyphal cell fusion (anastomosis) in Neurospora crassa [5].

Experimental Workflows for Functional Analysis

The following diagram outlines a general experimental workflow for validating the function of the this compound/RCO-1 complex, synthesized from the methodologies in the search results.

cluster_genetics 1. Genetic Manipulation cluster_phenotype 2. Phenotypic Screening cluster_molecular 3. Molecular Assays Start Start: Hypothesis on this compound/RCO-1 Function Genetics Genetic Strain Construction Start->Genetics Phenotype Phenotypic Analysis Genetics->Phenotype Molecular Molecular Analysis Phenotype->Molecular Integration Data Integration & Validation Molecular->Integration G1 Generate knockout mutants (e.g., Δrco-1, Δthis compound) G2 Create complementation strains (introduce wild-type gene back) G1->G2 G3 Perform genetic crosses for co-segregation analysis G2->G3 P1 Race tube assays for circadian conidiation rhythm P2 Photoadaptation assays (gene expression after prolonged light) P1->P2 P3 Cell fusion assays (CAT formation & hyphal anastomosis) P2->P3 M1 Gene expression analysis (qRT-PCR for target genes) M2 Protein-DNA interaction (Chromatin Immunoprecipitation - ChIP) M1->M2 M3 Protein-level analysis (Western blot, Proteomics) M2->M3

The table below provides more detailed methodologies for the key experiments cited in the research.

Experimental Goal Detailed Protocol & Methods Key Measurements & Data

| Assessing Circadian & Light Phenotypes [6] [2] | Race Tube Assays: Grow mutant and wild-type strains on race tubes (long glass tubes with growth medium) in constant darkness. Mark growth fronts daily.

Photoadaptation Assays: Expose mycelia to light for varying durations (e.g., 30 min vs. 2 days). Harvest tissue for RNA extraction. | Period & Rhythm: Measure the period length and amplitude of conidiation bands.

mRNA Accumulation: Use qRT-PCR to quantify mRNA levels of light-regulated genes (e.g., con-10, con-6, al-1). | | Validating Gene-Phenotype Link [7] [5] | Co-segregation Analysis: Cross the mutant strain (e.g., Δrco-1) with a wild-type strain. Analyze the progeny to see if the knockout cassette (e.g., hygromycin resistance) co-segregates with the mutant phenotype.

Complementation Test: Introduce a wild-type copy of the gene into the mutant strain and observe if the wild-type phenotype is restored. | Progeny Scoring: Score phenotypes (e.g., conidiation pattern, protoperithecia formation) and genotype (marker resistance) in ascospore progeny.

Phenotype Rescue: Determine if the defect is reversed in the complemented strain. | | Analyzing Molecular Interactions [6] [2] | Chromatin Immunoprecipitation (ChIP): Use antibodies against proteins of interest (e.g., CBF-1, WCC) to immunoprecipitate protein-DNA complexes. Use qPCR to quantify enrichment at specific promoter regions (e.g., C-box of frq).

Protein Stability Assays: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and harvest samples over time for Western blotting. | Binding Enrichment: Calculate fold-enrichment of target DNA sequences in the immunoprecipitated sample vs. control.

Protein Half-life: Plot protein levels over time to determine degradation rate and half-life. |

Important Note on "Validation" in a Research Context

In these studies, "validation" typically refers to confirming the biological function and mechanism of action of the this compound/RCO-1 complex, not its utility as a therapeutic target or product. Key validation steps include:

  • Genetic Evidence: Demonstrating that the phenotype is consistently linked to the mutation through co-segregation analysis [5].
  • Rescue Experiments: Showing that re-introducing the wild-type gene restores normal function (complementation) [7].
  • Biochemical Evidence: Identifying direct molecular interactions, such as the complex's recruitment to specific gene promoters [6] [2].

References

RCM-1 homolog comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RCM-1 and Its Homologs

The This compound gene (rRNA cytosine methyltransferase 1) is known to encode a protein responsible for modifying ribosomal RNA (rRNA). This modification is crucial for proper ribosome function and can affect how cells respond to environmental stresses [1] [2].

The table below summarizes what is known about this compound and its homologs in key model organisms:

Species Gene / Protein Name Primary Function Key Phenotypes of Mutants
Filamentous Fungi (Neurospora crassa) This compound Hyphal fusion, fungal development, asexual & sexual sporulation [1] Defective in hyphal fusion (anastomosis), abnormal hyphal morphology [1]
Budding Yeast (Saccharomyces cerevisiae) SSN6 Subunit of SSN6/TUP1 general transcriptional repressor complex [1] N/A (Not a direct functional homolog in the context of rRNA methylation)
Plants (Arabidopsis thaliana) NSUN5 Methylation of 25S rRNA at specific cytosine residue (C2268 in A. thaliana) [2] Mutants are viable but hypersensitive to specific protein translation inhibitors [2]
Animals (e.g., Homo sapiens) NSUN5 Methylation of 28S rRNA at a conserved cytosine residue [2] Associated with intellectual disability, reduced growth, and other developmental defects [2]

Experimental Workflows for Study

To build your own comparative guide, the following experimental approaches from the literature can be useful. The workflow for identifying and characterizing such homologs often follows a logical path from computational analysis to functional validation.

Here are more detailed explanations of the key methodologies shown in the workflow:

  • In Silico Analysis: The process often begins with bioinformatics. Tools like BLAST can identify proteins in other species with sequence similarity to a known this compound/SSN6/NSUN5 protein [1]. More advanced platforms like SeqAPASS can take this further by comparing both sequence and predicted protein structures (e.g., from I-TASSER or AlphaFold) across a wide range of species to infer functional conservation [3].
  • Functional Assays: To test the predicted function, specific wet-lab experiments are used.
    • In fungi, the heterokaryon formation assay is a classic genetic test where two strains with different nutritional requirements are forced to cooperate. Failure to form a stable heterokaryon indicates a defect in hyphal fusion, a key phenotype of This compound mutants in Neurospora crassa [1].
    • Microscopy-based assays allow for direct observation of fusion events. This includes identifying specialized structures like conidial anastomosis tubes (CATs) and using techniques like differential interference contrast (DIC) microscopy to watch the cytoplasmic flow between connected hyphae [1].
  • Phenotypic Characterization: This involves observing the physical consequences of disrupting the gene. For This compound and its homologs, this includes analyzing changes in hyphal shape, rates of growth, and the ability to produce spores (asexual and sexual development) [1]. In plants and animals, a common test is to challenge mutants with low doses of antibiotics that inhibit protein translation (e.g., hygromycin B, anisomycin), to which they often show heightened sensitivity, linking the gene directly to ribosome function [2].

A Path Forward for Your Comparison Guide

Since a unified resource is not available, you may need to create your own guide by synthesizing data from various sources. Here are some suggestions:

  • Utilize Specialized Databases: For a comprehensive comparison, I recommend you search dedicated bioinformatics platforms. Key resources include:
    • NCBI Protein Database: Use BLAST to find sequences homologous to a known this compound protein.
    • Ensembl and UniProt: For curated gene and protein information across multiple species.
    • The Protein Data Bank (RCSB PDB): To find and compare any available 3D structures of homologs.
  • Focus on Conserved Functional Residues: When comparing homologs, pay close attention to the conservation of key amino acid residues, especially in functional domains like WD40 repeats (implicated in protein-protein interactions in HAM-5, a protein interacting with this compound) or the catalytic sites of methyltransferases [1] [2]. This is where molecular docking and structural alignment can provide deep insights [3].

References

RCM-1 in Plant Biology: A Chloroplast Regulator

Author: Smolecule Technical Support Team. Date: February 2026

In tomato, SlRCM1 (Reduced Chlorophyll Mutant 1) is a gene encoding a chloroplast-targeted metalloendopeptidase crucial for chlorophyll synthesis and chloroplast development [1].

Experimental Data and Phenotype of the rcm1 Mutant

The rcm1 mutant was isolated from an ethylmethanesulfonate (EMS) mutagenized population. The table below summarizes the key phenotypic differences compared to the wild type (Ligeer 87-5) [1].

Trait Wild Type rcm1 Mutant
Fruit Color (MG/BR stage) Normal green Yellowish, significantly less chlorophyll
Chloroplast Structure Normal thylakoid membranes Collapsed thylakoid membranes; smaller chloroplasts
Chlorophyll Content Normal Significantly reduced at MG, BR, and YR stages
Carotenoid Content Normal Significantly reduced at all stages tested
Leaf Chlorophyll Normal Significantly reduced
Photosynthetic Efficiency Normal maximum photochemical efficiency (Fv/Fm) Significantly decreased (Fv/Fm)
Fruit Ripening Normal Delayed by approximately 6 days
Key Experimental Protocols

The molecular mechanisms were uncovered through several key experiments [1]:

  • Mutant Isolation & Mapping: The rcm1 mutant was identified from an EMS-mutagenized population. The causal gene was pinpointed using MutMap, a method that pools and sequences the genomes of mutant individuals to identify SNPs linked to the phenotype.
  • Gene Identification: MutMap revealed that Solyc08g005010 was the gene underlying the mutant phenotype. A single-nucleotide substitution (T → A) in its second exon causes a premature stop codon.
  • Functional Validation:
    • Allelic Test: The yellowish phenotype of a known lutescent1 (l1) mutant was restored by introducing the wild-type allele of SlRCM1, proving they are the same gene.
    • CRISPR/Cas9 Knockout: Knocking out SlRCM1 in a wild-type background recapitulated the l1 mutant's yellowish fruit phenotype.

The following diagram illustrates the experimental workflow and the role of SlRCM1 in chloroplast development.

EMS EMS Mutagenesis Mutant Isolation of rcm1 mutant (Yellowish fruits) EMS->Mutant BSA BSA-seq & MutMap Mutant->BSA Gene Causal Gene Identified: Solyc08g005010 (SlRCM1) BSA->Gene Comp Complementation Test (Restores wild-type phenotype in l1 mutant) Gene->Comp CRISPR CRISPR/Cas9 Knockout (Replicates mutant phenotype) Comp->CRISPR Func Gene Function: Chloroplast-targeted metalloendopeptidase CRISPR->Func

RCM-1 in Cancer Research: A FOXM1 Inhibitor

In a cancer context, This compound (Robert Costa Memorial drug-1) is a small-molecule inhibitor of the FOXM1 transcription factor, which is often overexpressed in tumors [2].

Experimental Evidence of Anti-Tumor Effects

Studies have focused on the compound's efficacy rather than a direct mutant-vs-wild type transcriptome comparison. The table below summarizes key findings from in vitro and in vivo models [2].

Assay/Model Experimental Finding
Cell Proliferation This compound treatment increased cell cycle duration and reduced the growth of tumor cell colonies.
FOXM1 Localization Confocal imaging showed this compound inhibits FOXM1 nuclear localization.
In Vivo Tumor Growth This compound treatment inhibited growth in mouse models of rhabdomyosarcoma, melanoma, and human lung adenocarcinoma.
Tumor Biology This compound decreased FOXM1 protein in tumors, reduced tumor cell proliferation, and increased apoptosis.
Mechanism This compound decreases β-catenin protein levels and nuclear localization, and inhibits its interaction with FOXM1.
Key Experimental Protocols

The anti-tumor activity was characterized using standard cancer biology techniques [2]:

  • Cell Viability & Proliferation: Assessed using growth curve analysis, EdU/BrdU incorporation assays, and colony formation assays.
  • Live-Cell Imaging: Phase-contrast microscopy was used to measure mitotic and cell cycle duration.
  • Molecular Analysis:
    • Immunofluorescence & Confocal Imaging: Used to detect changes in protein localization (e.g., FOXM1, β-catenin).
    • Western Blot & Co-immunoprecipitation (co-IP): Used to measure protein levels and protein-protein interactions.
    • Animal Models: Tumor-bearing mice were treated with this compound (20 mg/kg, intraperitoneally) and tumor volume was measured.

References

RCM-1: A Transcriptional Corepressor in Fungi

Author: Smolecule Technical Support Team. Date: February 2026

In the context of fungal biology, particularly in Neurospora crassa, RCM-1 (also known as RCO-1) is a protein that functions as part of a transcriptional corepressor complex.

  • Biological Role and Function: this compound partners with the protein Regulation of Conidiation-1 (RCO-1) to form a corepressor complex [1]. This complex is recruited by specific transcription factors to repress gene expression.
    • In the circadian clock: It interacts transiently with the morning-specific repressor CSP1, facilitating the rhythmic expression of evening-specific genes [2].
    • In photoadaptation: The this compound/RCO-1 complex accumulates in nuclei and helps regulate the expression of vivid (vvd), a gene involved in fine-tuning the fungus's response to light [1].
  • Experimental Evidence: The validation of its role comes from genetic and molecular biology studies. Its function is inferred from experiments showing that the complex it belongs to regulates specific genes, rather than from quantitative data on its inhibition [1] [2].

This compound: A Small-Molecule Inhibitor in Biomedical Research

In other research contexts, this compound (Robert Costa Memorial drug-1) is a synthetic small molecule studied for its therapeutic potential.

  • Primary Target and Mechanism: this compound is a potent inhibitor of the FOXM1 transcription factor [3] [4]. It works by inhibiting FOXM1's nuclear localization, leading to its ubiquitination and degradation by proteasomes [3]. Research also indicates it blocks the IL-13/STAT6 signaling pathway [4].
  • Experimental Data and Protocols: Its activity has been validated in various in vitro and in vivo models. The table below summarizes key experimental findings.
Experimental Context Reported Findings on this compound Treatment Key Experimental Methodologies

| Cancer Models (e.g., rhabdomyosarcoma, melanoma, lung adenocarcinoma) [3] | • Inhibited tumor cell proliferation. • Increased cell cycle duration. • Reduced colony formation. • Inhibited tumor growth in mouse models. • Decreased FOXM1 protein and nuclear β-catenin in tumors. | • Cell Proliferation Assays: Growth curves measured with automated cell counters [3]. • Colony Formation Assay: Colonies fixed and stained after 7 days; those with ≥50 cells counted [3]. • In Vivo Studies: 20 mg/kg this compound delivered intraperitoneally (IP) in mouse models; tumor volume measured with calipers [3]. | | Parasitic Infection (Hymenolepis nana in mice) [4] | • Suppressed intestinal stem cell differentiation into tuft and goblet cells. • Dampened type 2 cytokine secretion. • Impeded the host's capacity to eliminate the parasite. | • Animal Model: C57BL/6J mice injected with 1.7 mg/kg this compound IP for 7 days [4]. • Tissue Analysis: Immunohistochemistry (IHC) and immunofluorescence (IF) to count specific cell types. Western blotting and RT-qPCR to measure cytokine expression [4]. |

Signaling Pathways for the Small-Molecule this compound

The biological effects of the small-molecule this compound are mediated through its action on key signaling pathways. The diagrams below illustrate these mechanisms based on the search results.

architecture IL13 IL-13 Cytokine STAT6 STAT6 IL13->STAT6 FOXM1 FOXM1 Transcription Factor STAT6->FOXM1 activates TargetGenes Proliferation & Differentiation Genes FOXM1->TargetGenes RCM1 This compound Inhibitor RCM1->STAT6 inhibits RCM1->FOXM1 inhibits nuclear localization & promotes degradation

The provided search results do not contain sufficient detail to fully reconstruct the fungal this compound corepressor pathway with high confidence for a detailed diagram.

Key Distinctions and Research Recommendations

Given the dual meanings of this compound, it is crucial to define your research context clearly.

  • For Fungal Photobiology: The term "this compound role validation" likely pertains to the protein corepressor. The evidence for its role is primarily genetic and observational, showing its involvement in light-responsive and circadian pathways [1] [2].
  • For Cancer or Immunology Research: If your focus is on experimental data with an inhibitor, then the small molecule is the relevant entity. Its role is validated through direct quantitative measures of cell proliferation, gene expression, and protein levels in controlled experiments [3] [4].

To find more specific "photoadaptation role validation" data for the fungal this compound, I suggest you search for the original research articles on platforms like PubMed using keywords such as "this compound RCO-1 Neurospora photoadaptation" or "vivid gene repression this compound."

References

RCM-1 Interaction Partner and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 is a small molecule compound identified as a specific inhibitor of the FOXM1 transcription factor. The primary protein interaction partners and the mechanism by which this compound acts are summarized below.

  • Direct Target: FOXM1 transcription factor [1].
  • Mechanism: this compound inhibits the nuclear localization of FOXM1, increases its ubiquitination, and leads to its degradation by proteasomes [1].
  • Key Disrupted Interaction: this compound inhibits the protein-protein interaction (PPI) between FOXM1 and β-catenin. This has been demonstrated in cultured tumor cells and in vivo animal models [1].
  • Downstream Effects: This disruption decreases FOXM1 and β-catenin protein levels in tumors, reduces tumor cell proliferation, and increases tumor cell apoptosis [1].

The following diagram illustrates this signaling pathway and the point of this compound's intervention.

G RCM1 This compound Treatment FOXM1 FOXM1 Transcription Factor RCM1->FOXM1  Inhibits Degradation Ubiquitination & Protesome Degradation FOXM1->Degradation PPI FOXM1 / β-catenin Protein-Protein Interaction FOXM1->PPI Nucleus Nuclear Localization FOXM1->Nucleus  Inhibits BetaCatenin β-catenin BetaCatenin->PPI Proliferation Tumor Cell Proliferation PPI->Proliferation Apoptosis Tumor Cell Apoptosis PPI->Apoptosis Inhibits

Experimental Evidence for this compound

The key experiments that confirmed this compound's disruption of the FOXM1-β-catenin interaction and its anti-tumor effects are detailed below.

Table 1: Key Experimental Evidence for this compound

Experimental Assay Key Findings Experimental Context (Models Used)
Co-immunoprecipitation (Co-IP) Demonstrated inhibition of the protein-protein interaction between β-catenin and FOXM1 [1]. Cultured tumor cells and in vivo tumor models [1].
Confocal Imaging / Immunofluorescence Showed inhibition of FOXM1 nuclear localization in tumor cells [1]. Cultured tumor cells (e.g., Rd76–9 rhabdomyosarcoma, B16-F10 melanoma) [1].
Western Blot Analysis Decreased FOXM1 and β-catenin protein levels in tumors [1]. Mouse models of rhabdomyosarcoma, melanoma, and lung adenocarcinoma [1].
*In Vivo* Efficacy Studies Inhibited tumor growth in multiple mouse models [1]. Rd76–9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (human lung adenocarcinoma) [1].

Information Availability and Research Context

It's important to understand the limitations of the available information for your requested guide:

  • Lack of Direct Comparative Data: The searched literature confirms this compound's effect on the FOXM1-β-catenin complex but does not provide a head-to-head quantitative comparison with other FOXM1 inhibitors (like Thiostrepton or others mentioned in [2]) in terms of binding affinity, IC50 values, or potency.
  • Alternative Targeting Strategy: One highly relevant alternative for inhibiting oncogenic protein-protein interactions is the use of stapled peptides. A recent study successfully used this technology to develop a peptide that inhibits the FAK-paxillin interaction, another PPI critical in cancer [3]. This example is not a direct competitor to this compound but serves as an excellent benchmark for the kind of detailed quantitative data (e.g., binding affinity -KD) that is often required for a thorough comparison.

Table 2: Comparison with an Alternative PPI Inhibition Strategy

Feature This compound (Small Molecule) Stapled Peptide 1907 (Example from [3])
Target FOXM1 / β-catenin interaction [1]. FAK FAT / Paxillin LD2 interaction [3].
Modality Small molecule [1]. All-hydrocarbon-stapled alpha-helical peptide [3].
Reported Binding Affinity Specific quantitative data (e.g., KD, Ki) not provided in searched results. KD = 0.8 ± 0.6 µM (∼100-fold greater than native sequence) [3].
Primary Mechanism Inhibits FOXM1 nuclear localization, promotes its degradation [1]. Directly blocks the PPI by mimicking a native helical motif [3].
Key Experimental Evidence Co-IP, reduced nuclear localization, in vivo tumor growth inhibition [1]. X-ray co-crystal structure, Surface Plasmon Resonance (SPR), in vivo efficacy [3].

References

RCM-1 Anti-Tumor Efficacy Across Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental findings for RCM-1 from key pre-clinical studies.

Cancer Type Model System Key Findings on Efficacy Proposed Mechanism of Action Cited Source

| Multiple Cancers (Rhabdomyosarcoma, Melanoma, Lung Adenocarcinoma) | In vivo mouse models; Various cell lines (Rd76-9, B16-F10, H2122) | Inhibited tumor growth; Reduced tumor cell proliferation; Increased tumor cell apoptosis | Inhibits FOXM1 nuclear localization, promotes its ubiquitination and proteasomal degradation; Disrupts FOXM1/β-catenin interaction [1] [2] | [1] | | Rhabdomyosarcoma (RMS) | In vitro human & mouse RMS cell lines; In vivo mouse model | Synergistic effect with low-dose Vincristine; Enhanced apoptosis; Reduced tumor cell proliferation | Nanoparticle-delivered this compound enhances drug delivery and efficacy; Downregulates CHAC1 gene [3] | [3] |

Detailed Experimental Protocols from Key Studies

To assist in experimental design, here are the methodologies for crucial assays conducted in the primary this compound studies.

Experiment Type Detailed Protocol Summary Key Reagents & Assays Source
In Vivo Tumor Models 1x10^6 tumor cells injected into immunocompromised mice; Mice treated with this compound (20 mg/kg, IP) or vehicle; Tumor volume measured with calipers [1]. Mouse models: C56Bl/6J, NSG; Cell lines: Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma) [1]. [1]
Cell Proliferation & Viability 2x10^4 cells seeded in 6-well plates; Treated with this compound (20 µM) or DMSO; Viable cells counted at 24, 48, 72h using Trypan blue exclusion [1]. Automated cell counter (Countess II FL); Trypan blue [1]. [1]
Colony Formation Assay 2x10^3 tumor cells seeded in 6-well plates; Treated with this compound (1-20 µM); Colonies fixed at day 7, stained with crystal violet; Colonies with ≥50 cells counted [1]. Crystal violet staining [1]. [1]
Mechanism Investigation Protein extracts from tumor cells; Cytoplasmic/nuclear fractions prepared; Co-immunoprecipitation and Western Blot to assess FOXM1/β-catenin interaction and localization [1]. Co-immunoprecipitation (Co-IP); Western Blot; Antibodies: FOXM1, β-catenin [1]. [1]
Nanoparticle Delivery for this compound This compound encapsulated in folate-acid-conjugated nanoparticles; IV administration in mouse models; UV/Vis spectroscopy to determine drug loading capacity [3]. Amphiphilic poly-beta amino ester (aPBAE) nanoparticles; Folic acid (FA); Polyethylenimine (PEI) [3]. [3]

FOXM1 Inhibition by this compound: Proposed Signaling Pathway

Based on the mechanistic studies, the following diagram illustrates how this compound inhibits FOXM1 to exert its anti-tumor effects.

g cluster_normal Normal FOXM1 Signaling in Cancer cluster_rcm1 This compound Mechanism of Action FoxM1_Active FOXM1 in Nucleus Proliferation Promotes Cell Proliferation & Tumor Growth FoxM1_Active->Proliferation BetaCat_Normal β-catenin Complex FOXM1/β-catenin Complex BetaCat_Normal->Complex Complex->Proliferation RCM1 This compound Treatment FoxM1_Inactive FOXM1 Cytoplasmic Retention & Degradation RCM1->FoxM1_Inactive Inhibition Inhibits Cell Proliferation Induces Apoptosis FoxM1_Inactive->Inhibition BetaCat_Inactive Reduced Nuclear β-catenin FoxM1_Inactive->BetaCat_Inactive Disrupts Interaction BetaCat_Inactive->Inhibition

This diagram visualizes the core proposed mechanism: this compound prevents FOXM1 from functioning in the nucleus, disrupting its cancer-promoting partnership with β-catenin.

Interpretation and Future Research

The search results clearly indicate that this compound is a promising anti-cancer agent, but also highlight specific gaps in the available data.

  • What is Known: this compound effectively inhibits tumor growth in pre-clinical models by directly targeting the FOXM1 transcription factor, disrupting its pro-proliferative signaling, and showing synergy with existing chemotherapeutics like vincristine [1] [3] [2].
  • Research Gaps: The search yielded no studies on the phylogenetic analysis of this compound. Furthermore, direct, head-to-head comparative performance data against other FOXM1 inhibitors (like Thiostrepton) is not available in these results.

To pursue your research interest, I suggest the following:

  • Explore Broader Context: Investigate the phylogenetic analysis of the FOXM1 gene itself across species, which may provide indirect insights into the conservation of the pathway this compound targets.
  • Refine Your Search: Use databases like PubMed or Google Scholar with search terms such as "FOXM1 inhibitor comparative study" or "FOXM1 phylogenetic conservation" to find the specific data you need.

References

RCM-1 functional redundancy assessment

Author: Smolecule Technical Support Team. Date: February 2026

RCM-1 Profile and Mechanism of Action

This compound (Robert Costa Memorial drug-1) is a small molecule inhibitor identified for its potent and specific activity against the FOXM1 transcription factor [1] [2] [3].

  • Primary Target: Forkhead box M1 (FOXM1) [2] [3].
  • Mechanism: It blocks the nuclear localization of FOXM1, induces its ubiquitination, and promotes its degradation by proteasomes [1] [2].
  • Additional Effects: Research also indicates that this compound decreases protein levels and nuclear localization of β-catenin and inhibits the protein-protein interaction between β-catenin and FOXM1 [1] [3].

The diagram below illustrates the proposed signaling pathway and mechanism of action for this compound based on the gathered research.

G RCM1 This compound FOXM1_nuc FOXM1 Nuclear Localization RCM1->FOXM1_nuc Inhibits BetaCatenin_nuc β-catenin Nuclear Localization RCM1->BetaCatenin_nuc Reduces BetaCatenin_FOXM1 β-catenin/FOXM1 Interaction RCM1->BetaCatenin_FOXM1 Inhibits FOXM1_deg FOXM1 Ubiquitination & Proteasomal Degradation FOXM1_nuc->FOXM1_deg Leads to Target_Genes Proliferation Target Genes (e.g., Cell Cycle) FOXM1_nuc->Target_Genes Activates Cell_Prolif Tumor Cell Proliferation FOXM1_deg->Cell_Prolif Suppresses Target_Genes->Cell_Prolif Promotes BetaCatenin_nuc->Cell_Prolif Promotes BetaCatenin_FOXM1->Cell_Prolif Promotes Apoptosis Increased Apoptosis Cell_Prolif->Apoptosis Reduction Leads to

Experimental Evidence for this compound

The anti-tumor activity of this compound has been demonstrated in both in vitro (lab-based) and in vivo (animal model) experiments. The table below summarizes key experimental findings from the literature.

Experiment Type Cell Lines / Models Used Key Findings Reference
Cell Proliferation Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma) Dose-dependent inhibition of tumor cell proliferation; increased cell cycle duration. [1]
Colony Formation Various tumor cell lines Reduced the formation and growth of tumor cell colonies. [1]
Animal Models Mouse models of rhabdomyosarcoma, melanoma, and human lung adenocarcinoma Inhibition of tumor growth; decreased FOXM1 protein in tumors; reduced tumor cell proliferation and increased apoptosis. [1]
Mechanism Confirmation Cultured tumor cells and animal models Decreased nuclear β-catenin and inhibited β-catenin/FOXM1 interaction. [1]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

423.9832

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
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